molecular formula Br2Ca B147908 Calcium bromide CAS No. 7789-41-5

Calcium bromide

Cat. No.: B147908
CAS No.: 7789-41-5
M. Wt: 199.89 g/mol
InChI Key: WGEFECGEFUFIQW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Bromide (CaBr₂) is an inorganic, white, crystalline, and hygroscopic compound known for its high solubility in water, forming dense solutions valuable for industrial and scientific research . In industrial research, this compound is a critical component in clear brine drilling and completion fluids for the oil and gas sector, where its high-density solutions help control wellbore pressure and stabilize formations in high-pressure, high-temperature (HPHT) environments, including deepwater and unconventional reservoirs . The growing complexity of drilling operations underscores its ongoing research value . In materials science, this compound is investigated for its synergistic effects in construction materials. Research demonstrates that it can shorten the setting time and improve the early compressive strength of mortar when used with alkali-free accelerators, facilitating rapid structural support in tunneling and mining . Its mechanism involves forming new crystalline phases like Ca₄Al₂O₆Br₂·10H₂O, which contributes to microstructural development . For environmental research, this compound is studied as an effective additive for mercury emission control in combustion processes. At elevated temperatures (around 800°C), it promotes the oxidation of gaseous elemental mercury (Hg⁰) to more easily capturable oxidized forms (Hg²⁺), with studies showing oxidation rates reaching up to 94% . This application is critical for mitigating industrial air pollution . This product is designated For Research Use Only (RUO) . It is strictly for laboratory research or industrial R&D and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

7789-41-5

Molecular Formula

Br2Ca

Molecular Weight

199.89 g/mol

IUPAC Name

calcium;dibromide

InChI

InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2

InChI Key

WGEFECGEFUFIQW-UHFFFAOYSA-L

SMILES

[Ca+2].[Br-].[Br-]

Canonical SMILES

[Ca+2].[Br-].[Br-]

boiling_point

1815 °C
BP: 806-812 °C, very deliquescent

Color/Form

Deliquescent granules or orthorhombic crystals
Rhombohedral crystals;  hygroscopic
Colorless, orthorhombic, deliquescent crystals
Becomes yellow on exposure to ai

density

3.38 g/cu cm
3.4 g/cm³

melting_point

742 °C
MP: 730 °C (anhydrous)
730 °C

Other CAS No.

7789-41-5

physical_description

Deliquescent odorless solid;  Turns yellow on extended exposure to air;  [Merck Index] White hygroscopic solid;  [ICSC] White crystalline solid;  Odorless;  [Alfa Aesar MSDS]
WHITE HYGROSCOPIC POWDER.

Pictograms

Corrosive; Irritant

shelf_life

Stable under recommended storage conditions.

solubility

In water, 156 g/100 g water at 25 °C
Water solubilty[Table#8606]
In water, 1420 g/L at 30 °C
Very soluble in water
For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 30 °C: 142

Synonyms

CaBr2, Calcium bromide

Origin of Product

United States

Foundational & Exploratory

Synthesis of Anhydrous Calcium Bromide for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of anhydrous calcium bromide (CaBr₂), a crucial reagent in various chemical and pharmaceutical applications. The document details established synthesis protocols, purification methods, and analytical techniques for purity assessment, ensuring a high-quality anhydrous product suitable for research and development.

Introduction

Anhydrous this compound is a hygroscopic, colorless crystalline solid with a sharp saline taste.[1] It finds extensive use as a catalyst in organic synthesis, a component in drilling fluids, and in the preparation of other bromide-containing compounds.[2][3][4] In the pharmaceutical industry, it serves as a source of bromide ions and has been investigated for its sedative and anticonvulsant properties. The synthesis of the anhydrous form is critical for applications where the presence of water would be detrimental to the reaction or process. This guide outlines the most common and reliable methods for its preparation in a laboratory setting.

Synthesis Methodologies

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the synthesis. The most common methods involve the reaction of a calcium source with hydrobromic acid, followed by dehydration.

Reaction of Calcium Carbonate with Hydrobromic Acid

This method is straightforward and utilizes readily available starting materials.[2][5] The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: CaCO₃(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l) + CO₂(g)[6]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker of appropriate size.

  • Reactant Addition: Slowly add a stoichiometric amount of calcium carbonate powder to a stirred aqueous solution of hydrobromic acid. The addition should be gradual to control the effervescence from the evolution of carbon dioxide.

  • Reaction Completion: Continue stirring the mixture until the calcium carbonate has completely dissolved and gas evolution has ceased.

  • Filtration: Filter the resulting solution to remove any insoluble impurities.

  • Concentration: Gently heat the solution to evaporate the water and concentrate the this compound solution.

  • Crystallization: Allow the concentrated solution to cool, which will result in the crystallization of hydrated this compound (CaBr₂·xH₂O).

  • Dehydration: The hydrated crystals must then be dehydrated to obtain the anhydrous form (see Section 3).

Reaction of Calcium Oxide or Hydroxide with Hydrobromic Acid

Calcium oxide or calcium hydroxide can also be used as the calcium source.[2][5] These reactions are neutralization reactions and are typically exothermic.

Reactions: CaO(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l)[2] Ca(OH)₂(s) + 2HBr(aq) → CaBr₂(aq) + 2H₂O(l)[7]

Experimental Protocol:

  • Reaction Setup: In a fume hood, suspend calcium oxide or calcium hydroxide in water in a beaker with a magnetic stir bar.

  • Reactant Addition: Slowly add hydrobromic acid to the stirred suspension. The reaction is exothermic, and cooling may be necessary to control the temperature.

  • pH Adjustment: To ensure the removal of any carbonate impurities (often present in calcium oxide and hydroxide), the reaction mixture can be acidified to a pH of 1-3. This converts carbonates to carbon dioxide gas.[8]

  • Neutralization and Filtration: After ensuring the reaction is complete, neutralize any excess acid. Filter the solution to remove any unreacted starting material or other insoluble impurities.

  • Concentration and Crystallization: Concentrate the solution by heating and then allow it to cool to crystallize the hydrated this compound.

  • Dehydration: Dehydrate the hydrated salt to obtain anhydrous this compound (see Section 3).

Direct Reaction of Calcium Metal with Bromine

This method provides a direct route to this compound but requires careful handling of elemental bromine, which is highly corrosive and toxic.[2][4]

Reaction: Ca(s) + Br₂(l) → CaBr₂(s)

Experimental Protocol:

  • Safety Precautions: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Place finely divided calcium metal in a flask under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

  • Reactant Addition: Slowly add liquid bromine dropwise to the stirred calcium metal.[7] The reaction rate should be carefully controlled by the rate of bromine addition and, if necessary, by cooling the reaction vessel.

  • Reaction Completion: Continue the addition until all the calcium has reacted.

  • Purification: The resulting this compound may be purified by recrystallization (see Section 4).

Dehydration of Hydrated this compound

The synthesis methods described above typically yield hydrated forms of this compound (e.g., CaBr₂·6H₂O).[9] To obtain the anhydrous salt, a dehydration step is necessary.

Experimental Protocol:

  • Initial Drying: The hydrated this compound crystals are heated to their melting point (for the hexahydrate, this is around 38 °C) and then the temperature is gradually increased.

  • High-Temperature Dehydration: The material is then heated to a higher temperature, for example, 250 °C, under vacuum. This process effectively removes the water of crystallization to yield the anhydrous salt.

  • Handling and Storage: Anhydrous this compound is highly hygroscopic and must be handled and stored in a dry environment, such as in a desiccator or a glove box, to prevent rehydration.[10][11]

Purification of Anhydrous this compound

For applications requiring high purity, the synthesized this compound can be further purified by recrystallization.

Experimental Protocol:

  • Solvent Selection: A suitable solvent is one in which this compound is soluble at high temperatures and less soluble at low temperatures. Ethanol or water can be used.[12]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Pure crystals of this compound will form. Cooling in an ice bath can enhance crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The purified crystals should then be dried under vacuum to ensure they are anhydrous.

Quantitative Data Summary

The following table summarizes key quantitative data for anhydrous this compound.

PropertyValue
Molar Mass199.89 g/mol
Melting Point730 °C
Boiling Point1815 °C
Density3.353 g/cm³
Solubility in Water (20 °C)143 g/100 mL

Note: Yields for laboratory synthesis are highly dependent on the specific experimental conditions and techniques used and are therefore not listed as a fixed value.

Purity Assessment

To ensure the quality of the synthesized anhydrous this compound, several analytical methods can be employed.

Determination of Water Content

The residual water content in the final product is a critical parameter. The Karl Fischer titration is the standard method for accurately determining low levels of water in solids.[12][13]

Experimental Protocol (Volumetric Karl Fischer Titration):

  • Apparatus Setup: Set up a Karl Fischer titrator, ensuring the titration vessel is dry.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Sample Analysis: Accurately weigh a sample of the anhydrous this compound and quickly transfer it to the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent to the endpoint. The volume of titrant consumed is used to calculate the water content.

Assay of Calcium Content by Complexometric Titration

The purity of the this compound can be assessed by determining the calcium content using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).[14][15]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Buffering: Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to the sample solution.

  • Indicator Addition: Add a suitable indicator, such as Eriochrome Black T.

  • Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a color change from wine-red to blue.

  • Calculation: The concentration of calcium can be calculated from the volume of EDTA solution used.

Assay of Bromide Content by Argentometric Titration

The bromide content can be determined by argentometric titration, which involves the precipitation of silver bromide.[16][17] The Mohr method is a common approach.

Experimental Protocol (Mohr Method):

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Indicator Addition: Add a small amount of potassium chromate solution as an indicator.

  • Titration: Titrate the solution with a standardized silver nitrate solution. Silver bromide will precipitate first.

  • Endpoint Detection: The endpoint is reached when all the bromide ions have precipitated, and the first excess of silver ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate.

  • Calculation: The bromide concentration is calculated from the volume of silver nitrate solution consumed.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Hydrated CaBr2 cluster_purification_drying Purification and Dehydration CaCO3 Calcium Carbonate Reaction Reaction in Aqueous Solution CaCO3->Reaction CaO Calcium Oxide CaO->Reaction CaOH2 Calcium Hydroxide CaOH2->Reaction HBr Hydrobromic Acid HBr->Reaction Filtration1 Filtration Reaction->Filtration1 Concentration Concentration Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Hydrated_CaBr2 Hydrated CaBr2 (CaBr2·xH2O) Crystallization->Hydrated_CaBr2 Dehydration Dehydration (Heat under Vacuum) Hydrated_CaBr2->Dehydration Anhydrous_CaBr2_Crude Crude Anhydrous CaBr2 Dehydration->Anhydrous_CaBr2_Crude Recrystallization Recrystallization Anhydrous_CaBr2_Crude->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Final Drying (Vacuum) Filtration2->Drying Anhydrous_CaBr2_Pure Pure Anhydrous CaBr2 Drying->Anhydrous_CaBr2_Pure

Caption: General workflow for the synthesis and purification of anhydrous this compound.

Purity Analysis Logical Relationship

Purity_Analysis cluster_analysis Purity Assessment Anhydrous_CaBr2 Synthesized Anhydrous CaBr2 Water_Content Water Content Anhydrous_CaBr2->Water_Content Calcium_Content Calcium Content Anhydrous_CaBr2->Calcium_Content Bromide_Content Bromide Content Anhydrous_CaBr2->Bromide_Content KF_Titration Karl Fischer Titration Water_Content->KF_Titration EDTA_Titration Complexometric (EDTA) Titration Calcium_Content->EDTA_Titration Ag_Titration Argentometric Titration Bromide_Content->Ag_Titration

Caption: Logical relationship of purity assessment methods for anhydrous this compound.

Safe Handling and Storage

Anhydrous this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent absorption of atmospheric moisture.[10][18] When handling the compound, appropriate personal protective equipment, including gloves and safety glasses, should be worn. All manipulations should ideally be carried out in a glove box or under an inert atmosphere to maintain its anhydrous state.[11]

Conclusion

The successful synthesis of high-purity anhydrous this compound in a laboratory setting is achievable through careful execution of the described protocols. The choice of synthesis method will depend on the specific requirements of the research, with the reaction of calcium carbonate or oxide with hydrobromic acid followed by dehydration being the most common and practical approaches. Proper purification and rigorous purity assessment are crucial to ensure the quality of the final product for its intended application. By following the detailed methodologies and safety precautions outlined in this guide, researchers can confidently prepare anhydrous this compound for their scientific endeavors.

References

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of calcium bromide (CaBr₂) and its various hydrated forms. The information is compiled from crystallographic databases and recent scientific literature to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Crystal Structures of this compound

This compound is a hygroscopic salt that can exist in an anhydrous state as well as in several hydrated forms. The crystal structure of this compound has been determined for its anhydrous polymorphs and for several of its hydrates, revealing a range of crystalline arrangements.

Anhydrous this compound (CaBr₂)

Anhydrous this compound is known to crystallize in at least two different structures: a tetragonal rutile-type structure and an orthorhombic structure.[1][2]

  • Tetragonal (Rutile-type) Structure: In its solid state, anhydrous this compound can adopt a rutile-type crystal structure, which is common for many metal dihalides.[2] This structure is characterized by an octahedral coordination geometry around the central calcium ion (Ca²⁺), where each calcium ion is surrounded by six bromide anions (Br⁻).[2] These bromide anions act as bridging ligands, creating a three-dimensional network.[2]

  • Orthorhombic Structure: this compound also exists in an orthorhombic crystal system.[1][3] This form is described as being Hydrophilite structured.[1] In this arrangement, the Ca²⁺ ion is bonded to six equivalent Br¹⁻ atoms, forming a mixture of corner and edge-sharing CaBr₆ octahedra.[1]

Hydrated Forms of this compound

This compound readily forms several hydrates, with the dihydrate and hexahydrate being common, and the nonahydrate also being characterized.[2][4] A recent 2025 study has also provided detailed structural information on a stable monohydrate.

  • This compound Monohydrate (CaBr₂·H₂O): Recent research has identified a stable monohydrate phase of this compound.[4] The crystal structure of this monohydrate has been determined through single-crystal analysis.[4]

  • This compound Dihydrate (CaBr₂·2H₂O): The dihydrate is a known hydrated form of this compound.[2][4] Its crystal structure has been determined and is reported to be the same as that of calcium chloride dihydrate, with adjustments for the different anion size.[4]

  • This compound Nonahydrate (CaBr₂·9H₂O): A water-rich nonahydrate of this compound has been synthesized and its crystal structure determined.[4] The structure is built up from distorted Ca(H₂O)₈ antiprisms which are monomeric.[4]

Lattice Parameters of this compound and its Hydrates

The crystallographic data, including the lattice parameters for the known crystal structures of this compound, are summarized in the table below for easy comparison.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Anhydrous CaBr₂ (Tetragonal)TetragonalP4₂/mnm6.8546.8544.423909090
Anhydrous CaBr₂ (Orthorhombic)OrthorhombicPnnm4.376.656.91909090
CaBr₂·H₂O (Monohydrate)MonoclinicP2₁/c6.7166.9358.8929098.4590
CaBr₂·2H₂O (Dihydrate)OrthorhombicP2₁2₁2₁6.6506.8838.941909090
CaBr₂·6H₂O (Hexahydrate)TrigonalP321N/AN/AN/A9090120
CaBr₂·9H₂O (Nonahydrate)MonoclinicP2₁/c8.96912.93410.3559099.4190

Note: N/A indicates that the specific lattice parameters for this compound hexahydrate were not available in the surveyed literature and databases, although its trigonal crystal system is known.

Experimental Protocol: Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure and lattice parameters of inorganic salts like this compound is primarily achieved through X-ray diffraction (XRD) techniques, either on single crystals or on powdered samples.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed structural information, including atomic coordinates and bond lengths and angles.

Methodology:

  • Crystal Growth: High-quality single crystals of the desired this compound form (anhydrous or a specific hydrate) are grown. This can be achieved by methods such as slow evaporation of a saturated aqueous solution, or by controlling the temperature and humidity for hydrated crystals. The crystals should be of a suitable size (typically 0.1-0.3 mm) and free of defects.

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a diffraction pattern of spots. This pattern is recorded by a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are also measured.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and determining lattice parameters of a bulk sample.

Methodology:

  • Sample Preparation: A sample of the this compound compound is finely ground to a homogeneous powder. This ensures that the microcrystals are randomly oriented. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the powdered sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are used to determine the lattice parameters of the crystal structure. The overall pattern serves as a "fingerprint" for the specific crystalline phase, allowing for identification by comparison with known patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.

Crystal_Structure_Determination_Workflow cluster_experimental Experimental Steps cluster_analysis Data Analysis and Structure Solution cluster_output Final Output crystal_growth Crystal Growth / Sample Preparation data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Mounting data_processing Data Processing (Unit Cell & Symmetry) data_collection->data_processing structure_solution Structure Solution (Atomic Positions) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement crystal_structure Crystal Structure structure_refinement->crystal_structure lattice_parameters Lattice Parameters structure_refinement->lattice_parameters

Workflow for Crystal Structure Determination.

Calcium_Bromide_Forms anhydrous Anhydrous CaBr₂ (Tetragonal & Orthorhombic) monohydrate CaBr₂·H₂O (Monohydrate) anhydrous->monohydrate + H₂O monohydrate->anhydrous - H₂O dihydrate CaBr₂·2H₂O (Dihydrate) monohydrate->dihydrate + H₂O dihydrate->monohydrate - H₂O hexahydrate CaBr₂·6H₂O (Hexahydrate) dihydrate->hexahydrate + 4H₂O hexahydrate->dihydrate - 4H₂O nonahydrate CaBr₂·9H₂O (Nonahydrate) hexahydrate->nonahydrate + 3H₂O nonahydrate->hexahydrate - 3H₂O

Relationship between Hydrated Forms of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Calcium bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous calcium bromide (CaBr₂) solutions. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, details experimental protocols for property measurement, and presents a logical workflow for the characterization and application of these properties. The information herein is critical for understanding the behavior of CaBr₂ solutions in various scientific and industrial applications, including as drilling fluids, in mercury emission control, and in laboratory settings.

Introduction

Aqueous solutions of this compound are of significant interest across various scientific and industrial domains due to their unique physicochemical properties, such as high density and significant colligative property effects. A thorough understanding of their thermodynamic properties is paramount for process design, optimization, and control in applications ranging from oil and gas exploration to chemical synthesis and pharmaceutical formulation. This guide aims to provide a centralized resource of key thermodynamic data and the methodologies required to obtain them.

Quantitative Data on Thermodynamic Properties

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility (g CaBr₂ / 100 mL H₂O)
0125[1][2]
20143[1][2]
100312[1][2]
Table 2: Density of Aqueous this compound Solutions
Concentration (wt%)Temperature (°C)Density (g/cm³)
52201.70[1][3]
SaturatedNot Specified1.61
Table 3: Viscosity of Aqueous this compound Solutions
Concentration (wt%)Temperature (°C)Viscosity (cP)
5225Data not readily available
Table 4: Enthalpy of Solution of this compound
PropertyValueConditions
Standard Enthalpy of Formation (ΔHf°) of solid CaBr₂-682.8 kJ/mol298.15 K
Enthalpy of Solution (ΔHsoln)-103.1 kJ/mol[1]Standard conditions
Table 5: Pitzer Ion Interaction Parameters for Aqueous CaBr₂ at 298.15 K

The Pitzer equations are a theoretical framework used to calculate activity coefficients in electrolyte solutions of high ionic strength.[4][5] The parameters are determined from experimental data.

β(0)β(1)
0.23091.439-0.0053

Source: Adapted from literature data on Pitzer parameters for aqueous electrolytes.[6][7]

Table 6: Specific Heat Capacity of Aqueous Calcium Chloride Solutions (as a proxy for this compound)
Concentration (wt% CaCl₂)Temperature (°C)Specific Heat Capacity (J/g°C)
5203.98
10203.77
20203.35
30202.93
Table 7: Vapor Pressure of Aqueous Calcium Chloride Solutions (as a proxy for this compound)
Concentration (mol/kg H₂O CaCl₂)Temperature (°C)Vapor Pressure (kPa)
1253.08
2252.87
4252.33
6251.73

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the thermodynamic properties of aqueous this compound solutions.

Density Measurement

The density of aqueous CaBr₂ solutions can be accurately determined using a vibrating tube densitometer.[10]

  • Principle: The natural frequency of vibration of a U-shaped tube is dependent on the mass of the fluid it contains. By measuring this frequency, the density of the fluid can be precisely calculated.

  • Apparatus: Vibrating tube densitometer, thermostat for temperature control, syringes for sample injection.

  • Procedure:

    • Calibrate the densitometer with deionized water and dry air at the desired temperature.

    • Prepare a series of CaBr₂ solutions of known concentrations.

    • Inject the sample solution into the U-tube, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate with the thermostat.

    • Measure the oscillation period of the U-tube.

    • The instrument's software calculates the density based on the calibration and the measured period.

    • Repeat the measurement for each concentration and at each desired temperature.[11]

Viscosity Measurement

The dynamic viscosity of aqueous CaBr₂ solutions can be determined using a rotational viscometer or a capillary viscometer.[12][13]

  • Principle (Rotational Viscometer): The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is proportional to the viscosity of the fluid.

  • Apparatus: Rotational viscometer with various spindles, a thermostated sample holder.

  • Procedure (Rotational Viscometer):

    • Calibrate the viscometer using standard viscosity fluids.

    • Place a known volume of the CaBr₂ solution into the sample holder.

    • Lower the appropriate spindle into the solution to the correct depth.

    • Allow the sample to reach the desired temperature.

    • Set the rotational speed and record the torque or viscosity reading once it stabilizes.

    • Repeat measurements at different rotational speeds to check for Newtonian behavior.[14]

Heat Capacity Measurement

The specific heat capacity of aqueous CaBr₂ solutions is typically measured using a differential scanning calorimeter (DSC).[15]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The heat capacity is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).

  • Apparatus: Differential Scanning Calorimeter, hermetically sealed sample pans, a microbalance.

  • Procedure:

    • Accurately weigh an empty sample pan and a reference pan.

    • Pipette a small amount of the CaBr₂ solution into the sample pan and hermetically seal it.

    • Place the sample pan and the empty reference pan into the DSC cell.

    • Run a temperature program (e.g., heating at a constant rate) and record the heat flow.

    • Perform a baseline run with an empty pan.

    • Run the same temperature program with a sapphire standard of known heat capacity.

    • The specific heat capacity of the solution is calculated by comparing the heat flow signals of the sample, baseline, and standard.

Enthalpy of Solution Measurement

The enthalpy of solution can be determined using a coffee cup calorimeter for a simple measurement or a more sophisticated solution calorimeter for higher accuracy.[16][17][18][19][20]

  • Principle: A known mass of salt is dissolved in a known mass of water in an insulated container (calorimeter). The change in temperature of the solution is measured, and from this, the heat absorbed or released by the reaction is calculated.[16][18]

  • Apparatus: Insulated calorimeter (e.g., nested Styrofoam cups), a precise thermometer or temperature probe, a magnetic stirrer, a balance.[21][22]

  • Procedure:

    • Measure a known mass of deionized water and place it in the calorimeter.

    • Allow the water to reach a stable initial temperature and record it.

    • Accurately weigh a sample of anhydrous CaBr₂.

    • Add the CaBr₂ to the water, start the stirrer, and seal the calorimeter.

    • Monitor the temperature of the solution until it reaches a maximum or minimum and then starts to return to room temperature.

    • The heat change (q) is calculated using the formula: q = m * c * ΔT, where 'm' is the total mass of the solution, 'c' is the specific heat capacity of the solution (can be approximated as that of water for dilute solutions or determined experimentally), and 'ΔT' is the change in temperature.[18]

    • The molar enthalpy of solution is then calculated by dividing q by the number of moles of CaBr₂ dissolved.[20]

Activity Coefficient Determination

Activity coefficients of electrolyte solutions are commonly determined using electrochemical methods, such as by measuring the electromotive force (EMF) of an electrochemical cell.[23][24][25]

  • Principle: The EMF of a galvanic cell with electrodes reversible to the ions of the electrolyte is related to the activities of those ions through the Nernst equation. By measuring the cell potential at various concentrations, the mean ionic activity coefficient can be determined.[26]

  • Apparatus: A potentiometer or high-impedance voltmeter, a hydrogen electrode, a silver-silver bromide (Ag/AgBr) electrode, a thermostated cell.

  • Procedure:

    • Construct an electrochemical cell such as: Pt(s) | H₂(g, 1 atm) | HBr(m₁), CaBr₂(m₂) | AgBr(s) | Ag(s).

    • Prepare a series of solutions with varying molalities (m) of CaBr₂.

    • Measure the EMF of the cell for each solution at a constant temperature.

    • The mean ionic activity coefficient (γ±) can be calculated from the Nernst equation, often by extrapolating the results to infinite dilution to determine the standard cell potential.

Vapor Pressure Measurement

The vapor pressure of aqueous solutions can be measured using either static or dynamic methods.[27][28][29][30]

  • Principle (Static Method): A sample of the solution is placed in a closed, evacuated container at a constant temperature. The pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.[31]

  • Apparatus: A thermostated vessel, a vacuum pump, a pressure transducer (manometer), and a system for introducing the degassed sample.

  • Procedure (Static Method):

    • The sample is first degassed to remove any dissolved air.

    • A small amount of the degassed sample is introduced into the evacuated vessel.

    • The vessel is maintained at a constant temperature until the liquid-vapor equilibrium is established.

    • The pressure of the vapor phase is then measured.

    • This procedure is repeated for different temperatures and concentrations.

Logical Workflow for Characterization and Application

The following diagram illustrates the logical workflow for the characterization of thermodynamic properties of aqueous CaBr₂ solutions and their application in research and development.

ThermodynamicWorkflow cluster_0 Property Characterization cluster_1 Data Analysis & Modeling cluster_2 Application A Solution Preparation (Varying Concentration) B Temperature Control A->B Set Temperature C Density Measurement B->C D Viscosity Measurement B->D E Heat Capacity (DSC) B->E F Enthalpy of Solution (Calorimetry) B->F G Activity Coefficient (EMF) B->G H Vapor Pressure Measurement B->H I Tabulate Quantitative Data C->I D->I E->I F->I G->I H->I J Develop Thermodynamic Model (e.g., Pitzer Equations) I->J M Quality Control I->M K Process Simulation & Optimization J->K L Product Formulation (e.g., Drug Development) J->L

References

An In-depth Technical Guide to the Raman and IR Spectroscopy of Calcium Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing calcium bromide and its hydrated forms using Raman and Infrared (IR) spectroscopy. While direct and complete experimental spectral data for all this compound hydrates are not extensively available in publicly accessible literature, this guide synthesizes the known spectral features of the anhydrous form, draws analogies from well-studied similar compounds, and outlines detailed experimental protocols to enable researchers to conduct their own analyses.

Introduction to this compound and its Hydrates

This compound (CaBr₂) is a halide salt that readily absorbs water to form several stable hydrates. The degree of hydration is critical as it influences the material's physical and chemical properties, which is of significant interest in pharmaceutical applications, for instance as a component in drug formulations or as a desiccant. The confirmed crystalline forms include the anhydrous salt (CaBr₂), a monohydrate (CaBr₂·H₂O), a dihydrate (CaBr₂·2H₂O), a hexahydrate (CaBr₂·6H₂O), and a nonahydrate (CaBr₂·9H₂O).

Vibrational spectroscopy, encompassing both Raman and IR techniques, offers a powerful non-destructive approach to probe the molecular structure of these hydrates. These methods are sensitive to the vibrational modes of the water molecules and the Ca-Br lattice, providing a unique fingerprint for each hydration state.

Spectroscopic Characterization of Anhydrous this compound

The vibrational spectrum of anhydrous CaBr₂ is characterized by the vibrations of the Ca-Br ionic lattice. These are typically found in the far-infrared and low-frequency Raman regions.

Spectroscopic Data for Anhydrous CaBr₂
Technique Peak Position (cm⁻¹)
Far-Infrared (IR)180
220
Raman195 (strong)

Vibrational Spectroscopy of this compound Hydrates: General Principles

The introduction of water molecules into the crystal lattice of this compound gives rise to a more complex vibrational spectrum. The new spectral features are primarily associated with the water molecules themselves and their interaction with the Ca²⁺ and Br⁻ ions. The key vibrational modes to consider are:

  • O-H Stretching Modes: These are found in the high-frequency region of the spectrum, typically between 3000 and 3600 cm⁻¹. The exact position and shape of these bands are highly sensitive to the strength of hydrogen bonding. Stronger hydrogen bonds lead to a downward shift in frequency and a broadening of the spectral bands.

  • H-O-H Bending Mode: This vibration occurs around 1600-1650 cm⁻¹. The presence of multiple bands in this region can indicate the existence of crystallographically distinct water molecules within the unit cell.

  • Water Librational Modes: These are the restricted rotational motions (rocking, wagging, and twisting) of the water molecules within the crystal lattice and are typically observed in the 300-900 cm⁻¹ region.

  • Ca-Br Lattice Modes: The vibrations of the Ca-Br lattice will be present at low frequencies, similar to the anhydrous form, but their positions may be shifted due to the changes in the crystal structure upon hydration.

An Analogous System: Raman Spectroscopy of Calcium Chloride Hydrates

Due to the scarcity of published data on this compound hydrates, the well-documented Raman spectra of calcium chloride hydrates (CaCl₂·nH₂O) serve as an excellent model system. The spectral features and their changes with the degree of hydration are expected to be similar for CaBr₂·nH₂O.

A study on the Raman spectra of synthesized CaCl₂·nH₂O (for n=2, 4, and 6) provides valuable insights into the expected peak positions and assignments.

Raman Peak Positions (cm⁻¹) for CaCl₂ Hydrates
Assignment CaCl₂·2H₂O α-CaCl₂·4H₂O CaCl₂·6H₂O
O-H Stretching~3452, ~3486 (shoulder), ~3216Multiple bands in the 3300-3500 region~3432 (sharp)
H-O-H Bending~1626, ~1647~1662~1664
Water Librational & Lattice ModesNot specifiedNot specifiedNot specified

Data adapted from a study on the Raman spectra of CaCl₂ hydrates.[1]

The O-H stretching region in the dihydrate shows distinct sharp peaks, indicative of a well-defined crystalline structure.[1] In contrast, the hexahydrate exhibits a single sharp peak in this region.[1] These differences highlight the sensitivity of Raman spectroscopy to the local environment of the water molecules in different hydrate structures.

Experimental Protocols for Spectroscopic Analysis

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectra of hygroscopic materials like this compound hydrates.

Sample Preparation and Handling

Due to the hygroscopic nature of this compound and its hydrates, sample handling must be performed in a controlled environment, such as a glove box with a dry atmosphere, to prevent unintended changes in the hydration state.

  • For IR Spectroscopy (ATR): A small amount of the powdered sample is pressed firmly against the Attenuated Total Reflectance (ATR) crystal.

  • For IR Spectroscopy (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with about 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a transparent pellet using a hydraulic press.

  • For Raman Spectroscopy: The powdered sample can be placed in a glass capillary, a well slide, or directly on a microscope slide for analysis with a Raman microscope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For the far-IR region, a spectrometer equipped with a suitable beam splitter and detector is required.

  • Measurement Mode: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. Transmission (using KBr pellets) is a more traditional method.

  • Spectral Range: A typical mid-IR scan would be from 4000 to 400 cm⁻¹. For observing the Ca-Br lattice modes, the range should be extended into the far-IR region (down to ~100 cm⁻¹).

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Data Acquisition: A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Instrumentation: A dispersive Raman spectrometer, often coupled to a microscope, is commonly used.

  • Excitation Laser: Common laser sources include 532 nm, 633 nm, or 785 nm. The choice of laser wavelength may be important to avoid fluorescence from the sample or impurities.

  • Laser Power: The laser power should be kept as low as possible to avoid sample heating, which could induce dehydration.

  • Spectral Range: The spectral range should cover from approximately 100 cm⁻¹ to 4000 cm⁻¹ to include both the lattice modes and the water vibrational modes.

  • Resolution: A spectral resolution of 2-4 cm⁻¹ is typical.

  • Data Acquisition: The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.

Visualization of Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the different this compound hydrates, a typical experimental workflow for their analysis, and the correlation between vibrational modes and spectral regions.

Hydration_States Anhydrous CaBr₂ (Anhydrous) Monohydrate CaBr₂·H₂O (Monohydrate) Anhydrous->Monohydrate + H₂O Monohydrate->Anhydrous - H₂O Dihydrate CaBr₂·2H₂O (Dihydrate) Monohydrate->Dihydrate + H₂O Dihydrate->Monohydrate - H₂O Hexahydrate CaBr₂·6H₂O (Hexahydrate) Dihydrate->Hexahydrate + 4H₂O Hexahydrate->Dihydrate - 4H₂O Nonahydrate CaBr₂·9H₂O (Nonahydrate) Hexahydrate->Nonahydrate + 3H₂O Nonahydrate->Hexahydrate - 3H₂O

Caption: Hydration and dehydration pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Start: CaBr₂ Hydrate Sample handle Handle in Dry Atmosphere start->handle prepare_ir Prepare for IR (ATR or KBr) handle->prepare_ir prepare_raman Prepare for Raman (Capillary/Slide) handle->prepare_raman ir FTIR Spectroscopy prepare_ir->ir raman Raman Spectroscopy prepare_raman->raman process_ir Process IR Spectrum (e.g., Baseline Correction) ir->process_ir process_raman Process Raman Spectrum (e.g., Cosmic Ray Removal) raman->process_raman interpret Interpret Spectra & Assign Peaks process_ir->interpret process_raman->interpret end End: Characterized Hydrate interpret->end

Caption: General experimental workflow for spectroscopic analysis.

Spectral_Regions cluster_modes Vibrational Modes cluster_regions Approximate Spectral Region (cm⁻¹) OH_stretch O-H Stretching region_OH 3000 - 3600 OH_stretch->region_OH HOH_bend H-O-H Bending region_HOH 1600 - 1650 HOH_bend->region_HOH Librations Water Librations region_lib 300 - 900 Librations->region_lib Lattice Ca-Br Lattice Modes region_lat 100 - 300 Lattice->region_lat

Caption: Correlation of vibrational modes and spectral regions.

Conclusion

This technical guide has provided a foundational understanding of the application of Raman and IR spectroscopy for the characterization of this compound hydrates. While a complete set of reference spectra for all hydrates is not currently available in the public domain, the information on the anhydrous form, coupled with analogies to calcium chloride hydrates and general spectroscopic principles, offers a robust framework for researchers. The detailed experimental protocols and illustrative diagrams provided herein are intended to facilitate further investigation into this important class of materials. Future work should focus on the systematic acquisition and publication of high-quality Raman and IR spectra for each of the known this compound hydrates to create a comprehensive spectral library for the scientific community.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of calcium bromide hexahydrate (CaBr₂·6H₂O). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the precise characteristics of this compound are of interest.

Core Physicochemical Properties

This compound hexahydrate is a hydrated inorganic salt that exists as colorless, trigonal crystals.[1] It is the most common hydrated form of this compound, a compound that also exists in anhydrous (CaBr₂) and dihydrate (CaBr₂·2H₂O) forms.[2] The hexahydrate is readily soluble in water and is the form that crystallizes from aqueous solutions.[2]

Quantitative Data Summary

The key physicochemical properties of this compound hexahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference
Chemical FormulaCaBr₂·6H₂O[1]
Molecular Weight307.98 g/mol [1]
AppearanceColorless trigonal crystals[1]
Melting Point38.2 °C[1]
Density2.3 g/cm³ (at 20 °C)[1]
Crystal SystemTrigonal[1]

Table 2: Solubility Data

SolventTemperature (°C)Solubility ( g/100 g of solvent)Reference
Water0125[1]
Water20143[1]
Acetone-Soluble[1]
Ethanol-Soluble[1]

Table 3: Thermodynamic Properties

PropertyValueReference
Standard Molar Enthalpy of Formation (ΔfH⁰)-2118.9 kJ/mol (at 298.15 K, solid)[1]
Standard Molar Entropy (S⁰)304.72 J/(mol·K) (at 298.15 K, solid)[1]
Enthalpy of Solution (ΔsolH)-4.56 kJ/mol (in 400 mol of water at 18 °C)[1]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound hexahydrate.

Synthesis of this compound Hexahydrate

A common laboratory-scale synthesis of this compound hexahydrate involves the reaction of calcium carbonate with hydrobromic acid.[3]

Objective: To synthesize this compound hexahydrate from calcium carbonate and hydrobromic acid.

Materials:

  • Calcium carbonate (CaCO₃)

  • 47% Hydrobromic acid (HBr)

  • Deionized water

  • Filter paper

  • Beakers

  • Stirring rod

  • Heating mantle or water bath

  • Buchner funnel and flask for suction filtration

Procedure:

  • In a well-ventilated fume hood, dilute 55 mL of 47% hydrobromic acid with 50 mL of deionized water in a beaker.

  • While stirring, slowly add 20 g of calcium carbonate to the diluted hydrobromic acid solution. Carbon dioxide gas will be evolved.

  • Once the reaction has ceased, filter the solution to remove any insoluble impurities.

  • Gently heat the filtrate in a water bath to concentrate the solution until a crystalline film begins to form on the surface.

  • Remove the solution from the heat and allow it to cool to room temperature. This compound hexahydrate crystals will precipitate out of the solution.

  • Collect the crystals by suction filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals by pressing them between sheets of filter paper.

Synthesis_of_Calcium_Bromide_Hexahydrate cluster_reactants Reactants cluster_process Process cluster_product Product CaCO3 Calcium Carbonate (CaCO₃) reaction Reaction in Aqueous Solution CaCO3->reaction HBr Hydrobromic Acid (HBr) HBr->reaction filtration1 Filtration of Impurities reaction->filtration1 Forms CaBr₂ solution and CO₂ concentration Concentration by Heating filtration1->concentration crystallization Crystallization upon Cooling concentration->crystallization filtration2 Suction Filtration crystallization->filtration2 drying Drying filtration2->drying product This compound Hexahydrate (CaBr₂·6H₂O) drying->product

Synthesis of this compound Hexahydrate Workflow
Determination of Aqueous Solubility (Isothermal Method)

The solubility of this compound hexahydrate in water can be determined using the isothermal equilibrium method.

Objective: To determine the solubility of this compound hexahydrate in water at a specific temperature.

Materials:

  • This compound hexahydrate

  • Deionized water

  • Constant temperature water bath

  • Erlenmeyer flasks with stoppers

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Pipettes

  • Drying oven

Procedure:

  • Prepare a series of saturated solutions by adding an excess of this compound hexahydrate to a known volume of deionized water in several Erlenmeyer flasks.

  • Place the flasks in a constant temperature water bath and stir the solutions vigorously for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibrium is reached, stop stirring and allow the excess solid to settle.

  • Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed pipette.

  • Transfer the aliquot to a pre-weighed evaporating dish.

  • Determine the mass of the solution in the evaporating dish.

  • Evaporate the water in a drying oven at a temperature below the decomposition temperature of the hydrate (e.g., 40-50 °C) until a constant weight is achieved.

  • The mass of the remaining solid is the mass of anhydrous this compound.

  • Calculate the solubility in grams of solute per 100 grams of solvent.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation saturate Prepare Saturated Solution (Excess CaBr₂·6H₂O in Water) equilibrate Equilibrate at Constant Temperature with Stirring saturate->equilibrate settle Settle Excess Solid equilibrate->settle sample Sample Supernatant settle->sample weigh1 Weigh Sampled Solution sample->weigh1 evaporate Evaporate Water weigh1->evaporate weigh2 Weigh Anhydrous Residue evaporate->weigh2 calculate Calculate Solubility (g/100g H₂O) weigh2->calculate

Isothermal Solubility Determination Workflow
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be used to study the thermal decomposition of this compound hexahydrate and identify the temperatures at which water of hydration is lost.

Objective: To determine the thermal stability and dehydration profile of this compound hexahydrate.

Materials:

  • This compound hexahydrate

  • Thermogravimetric analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound hexahydrate into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a controlled atmosphere.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected final decomposition (e.g., 300 °C).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show step-wise mass losses corresponding to the dehydration events. The temperature at the onset of each mass loss and the percentage of mass lost can be used to determine the stoichiometry of the dehydration process.

TGA_Workflow start Start sample_prep Prepare and Weigh Sample start->sample_prep instrument_setup Set up TGA Instrument (Inert Atmosphere, Heating Program) sample_prep->instrument_setup run_analysis Run TGA Analysis instrument_setup->run_analysis data_acquisition Record Mass vs. Temperature run_analysis->data_acquisition data_analysis Analyze TGA Curve (Identify Dehydration Steps) data_acquisition->data_analysis end End data_analysis->end

Thermogravimetric Analysis (TGA) Workflow
Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within the crystal lattice of this compound hexahydrate.

Objective: To determine the crystal structure of this compound hexahydrate.

Materials:

  • High-quality single crystal of this compound hexahydrate (typically > 0.1 mm in all dimensions)

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • Mounting pin (e.g., MiTeGen mount)

  • Cryoprotectant (if data is collected at low temperature)

  • Computer with data collection and structure solution/refinement software

Procedure:

  • Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Merge the data to create a unique set of reflections.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (Ca and Br).

    • Use Fourier and difference Fourier maps to locate the lighter atoms (O and H).

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the structural model converges.

  • Structure Validation:

    • Check the final structure for geometric reasonability (bond lengths, angles) and other quality indicators.

    • Generate a final crystallographic information file (CIF).

XRD_Workflow start Start crystal_selection Select and Mount Single Crystal start->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction and Processing data_collection->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement structure_validation Structure Validation and CIF Generation structure_refinement->structure_validation end End structure_validation->end

Single-Crystal X-ray Diffraction Workflow

Applications in Drug Development and Research

While this compound itself is not typically a primary active pharmaceutical ingredient, its properties can be relevant in drug development in several ways:

  • As a component in formulations: Its high solubility and ability to form dense solutions can be utilized in certain liquid formulations.

  • In synthesis: The bromide ion can be a useful nucleophile or counterion in the synthesis of active pharmaceutical ingredients.

  • Biophysical studies: Calcium ions are ubiquitous in biological systems, and understanding the behavior of simple calcium salts can be relevant in biophysical and biochemical studies.

This guide provides a foundational understanding of the physicochemical properties of this compound hexahydrate, which is essential for its effective and safe use in research and development.

References

The Oxidation of Calcium Bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reaction of calcium bromide (CaBr₂) with a range of strong oxidizing agents. Designed for researchers, scientists, and professionals in drug development, this document details the chemical transformations, experimental protocols, and quantitative data associated with these redox reactions. The information presented is critical for understanding the reactivity of bromide salts and for the safe and effective handling of these materials in a laboratory and industrial setting.

Introduction

This compound is a salt widely utilized in various applications, including as a dense brine in oil and gas drilling, as a desiccant, and in photography.[1] Its chemical behavior, particularly its interaction with strong oxidizing agents, is of significant interest due to the potential for generating hazardous materials and the synthesis of valuable bromine compounds. The bromide ion (Br⁻) in this compound can be oxidized to elemental bromine (Br₂) or further to bromine-containing oxyanions such as hypobromite (BrO⁻), bromite (BrO₂⁻), and bromate (BrO₃⁻).[2][3] The specific products formed depend on the strength of the oxidizing agent, reaction conditions such as pH and temperature, and the stoichiometry of the reactants. This guide provides a detailed examination of these reactions with several key strong oxidizing agents.

General Safety Precautions

The reaction of this compound with strong oxidizing agents can be vigorous and exothermic, potentially leading to the release of toxic and corrosive bromine vapor. It is imperative to handle these reactions with appropriate safety measures in place.

Core Safety Recommendations:

  • Always work in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene), and a lab coat.[4][5]

  • Avoid mixing this compound with strong acids and other oxidizing agents in uncontrolled conditions.

  • Have a neutralization solution, such as sodium thiosulfate or sodium bisulfite, readily available to quench any spills or excess bromine.[6]

  • Store this compound away from strong oxidizing agents and acids.[4]

Reactions with Specific Strong Oxidizing Agents

This section details the reactions of this compound with various strong oxidizing agents, including experimental protocols, quantitative data where available, and reaction mechanisms.

Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful oxidizing agent that readily oxidizes bromide ions. The reaction products can vary depending on the stoichiometry and reaction conditions. In acidic solution, bromide is typically oxidized to bromine, while the permanganate ion is reduced.[7]

Reaction Equation: A possible balanced chemical equation for the reaction is: CaBr₂ + 2KMnO₄ → CaO + KBrO₃ + 2MnO₂ + KBr[2]

Experimental Protocol: Laboratory Scale Bromine Generation

  • Materials: Sodium bromide (as a stand-in for the bromide source for which a detailed protocol is available), potassium permanganate, concentrated sulfuric acid, distilled water.[8]

  • Apparatus: A three-necked round-bottom flask, an addition funnel, a distillation apparatus with a condenser, a receiving flask cooled in an ice bath.[8]

  • Procedure:

    • Dissolve 100 g of sodium bromide in 150 mL of distilled water in the reaction flask.[9]

    • Add 20 g of potassium permanganate to the sodium bromide solution.[9]

    • Slowly add 60 mL of concentrated sulfuric acid to the mixture via the addition funnel with constant stirring. The reaction is exothermic and will generate bromine vapor.[9][10][11]

    • Gently heat the mixture to distill the bromine, which has a boiling point of 58.8 °C.[12]

    • Collect the liquid bromine in the cooled receiving flask.[10]

  • Purification: The collected bromine can be washed with water and then dried with concentrated sulfuric acid.[7]

Quantitative Data:

Oxidizing AgentReactant (Bromide Source)ProductYieldReference
KMnO₄/H₂SO₄KBrBr₂87%[7]
Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide, particularly in acidic conditions, is an effective oxidizing agent for bromide ions. The reaction produces bromine and water.[12]

Reaction Equation: CaBr₂ + H₂O₂ + 2H⁺ → Ca²⁺ + Br₂ + 2H₂O

Experimental Protocol: Bromine Synthesis

  • Materials: Sodium bromide, concentrated sulfuric acid, 29% hydrogen peroxide, distilled water.[12]

  • Apparatus: A 500 mL round-bottom flask, a pressure-equalizing addition funnel, a distillation setup.[12]

  • Procedure:

    • Prepare a solution of 70 mL of 94% sulfuric acid in 100 mL of water in the reaction flask and allow it to cool.[12]

    • Dissolve sodium bromide in the cooled acid solution with stirring.[12]

    • Slowly add 114 mL of 29% hydrogen peroxide from the addition funnel. The reaction is exothermic and bromine will begin to distill.[12]

    • Gently heat the flask to complete the distillation of bromine.[12]

Quantitative Data:

Oxidizing AgentReactant (Bromide Source)ProductConversion/YieldReference
H₂O₂/H₂SO₄HBr (from industrial bromosulfuric solution)Br₂76.7% conversion of HBr[13]
Chlorine (Cl₂) and Sodium Hypochlorite (NaOCl)

Chlorine is a stronger oxidizing agent than bromine and will displace bromide from its salts to form bromine. This is a common industrial method for bromine production.[5] Sodium hypochlorite, the active ingredient in bleach, can also be used, especially in acidic conditions, to generate bromine in situ.[6]

Reaction Equation (with Chlorine): CaBr₂ + Cl₂ → CaCl₂ + Br₂

Experimental Protocol: In Situ Bromine Generation with Sodium Hypochlorite

  • Materials: Sodium bromide, 1 M hydrochloric acid, sodium hypochlorite solution (household bleach).[6]

  • Procedure:

    • Dissolve 1.1 g of sodium bromide in 10.7 mL of 1 M HCl.[6]

    • Add 7.6 mL of sodium hypochlorite solution and swirl to mix. The solution will turn orange due to the formation of bromine.[6]

Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate is a one-electron oxidizing agent that can oxidize bromide ions to bromine radicals.[7][14] This method is particularly useful in organic synthesis for the bromination of alkenes.[14]

Reaction Mechanism: The reaction proceeds through the formation of a bromine radical (Br•) via the oxidation of the bromide ion by Ce(IV).[14]

Experimental Protocol: Bromination of Alkenes

  • Materials: Alkene substrate, potassium bromide, ceric ammonium nitrate, water, dichloromethane.[14]

  • Procedure:

    • The reaction is carried out in a two-phase system of water and dichloromethane.[14]

    • A solution of the alkene in dichloromethane is treated with an aqueous solution of potassium bromide and ceric ammonium nitrate.[14]

    • The mixture is stirred at room temperature. The bromine radicals generated in the aqueous phase are partitioned into the organic phase where they react with the alkene.[14]

Electrolysis

Electrolysis of both molten and aqueous solutions of this compound can lead to the oxidation of bromide ions at the anode.

Electrolysis of Molten this compound:

  • Anode (Oxidation): 2Br⁻(l) → Br₂(g) + 2e⁻[15]

  • Cathode (Reduction): Ca²⁺(l) + 2e⁻ → Ca(s)[15]

  • Overall Reaction: CaBr₂(l) → Ca(s) + Br₂(g)

Electrolysis of Aqueous this compound:

In an aqueous solution, water can also be oxidized at the anode and reduced at the cathode.

  • Anode (Oxidation): 2Br⁻(aq) → Br₂(aq) + 2e⁻ (favored over water oxidation)[16]

  • Cathode (Reduction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq) (favored over calcium reduction)[17]

  • Overall Reaction: CaBr₂(aq) + 2H₂O(l) → Ca(OH)₂(aq) + H₂(g) + Br₂(aq)

Experimental Setup for Electrolysis:

  • Apparatus: An electrolytic cell, two inert electrodes (e.g., graphite or platinum), a DC power supply.[15][18]

  • Procedure:

    • For molten electrolysis, this compound is heated in a crucible until it melts, and the electrodes are immersed in the melt.[15]

    • For aqueous electrolysis, a concentrated solution of this compound is placed in the electrolytic cell with the electrodes immersed.[15]

    • A direct current is passed through the cell, causing the migration of ions and the respective redox reactions at the electrodes.[15]

Other Strong Oxidizing Agents
  • Lead Dioxide (PbO₂): In acidic solutions, lead dioxide can oxidize bromide ions to bromine. The reaction kinetics are dependent on the concentrations of both bromide and protons.[15] The overall reaction is: PbO₂(s) + 2Br⁻(aq) + 4H⁺(aq) → Pb²⁺(aq) + Br₂(aq) + 2H₂O(l)[15]

  • Periodate (IO₄⁻): In acidic conditions, periodate ions oxidize bromide to bromine. The reaction has been studied spectrophotometrically, monitoring the formation of bromine.[19] The stoichiometry is: IO₄⁻(aq) + 2Br⁻(aq) + 2H⁺(aq) → Br₂(aq) + IO₃⁻(aq) + H₂O(l)[19]

  • Nitric Acid (HNO₃): Concentrated nitric acid is a strong oxidizing agent and can react with bromide ions. However, these reactions can be vigorous and produce toxic nitrogen oxides. Extreme caution is advised.[10][20]

Analytical Methods for Reaction Monitoring

The progress of bromide oxidation reactions can be monitored using various analytical techniques to quantify the consumption of bromide and the formation of products like bromine and bromate.

UV-Vis Spectrophotometry: This technique is useful for monitoring the formation of bromine (Br₂) and tribromide (Br₃⁻) in solution. Bromine has a characteristic absorption maximum around 390-400 nm, while tribromide absorbs strongly around 266-270 nm.[21][22][23]

Experimental Protocol: UV-Vis Monitoring

  • Apparatus: A UV-Vis spectrophotometer with quartz cuvettes.

  • Procedure:

    • Prepare a series of standard solutions of known bromine concentration to create a calibration curve.

    • During the reaction, withdraw aliquots at specific time intervals.

    • Quench the reaction in the aliquot if necessary (e.g., by dilution or with a reducing agent that does not interfere with the measurement).

    • Measure the absorbance of the aliquot at the wavelength corresponding to the maximum absorbance of bromine.

    • Use the calibration curve to determine the concentration of bromine.

Ion Chromatography: Ion chromatography is a powerful technique for separating and quantifying anionic species, including bromide, bromate, and other potential oxyanions.[4]

Visualizations

General Redox Pathway of Bromide

Bromide_Oxidation_Pathway Br_minus Br⁻ (Bromide) Br2 Br₂ (Bromine) Br_minus->Br2 Oxidation (e.g., KMnO₄, H₂O₂) BrO_minus BrO⁻ (Hypobromite) Br2->BrO_minus Further Oxidation (e.g., O₃, Cl₂) BrO2_minus BrO₂⁻ (Bromite) BrO_minus->BrO2_minus Oxidation BrO3_minus BrO₃⁻ (Bromate) BrO2_minus->BrO3_minus Oxidation

Caption: Generalized oxidation pathway of the bromide ion.

Experimental Workflow for Bromine Synthesis and Analysis

Bromine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants CaBr₂ + Oxidizing Agent (e.g., KMnO₄/H₂SO₄) Reaction Reaction in Flask Reactants->Reaction Distillation Distillation Reaction->Distillation Collection Collect Crude Br₂ Distillation->Collection Washing Wash with H₂O Collection->Washing Drying Dry with conc. H₂SO₄ Washing->Drying Analysis Quantitative Analysis (e.g., UV-Vis, Titration) Drying->Analysis

Caption: Workflow for bromine synthesis and subsequent analysis.

Electrolysis of Aqueous this compound

Aqueous_Electrolysis cluster_cell Electrolytic Cell (Aqueous CaBr₂) Power_Supply DC Power Supply Anode Anode (+) Oxidation 2Br⁻ → Br₂ + 2e⁻ Power_Supply->Anode + Cathode Cathode (-) Reduction 2H₂O + 2e⁻ → H₂ + 2OH⁻ Power_Supply->Cathode -

Caption: Diagram of the electrolysis of aqueous this compound.

Conclusion

The reaction of this compound with strong oxidizing agents is a rich area of chemistry with significant practical implications. Understanding the underlying principles of these redox reactions, including the specific products formed and the conditions that favor their formation, is crucial for both synthetic and safety purposes. This guide has provided a foundational overview of these reactions, offering detailed protocols and data where available. It is hoped that this information will serve as a valuable resource for researchers and professionals working with these materials. Further research into the kinetics and mechanisms of these reactions, particularly with a wider array of oxidizing agents, will continue to enhance our understanding and utilization of bromide chemistry.

References

Quantum Computational Analysis of Calcium Bromide Clusters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of the application of quantum computational methods to the study of calcium bromide (CaBr₂) clusters. While direct computational studies on CaBr₂ clusters are not extensively documented in publicly accessible literature, this guide synthesizes methodologies and findings from analogous alkaline earth halide systems, such as calcium chloride (CaCl₂) and magnesium chloride (MgCl₂), to establish a robust theoretical framework. The principles of cluster formation, computational protocols for structural and energetic analysis, and the interpretation of key physicochemical properties are detailed. This document is intended to serve as a foundational resource for researchers and professionals engaged in the computational investigation of inorganic clusters for applications in materials science and drug development.

Introduction to this compound Clusters

This compound is an ionic compound with a wide range of applications, from medicine to its use as a drilling fluid. At the nanoscale, CaBr₂ can form clusters of varying sizes, the structures and properties of which are governed by a delicate balance of ionic and van der Waals interactions. Understanding the geometry, stability, and reactivity of these clusters is crucial for controlling their behavior in various applications. Quantum computational methods provide a powerful lens through which to investigate these nanoscale systems, offering insights that are often inaccessible through experimental techniques alone.

Theoretical and Computational Methodologies

The study of this compound clusters relies on a variety of quantum chemical methods. The choice of method is a trade-off between computational cost and accuracy.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for electronic structure calculations in chemistry and materials science.[1][2][3] It offers a good balance of accuracy and computational efficiency, making it suitable for studying relatively large clusters.

  • Functionals: The selection of the exchange-correlation functional is critical for accurate results.[4][5] Common functionals for this type of system include:

    • PBE (Perdew-Burke-Ernzerhof): A generalized gradient approximation (GGA) functional that is often a good starting point.[2]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that often provides improved accuracy for energetic properties.[6]

  • Basis Sets: The choice of basis set determines the flexibility of the wavefunction. For calcium and bromine, which are relatively heavy elements, it is important to use basis sets that include polarization and diffuse functions, such as 6-311++G(d,p).[6]

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is a common choice for geometry optimizations and frequency calculations.[7]

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for accuracy in quantum chemistry but are computationally very expensive.[7] They are typically used for single-point energy calculations on geometries optimized with less expensive methods.

Molecular Dynamics (MD) Simulations

Ab initio molecular dynamics (AIMD) can be used to study the dynamic behavior of CaBr₂ clusters, including their vibrational properties and structural transformations at finite temperatures.[8][9] Classical MD simulations with parameterized force fields can also be employed to study larger systems and longer timescales.[10][11]

Key Physicochemical Properties of this compound Clusters

Quantum computational studies can elucidate a range of important properties of CaBr₂ clusters.

Geometric Structures

The most stable geometric arrangement of atoms in a cluster corresponds to the global minimum on the potential energy surface. Computational methods can predict the three-dimensional structures of (CaBr₂)n clusters of different sizes. For analogous systems like (CaCl₂)n and (MgCl₂)n, various isomers, including linear, bent, and three-dimensional structures, have been computationally identified.

Energetic Properties
  • Binding Energy: This is the energy required to decompose a cluster into its constituent monomers. It is a measure of the cluster's stability.

  • Ionization Potential and Electron Affinity: These properties relate to the ease with which a cluster loses or gains an electron, respectively, and are crucial for understanding its chemical reactivity.

Vibrational Frequencies

The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum for the cluster. These spectra can be compared with experimental data to confirm the predicted structures. The vibrational modes also provide insight into the nature of the chemical bonds within the cluster.

Computational Workflow

The following diagram illustrates a typical workflow for the quantum computational study of this compound clusters.

computational_workflow cluster_0 Initialization cluster_1 Structure Optimization cluster_2 Refinement and Analysis cluster_3 Output start Define Cluster Stoichiometry (CaBr₂)n initial_geom Generate Initial Geometries (e.g., from chemical intuition, crystal structures) start->initial_geom dft_opt Geometry Optimization (DFT) e.g., PBE/6-311++G(d,p) initial_geom->dft_opt freq_calc Frequency Calculation (Confirm minimum energy structure) dft_opt->freq_calc high_level_energy Single-Point Energy Calculation (e.g., CCSD(T)) freq_calc->high_level_energy md_sim Molecular Dynamics Simulation (Optional, for dynamic properties) freq_calc->md_sim property_calc Calculate Properties (Binding Energy, Spectra, etc.) high_level_energy->property_calc results Analyze and Visualize Results property_calc->results md_sim->results

Caption: A generalized workflow for the computational study of CaBr₂ clusters.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data for (CaBr₂)n clusters, based on trends observed in computational studies of analogous alkaline earth halide clusters.

Table 1: Calculated Properties of (CaBr₂)n Clusters (n=1-4)

ClusterPoint GroupCa-Br Bond Length (Å)Binding Energy (kcal/mol)
CaBr₂C₂ᵥ2.65-
(CaBr₂)₂D₂ₕ2.70 (bridge), 2.62 (terminal)45.8
(CaBr₂)₃D₃ₕ2.75 (bridge), 2.60 (terminal)98.2
(CaBr₂)₄Tₐ2.80160.5

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for CaBr₂ Monomer

ModeSymmetryFrequency (cm⁻¹)Description
ν₁A₁295Symmetric Stretch
ν₂A₁65Bending
ν₃B₁320Asymmetric Stretch

Detailed Computational Protocols

This section outlines the detailed methodologies for key computational experiments.

Geometry Optimization and Frequency Calculation
  • Initial Structure Generation: For a given cluster size n, generate a set of plausible initial geometries. These can be based on known crystal structures, chemical intuition, or global minimum search algorithms.

  • DFT Optimization: Perform a geometry optimization for each initial structure using a DFT method.

    • Software: Gaussian, ORCA, VASP, etc.

    • Functional: PBE or B3LYP.

    • Basis Set: 6-311++G(d,p) for all atoms.

    • Convergence Criteria: Use tight convergence criteria for both the energy and the gradient.

  • Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

    • Purpose: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

High-Level Energy Calculation
  • Method Selection: Choose a high-level ab initio method such as CCSD(T).

  • Basis Set: Use a correlation-consistent basis set, such as aug-cc-pVTZ.

  • Calculation: Perform a single-point energy calculation on the DFT-optimized geometry.

  • Binding Energy Calculation: The binding energy (BE) of a (CaBr₂)n cluster is calculated as: BE = n * E(CaBr₂) - E((CaBr₂)n) where E((CaBr₂)n) is the total energy of the cluster and E(CaBr₂) is the total energy of the monomer.

Conclusion and Future Directions

Quantum computational studies provide an indispensable tool for elucidating the fundamental properties of this compound clusters. The methodologies and representative data presented in this guide offer a roadmap for future investigations in this area. Further research could focus on the interaction of CaBr₂ clusters with solvent molecules, their role in nucleation and crystal growth, and their potential as active sites in catalysis or as drug delivery vehicles. The continued development of computational methods and computing power will undoubtedly open new avenues for the exploration of these complex and fascinating nanoscale systems.

References

"calcium bromide CAS number and material safety data sheet"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on Calcium Bromide (CaBr₂), intended for researchers, scientists, and drug development professionals. This document provides comprehensive data on its chemical properties, safety information, and handling protocols.

This compound: A Technical Overview

Chemical Identification

  • Chemical Name : this compound

  • Chemical Formula : CaBr₂[1][2]

  • CAS Number :

    • Anhydrous: 7789-41-5[1][2][3][4]

    • Dihydrate: 22208-73-7[3]

    • Hydrate: 71626-99-8[5]

  • Synonyms : Calcium Dibromide, Hydrobromic acid calcium salt[1]

Quantitative Data

Physical and Chemical Properties

PropertyValue
Molecular Weight199.89 g/mol (anhydrous)[1][2]
235.93 g/mol (dihydrate)[6]
AppearanceWhite to off-white powder/crystals[5][6]
OdorOdorless[6][7]
Melting Point730 °C / 1346 °F[7]
Boiling Point806 - 812 °C / 1482.8 - 1493.6 °F[7]
Specific Gravity3.353 g/cm³[2][7]
SolubilitySoluble in water, methanol, ethanol, and acetone. Insoluble in dioxane, chloroform, and ether.[2]
pH~5[5]

Toxicological Data

Route of ExposureSpeciesValue (LD50)
OralRat (male and female)1,854 - 2,635 mg/kg[8]
IntraperitonealMouse740 mg/kg
SubcutaneousMouse1,580 mg/kg

Material Safety Data Sheet (MSDS) Summary

Hazards Identification

This compound is classified as a hazardous chemical that can cause serious eye damage, skin irritation, and may be harmful if swallowed.[7][8]

  • Potential Health Effects :

    • Inhalation : May be harmful if inhaled and can cause respiratory tract irritation.[5][6]

    • Skin : Causes skin irritation, which can be severe if the skin is wet or moist.[6] Prolonged or repeated contact may lead to dermatitis.[6]

    • Eyes : Causes serious eye irritation and damage.[6][8]

    • Ingestion : May be harmful if swallowed and can cause severe digestive tract irritation with symptoms like abdominal pain, nausea, and vomiting.[6] Repeated intake of bromides may affect the central nervous system, causing symptoms such as mental dullness, slurred speech, and drowsiness.[6]

Fire and Explosion Data

This compound is a non-combustible substance and does not burn.[5][6] However, upon heating, it may decompose to produce corrosive or toxic fumes.[6]

  • Suitable Extinguishing Media : Use extinguishing measures appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

Stability and Reactivity

  • Stability : The material is stable under recommended storage conditions, though it is hygroscopic (absorbs moisture from the air) and sensitive to light.[5][7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[5][7]

  • Hazardous Decomposition Products : When heated to decomposition, it can produce toxic fumes.[6] Under fire conditions, hazardous decomposition products can include hydrogen bromide and calcium oxide.

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

  • Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA and European Standard EN166.[7][8] Ensure an eyewash station is readily accessible.[7]

  • Skin Protection : Wear appropriate chemical-protective gloves and clothing to prevent skin exposure.[7] Gloves must be inspected before use and disposed of properly.[8]

  • Respiratory Protection : In case of dust formation, use a NIOSH (US) or EN 143 (EU) approved dust mask or respirator.[5][8]

Handling Procedures

  • Use in a well-ventilated area, preferably with local exhaust ventilation to control dust.[5][8]

  • Avoid dust generation and accumulation.[6]

  • Avoid contact with eyes, skin, and clothing.[6] Do not breathe dust.[8]

  • Wash hands thoroughly after handling and before breaks.[8]

Storage Procedures

  • Store in a cool, dry, and well-ventilated area.[5][6][8]

  • Keep containers tightly closed to prevent moisture absorption.[5][6][8]

  • Protect from light and moisture.[6][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Logical Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Procedure cluster_cleanup 3. Cleanup & Disposal start Start: Plan Experiment sds_review Review Safety Data Sheet (SDS) start->sds_review ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds_review->ppe ventilation Work in Ventilated Area (e.g., Fume Hood) ppe->ventilation weigh Carefully Weigh and Transfer ventilation->weigh procedure Perform Experimental Steps weigh->procedure spill_check Accidental Spill? procedure->spill_check spill_cleanup Follow SDS Spill Cleanup Protocol spill_check->spill_cleanup Yes decontaminate Clean and Decontaminate Work Area spill_check->decontaminate No spill_cleanup->decontaminate waste_disposal Dispose of Waste per Regulations decontaminate->waste_disposal end End: Remove PPE & Wash Hands waste_disposal->end

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

A Technical Guide to the Historical Methods of Calcium Bromide Preparation and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂) is a simple ionic salt that has found diverse applications, from a dense brine in oil and gas drilling to a sedative in medicine. Its history is intrinsically linked to the discovery of its constituent elements, calcium and bromine, in the early 19th century. This technical guide provides an in-depth exploration of the historical methods for preparing this compound, detailing the experimental protocols of the era and summarizing the key milestones in its discovery.

I. Discovery of the Constituent Elements: A Prelude to this compound

The story of this compound begins with the independent discovery of its elemental components, calcium and bromine.

The Isolation of Calcium by Sir Humphry Davy (1808)

In 1808, the British chemist Sir Humphry Davy successfully isolated elemental calcium for the first time.[1] His pioneering work in electrochemistry, utilizing the recently invented voltaic pile, allowed him to decompose compounds that were previously considered elemental. Davy's breakthrough came from the electrolysis of a mixture of lime (calcium oxide, CaO) and mercuric oxide (HgO).[1] This discovery of calcium as an alkaline earth metal was a significant step forward in understanding the fundamental building blocks of matter and paved the way for the synthesis of its various salts.

The Discovery of Bromine by Antoine-Jérôme Balard (1826)

Nearly two decades later, in 1826, the French chemist Antoine-Jérôme Balard discovered bromine.[2] While investigating the salt marshes of Montpellier, Balard isolated a dense, dark reddish-brown liquid with a strong, unpleasant odor. He recognized it as a new element with properties intermediate between chlorine and iodine.[2] Balard's comprehensive study of bromine and its compounds, published in his "Mémoire sur une substance particulière contenue dans l'eau de la mer," laid the foundation for the preparation of various bromide salts, including this compound.[2]

The timeline below illustrates the key events leading to the synthesis of this compound.

Discovery_Timeline cluster_Calcium Discovery of Calcium cluster_Bromine Discovery of Bromine cluster_CaBr2 Synthesis of this compound Davy Sir Humphry Davy Electrolysis Electrolysis of Lime and Mercuric Oxide Davy->Electrolysis 1808 Calcium Isolation of Elemental Calcium Electrolysis->Calcium CaBr2_Synthesis First Synthesis of This compound Calcium->CaBr2_Synthesis Prerequisite Balard Antoine-Jérôme Balard SaltMarsh Investigation of Salt Marsh Water Balard->SaltMarsh 1826 Bromine Isolation of Elemental Bromine SaltMarsh->Bromine Bromine->CaBr2_Synthesis Prerequisite Synthesis_Paths cluster_Reactants Starting Materials cluster_Products Product Ca Calcium (Ca) CaBr2_solid Solid this compound (CaBr₂) Ca->CaBr2_solid + Br₂ (Direct Reaction) Br2 Bromine (Br₂) Br2->CaBr2_solid CaCO3 Calcium Carbonate (CaCO₃) CaBr2_aq Aqueous this compound (CaBr₂(aq)) CaCO3->CaBr2_aq + HBr CaO Calcium Oxide (CaO) CaO->CaBr2_aq + HBr CaOH2 Calcium Hydroxide (Ca(OH)₂) CaOH2->CaBr2_aq + HBr HBr Hydrobromic Acid (HBr) HBr->CaBr2_aq CaBr2_aq->CaBr2_solid Evaporation

References

Methodological & Application

Application Notes and Protocols: Calcium Bromide as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂) is an inorganic salt that has found utility as an efficient and environmentally friendly Lewis acid catalyst in several organic transformations.[1][2] Its low toxicity, ready availability, and cost-effectiveness make it an attractive alternative to other more hazardous or expensive catalysts.[2] This document provides detailed application notes and protocols for the use of this compound in two key multicomponent reactions: the Biginelli synthesis of dihydropyrimidones and the synthesis of bis(α-aminophosphonates). These reactions are of significant interest in medicinal chemistry and drug development due to the pharmacological importance of their products.[2]

Applications of this compound in Organic Synthesis

This compound has been demonstrated to be an effective catalyst primarily in condensation reactions, where it acts as a Lewis acid to activate carbonyl groups, facilitating nucleophilic attack. The applications detailed below highlight its use in solvent-free, microwave-assisted conditions, aligning with the principles of green chemistry.[1][2]

Biginelli Reaction for the Synthesis of Dihydropyrimidones

The Biginelli reaction is a one-pot three-component cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][3] These heterocyclic compounds are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[2][3] this compound has been shown to be a highly efficient catalyst for this reaction, particularly under microwave irradiation in solvent-free conditions.[1][2]

The efficiency of this compound as a catalyst in the Biginelli reaction has been optimized, as summarized in the table below for the model reaction of benzaldehyde, ethyl acetoacetate, and urea.

EntryCatalyst Loading (mol%)Time (min)Yield (%)
101525
20.51041
31552
42294
55295
6101.595
7151.595
8201.594
Reaction Conditions: 1 mmol of Benzaldehyde, 1 mmol of ethyl acetoacetate, 1 mmol of urea, with the specified amount of this compound, irradiated in a microwave at 400W.[2]

The data clearly indicates that a low catalyst loading of 2 mol% is sufficient to achieve a high yield in a very short reaction time.[2] Increasing the catalyst amount beyond 5 mol% does not significantly improve the yield.[2] This protocol is compatible with a wide range of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups.[2]

A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea or thiourea (1 mmol), and this compound (0.02 mmol, 2 mol%) is placed in a reaction flask.[1] The mixture is stirred well and then irradiated in a microwave oven at 400W for the time specified for the particular substrate (typically 2-3 minutes).[1][2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is then recrystallized from ethanol to afford the pure dihydropyrimidinone.

The following diagram illustrates the proposed mechanism for the this compound-catalyzed Biginelli reaction, where CaBr₂ acts as a Lewis acid.

Biginelli_Mechanism Aldehyde Ar-CHO Activated_Aldehyde Ar-CHO---CaBr₂ Aldehyde->Activated_Aldehyde Coordination Urea H₂N(C=O)NH₂ Urea->Activated_Aldehyde Nucleophilic Attack CaBr2 CaBr₂ CaBr2->Activated_Aldehyde Ketoester RCOCH₂CO₂Et Enol R-C(OH)=CHCO₂Et Ketoester->Enol Tautomerization N_Acyliminium [Ar-CH=NH(C=O)NH₂]⁺ Activated_Aldehyde->N_Acyliminium Dehydration Adduct Intermediate Adduct N_Acyliminium->Adduct Enol->N_Acyliminium Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized->DHPM Dehydration

Caption: Proposed mechanism of CaBr₂ catalyzed Biginelli reaction.

Synthesis of bis(α-aminophosphonates)

This compound also efficiently catalyzes the one-pot, three-component synthesis of bis(α-aminophosphonates) from 1,2-diphenylethane-1,2-diamine, aromatic aldehydes, and dimethyl phosphite.[4] This reaction is performed under solvent-free conditions with microwave irradiation.[4] The resulting bis(α-aminophosphonates) are compounds of interest for their potential biological activities.

The use of this compound as a catalyst under microwave irradiation significantly enhances the yield and reduces the reaction time for the synthesis of bis(α-aminophosphonates).

Aldehyde SubstituentCatalyst (mol%)Time (min)Yield (%)
4-NO₂55-1593
4-Cl55-1590
4-F55-1588
4-OH55-1585
2-NO₂55-1582
Reaction Conditions: 1,2-diphenylethane-1,2-diamine (1 mmol), aromatic aldehyde (2 mmol), dimethyl phosphite (2.5 mmol), and this compound (5 mol%) under microwave irradiation.[4]

A mixture of 1,2-diphenylethane-1,2-diamine (1 mmol), an aromatic aldehyde (2 mmol), dimethyl phosphite (2.5 mmol), and this compound (5 mol%) is taken in a 50 mL round-bottomed flask.[4] The mixture is then irradiated in a microwave oven for 5-15 minutes at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with dichloromethane. The organic layer is then evaporated to yield the crude product, which can be further purified by column chromatography.

The following diagram outlines the general workflow for the this compound-catalyzed synthesis of bis(α-aminophosphonates).

Aminophosphonate_Workflow Start Start Mixing Mix Reactants: - Diamine - Aldehyde - Dimethyl Phosphite - CaBr₂ Catalyst Start->Mixing Microwave Microwave Irradiation (5-15 min, RT) Mixing->Microwave Monitoring Monitor Reaction (TLC) Microwave->Monitoring Workup Workup: - Cool - Extract with CH₂Cl₂ Monitoring->Workup Purification Purification: - Evaporation - Column Chromatography Workup->Purification Product bis(α-aminophosphonate) Purification->Product

References

Application Notes and Protocols: Calcium Bromide Brine Formulation for High-Density Drilling Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and testing of calcium bromide (CaBr₂) based brines for use as high-density drilling fluids. The information is intended to guide laboratory researchers and professionals in the development and evaluation of these critical oilfield fluids.

This compound brines are favored in the oil and gas industry for their ability to form high-density, solids-free fluids that provide excellent wellbore stability and are compatible with various downhole conditions.[1][2] They are particularly useful in high-pressure/high-temperature (HPHT) environments.[3] The density of these brines can be tailored to specific requirements, often by blending with other salts such as calcium chloride (CaCl₂) and zinc bromide (ZnBr₂).[4][5]

Data Presentation: Properties of this compound Brines

The following tables summarize the key physical properties of this compound brines and its common blends. These tables are designed for easy comparison of different formulations.

Table 1: Properties of Single-Salt this compound (CaBr₂) Brines

CaBr₂ Concentration (% by weight)Density (lb/gal)Density (g/cm³)True Crystallization Temperature (TCT) (°F)True Crystallization Temperature (TCT) (°C)
45.0~13.2~1.58-37-38
52.014.21.7010-12
54.0~14.9~1.795714
61.5--8328.3

Data compiled from multiple sources.[3][6][7][8]

Table 2: Properties of this compound (CaBr₂) / Calcium Chloride (CaCl₂) Blended Brines

Final Brine Density (lb/gal)Density (g/cm³)Typical ApplicationCrystallization Temperature
11.7 - 15.11.40 - 1.81Workover and completion fluidsFormulation Dependent

This table provides a general range for CaBr₂/CaCl₂ blends. Specific formulations will have varying crystallization points.[4][9]

Table 3: Properties of this compound (CaBr₂) / Zinc Bromide (ZnBr₂) Blended Brines

Final Brine Density (lb/gal)Density (g/cm³)Freezing Point (°F)Freezing Point (°C)
15.51.86-20-28.9
17.02.0420-6.7
17.52.105512.8
up to 19.2up to 2.30Formulation DependentFormulation Dependent

Data for specific blends. Higher densities are achievable with different blend ratios.[10][11]

Experimental Protocols

Protocol 1: Brine Density Measurement

Objective: To accurately determine the density of the this compound brine at a specified temperature.

Apparatus:

  • Calibrated density-measuring device (e.g., hydrometer or digital density meter) traceable to a national or international standard.

  • Sedimentation cylinder (1 L).

  • Constant-temperature bath.

  • Calibrated temperature-measuring device.

Procedure:

  • Calibration: a. Prepare a 1 L test solution of a known density within the anticipated range of the brine to be tested. b. Place the test solution in a sedimentation cylinder and immerse it in a constant-temperature bath set to the desired test temperature. c. Allow the solution to reach thermal equilibrium (±0.2°C). d. Insert the traceable standard density-measuring device and wait at least 5 minutes for it to equilibrate with the solution temperature. e. Record the reading from the standard device and the device being calibrated. Repeat this process at different temperatures to create a calibration curve.[12]

  • Sample Measurement: a. Place approximately 1 L of the prepared this compound brine into a clean, dry sedimentation cylinder. b. Immerse the cylinder in the constant-temperature bath set to the reporting temperature. c. Allow the brine to reach thermal equilibrium. d. Gently insert the calibrated density-measuring device into the brine. e. Allow the device to float freely and come to rest. f. Read and record the density at the fluid surface.[12]

Protocol 2: True Crystallization Temperature (TCT) Determination

Objective: To determine the temperature at which solid crystals first form in the brine upon cooling at atmospheric pressure.

Apparatus:

  • Sample container (e.g., a large test tube).

  • Outer container for insulation.

  • Cooling bath (e.g., methanol and dry ice, or a programmable refrigeration unit).

  • Calibrated temperature-measuring device with a resolution of 0.1°C.

  • Stirring mechanism (optional but recommended).

  • Seeding material (a few crystals of the brine salt).

Procedure:

  • Measure approximately 25 mL of the brine into the sample container.

  • Place the sample container inside the outer container and then place the assembly into the cooling bath.

  • Begin cooling the brine at a controlled rate (e.g., 1-2°C per minute).

  • Gently stir the sample to ensure uniform temperature distribution.

  • At approximately 1°C below the expected crystallization temperature, add a small amount of seeding material to the brine. This helps to prevent super-cooling.[12]

  • Continue to cool the brine and closely observe for the formation of crystals.

  • The True Crystallization Temperature (TCT) is defined as the maximum temperature reached immediately after the initial crystal formation, which is often accompanied by a slight temperature increase due to the latent heat of fusion. If no super-cooling occurs, the TCT is the temperature at which the first crystals appear.[16]

  • Record the TCT.

Visualizations

The following diagrams illustrate key workflows and relationships in the formulation and evaluation of this compound brines.

Brine_Formulation_Workflow This compound Brine Formulation Workflow start Start: Define Density & Performance Requirements select_brine Select Brine System (CaBr2, CaBr2/CaCl2, CaBr2/ZnBr2) start->select_brine prepare_brine Prepare Brine Solution: - Dissolve salts in water - Agitate until fully dissolved select_brine->prepare_brine qc_testing Quality Control Testing (API RP 13J) prepare_brine->qc_testing density Density Measurement qc_testing->density Test tct TCT Determination qc_testing->tct Test ph pH Measurement qc_testing->ph Test adjust Adjust Formulation? (Add water, salt, or additives) density->adjust tct->adjust ph->adjust adjust->prepare_brine Yes end Final Brine Formulation adjust->end No Brine_Properties_Relationship Relationship of Brine Components and Properties components Brine Components ca_br2 This compound (CaBr2) components->ca_br2 ca_cl2 Calcium Chloride (CaCl2) components->ca_cl2 zn_br2 Zinc Bromide (ZnBr2) components->zn_br2 water Water components->water density Density ca_br2->density Increases tct Crystallization Temp. (TCT) ca_br2->tct Affects viscosity Viscosity ca_br2->viscosity Increases inhibition Shale Inhibition ca_br2->inhibition Provides ca_cl2->density Increases ca_cl2->tct Lowers (in blends) zn_br2->density Increases water->density Decreases water->tct Affects properties Fluid Properties density->properties tct->properties viscosity->properties inhibition->properties

References

"application of calcium bromide in mercury emission control from coal"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

Mercury (Hg), a potent neurotoxin emitted from coal-fired power plants, poses significant environmental and health risks.[1] Regulations such as the Mercury and Air Toxics Standards (MATS) in the United States necessitate high-efficiency mercury removal from flue gas.[1][2] Elemental mercury (Hg⁰), the primary form of mercury in coal combustion flue gas, is difficult to capture with conventional air pollution control devices (APCDs).[3] Calcium bromide (CaBr₂) has emerged as a cost-effective and efficient chemical additive to enhance the capture of mercury by oxidizing elemental mercury to a more reactive and water-soluble form, mercuric bromide (HgBr₂).[3][4] This allows for its subsequent removal in existing APCDs like wet flue gas desulfurization (WFGD) systems, electrostatic precipitators (ESPs), and fabric filters (FFs).[3]

Mechanism of Action

The application of this compound for mercury control involves a series of chemical reactions initiated by its injection into the high-temperature zones of a coal-fired boiler or the flue gas stream.

  • Thermal Decomposition: At the elevated temperatures within the boiler (typically >800°C), this compound decomposes to release bromine species.[3]

  • Formation of Reactive Bromine: The released bromine can form various reactive species, including bromine radicals (Br•) and molecular bromine (Br₂). A key intermediate is hydrogen bromide (HBr), which forms from the reaction of bromine with water vapor in the flue gas.[4][5]

  • Oxidation of Elemental Mercury: The reactive bromine species, particularly Br₂, readily oxidize elemental mercury (Hg⁰) to its oxidized form, mercuric bromide (HgBr₂).[3][4] The simplified overall reaction is: Hg⁰ + Br₂ → HgBr₂

  • Enhanced Capture: Oxidized mercury (HgBr₂) is more soluble in water and has a higher propensity to adsorb onto fly ash particles compared to elemental mercury.[2] This enhanced reactivity and solubility allow for its efficient capture by downstream air pollution control devices:

    • Wet Flue Gas Desulfurization (WFGD) Systems: HgBr₂ is readily absorbed into the aqueous slurry of the WFGD scrubber.

    • Electrostatic Precipitators (ESPs) and Fabric Filters (FFs): HgBr₂ adsorbs onto fly ash particles, which are then collected by these particulate control devices.

The effectiveness of this compound can be influenced by the presence of a Selective Catalytic Reduction (SCR) system for NOx control, which can enhance mercury oxidation.[2]

Quantitative Data on Mercury Removal

The efficacy of this compound in promoting mercury oxidation and overall removal is dependent on several factors, including the injection rate, coal type, and the configuration of the air pollution control devices.

ParameterValueCoal TypeAPCD ConfigurationMercury Removal/Oxidation EfficiencyReference
CaBr₂ Addition Rate200 µg/gNot SpecifiedTPD ExperimentOptimal for Hg⁰ oxidation[5]
CaBr₂ Injection Rate5 lb/hrTaconiteWet Scrubber4% increase in oxidized mercury[6]
CaBr₂ Injection Rate14 lb/hrTaconiteWet ScrubberNot Specified[6]
CaBr₂ Injection Rate25 lb/hrTaconiteWet Scrubber25% increase in oxidized mercury[6]
CaBr₂ AdditionNot SpecifiedAll coal typesNot Specified~90% reduction in mercury emissions[1]
Bromine Addition40 ppm (as CaBr₂ solution)Subbituminous (PRB)SCR, CDS, FF76% mercury oxidation at air heater outlet[7]
Bromine Addition100 ppm (with iron additive)Bituminous and SubbituminousNot Specified83.8% mercury oxidation[4]

Experimental Protocols

Protocol 1: Bench-Scale Evaluation of this compound for Mercury Oxidation

Objective: To determine the effectiveness of this compound in oxidizing elemental mercury in a simulated coal combustion flue gas.

Materials:

  • Tube furnace

  • Quartz reactor tube

  • Mass flow controllers for simulated flue gas components (N₂, O₂, CO₂, SO₂, NOx, H₂O)

  • Elemental mercury vapor generator

  • This compound solution of known concentration

  • Syringe pump for CaBr₂ injection

  • Mercury speciation analysis system (e.g., based on the Ontario Hydro Method)

  • Data acquisition system

Procedure:

  • System Setup: Assemble the tube furnace with the quartz reactor tube. Connect the mass flow controllers to create a simulated flue gas with a composition representative of a coal-fired power plant (e.g., 75% N₂, 10% CO₂, 5% O₂, 10% H₂O, 500 ppm SO₂, 300 ppm NOx).

  • Mercury Generation: Activate the elemental mercury vapor generator to introduce a stable concentration of Hg⁰ into the simulated flue gas stream (e.g., 10-20 µg/m³).

  • Temperature Control: Heat the tube furnace to the desired reaction temperature, simulating the conditions in a full-scale boiler (e.g., 800-1100°C).

  • This compound Injection: Utilize the syringe pump to inject the this compound solution into the heated zone of the reactor at a controlled rate. Vary the injection rate to achieve different bromine-to-mercury molar ratios.

  • Mercury Speciation Analysis: At the outlet of the reactor, continuously draw a sample of the flue gas into the mercury speciation analysis system to determine the concentrations of elemental mercury (Hg⁰) and oxidized mercury (Hg²⁺).

  • Data Collection: Record the temperatures, gas flow rates, this compound injection rate, and the concentrations of Hg⁰ and Hg²⁺.

  • Calculate Oxidation Efficiency: Determine the mercury oxidation efficiency using the following formula: Efficiency (%) = [Hg²⁺] / ([Hg⁰] + [Hg²⁺]) * 100

Protocol 2: Mercury Speciation in Flue Gas using the Ontario Hydro Method

Objective: To quantify the different species of mercury (elemental, oxidized, and particulate-bound) in a flue gas sample. This method is crucial for evaluating the performance of mercury control technologies like this compound injection.

Apparatus:

  • Heated probe and filter to collect particulate-bound mercury (Hgp).

  • A series of impingers placed in an ice bath.

  • Impingers 1, 2, and 3: Containing a chilled aqueous solution of potassium chloride (KCl) to capture oxidized mercury (Hg²⁺).[8]

  • Impinger 4: Containing a chilled aqueous acidic solution of hydrogen peroxide to capture any remaining Hg²⁺ and initiate the oxidation of elemental mercury.[8]

  • Impingers 5, 6, and 7: Containing chilled acidic solutions of potassium permanganate (KMnO₄) to oxidize and capture elemental mercury (Hg⁰).[8]

  • Silica gel impinger to remove moisture.

  • Vacuum pump and flow meter.

Procedure:

  • Sample Extraction: Withdraw a sample of flue gas isokinetically from the sampling port through the heated probe and filter.[8] The filter will capture particulate-bound mercury.

  • Oxidized Mercury Capture: The gas then passes through the KCl impingers where the oxidized mercury is absorbed into the solution.[8]

  • Elemental Mercury Capture: The remaining gas stream, containing elemental mercury, flows through the hydrogen peroxide and potassium permanganate impingers, where the Hg⁰ is oxidized and captured.[8]

  • Sample Recovery: After the sampling run, the contents of the impingers and the filter are carefully recovered.

  • Chemical Analysis: The collected liquid samples and the filter are analyzed for their mercury content using techniques like Cold Vapor Atomic Absorption Spectroscopy (CVAAS) or Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS).

  • Data Interpretation: The results from the analysis of the different impinger solutions and the filter provide the concentrations of particulate-bound, oxidized, and elemental mercury in the flue gas sample.

Visualizations

Mercury_Oxidation_Pathway cluster_boiler Boiler/Flue Gas cluster_apcd Air Pollution Control Devices CaBr2 This compound (CaBr₂) Heat High Temperature CaBr2->Heat Thermal Decomposition Br_species Reactive Bromine Species (Br₂, Br•) Heat->Br_species HgBr2 Mercuric Bromide (HgBr₂) Br_species->HgBr2 Hg0 Elemental Mercury (Hg⁰) Hg0->Br_species Oxidation WFGD Wet FGD HgBr2->WFGD Absorption ESP_FF ESP / Fabric Filter HgBr2->ESP_FF Adsorption on Fly Ash Captured_Hg Captured Mercury WFGD->Captured_Hg ESP_FF->Captured_Hg

Caption: Mercury oxidation pathway using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_gas Prepare Simulated Flue Gas injection Inject CaBr₂ into Reactor prep_gas->injection prep_hg Generate Elemental Mercury Vapor prep_hg->injection prep_cabr2 Prepare CaBr₂ Solution prep_cabr2->injection reaction High-Temperature Reaction injection->reaction sampling Sample Flue Gas (Ontario Hydro Method) reaction->sampling analysis Analyze Mercury Speciation (CV-AAS/AFS) sampling->analysis calculation Calculate Oxidation Efficiency analysis->calculation

Caption: Bench-scale experimental workflow.

Logical_Relationship CaBr2_Injection CaBr₂ Injection Rate Hg_Oxidation Mercury Oxidation Efficiency CaBr2_Injection->Hg_Oxidation Directly Proportional (within optimal range) Hg_Removal Overall Mercury Removal Hg_Oxidation->Hg_Removal Positively Correlated Coal_Type Coal Type (Halogen Content) Coal_Type->Hg_Oxidation Influences APCD_Config APCD Configuration (e.g., WFGD, ESP) APCD_Config->Hg_Removal Determines Capture Mechanism

Caption: Factors influencing mercury removal efficiency.

References

"protocol for preparing calcium bromide solutions for neurobiology research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In neurobiology research, maintaining the physiological integrity of neuronal preparations in vitro is paramount for obtaining reliable and reproducible experimental data. This requires the use of precisely formulated physiological saline solutions, such as artificial cerebrospinal fluid (aCSF), that mimic the ionic environment of the brain. While calcium chloride (CaCl₂) is the standard source of calcium ions in these solutions, calcium bromide (CaBr₂) presents an alternative. However, the substitution of bromide for chloride is not trivial, as bromide ions can have direct effects on neuronal activity. This document provides a detailed protocol for the preparation of physiological saline solutions containing this compound and discusses the critical considerations for its use in neurobiology research.

Properties of this compound

This compound (CaBr₂) is a salt that is highly soluble in water.[1][2][3][4] It is available in anhydrous and hydrated forms.[4] For research purposes, high-purity, anhydrous or hydrated this compound should be used to avoid contamination with other ions that could affect neuronal function.[5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to the preparation of neurobiological solutions.

PropertyValueReference
Molecular Weight (anhydrous) 199.89 g/mol [4]
Solubility in water at 25°C 156 g/100 mL[1][3]
Typical pH of aqueous solution ~7.0 (neutral)[5]
Purity (research grade) >98%[6]

Experimental Protocols

This section provides a protocol for preparing a modified artificial cerebrospinal fluid (aCSF) where calcium chloride is replaced by this compound.

Materials and Equipment
  • High-purity salts (NaCl, KCl, KH₂PO₄, MgSO₄, NaHCO₃, D-glucose)

  • High-purity this compound (CaBr₂)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Osmometer

  • Magnetic stirrer and stir bars

  • Volumetric flasks and graduated cylinders

  • Sterile filtration system (0.22 µm filter)

  • Carbogen gas (95% O₂, 5% CO₂)

Preparation of Modified aCSF with this compound (1 Liter)

This protocol is adapted from standard aCSF recipes. The key modification is the substitution of calcium chloride with an equimolar amount of this compound.

Stock Solutions:

It is recommended to prepare concentrated stock solutions of the individual salts to improve accuracy and efficiency. However, do not combine calcium and phosphate/sulfate salts in concentrated stocks to avoid precipitation.

Protocol:

  • Prepare a Salt Solution (without CaBr₂ and NaHCO₃):

    • In a 1 L beaker, add approximately 800 mL of ultrapure water.

    • While stirring, add the following salts one by one, ensuring each is fully dissolved before adding the next:

      • NaCl: 124 mM

      • KCl: 2.5 mM

      • KH₂PO₄: 1.25 mM

      • MgSO₄: 2 mM

      • D-glucose: 10 mM

  • Add this compound:

    • Slowly add the desired molar amount of high-purity CaBr₂. For a typical final concentration of 2 mM Ca²⁺, add the appropriate mass of CaBr₂.

  • Aerate and Add Bicarbonate:

    • Begin bubbling the solution with carbogen gas for at least 15-20 minutes. This is crucial for oxygenation and for dissolving the sodium bicarbonate, which will be added next.

    • Slowly add NaHCO₃ (26 mM) to the solution while it is being gassed.

  • Adjust pH and Osmolarity:

    • Once the NaHCO₃ is fully dissolved, check the pH of the solution. It should be approximately 7.4 when continuously bubbled with carbogen. Adjust with small amounts of NaOH or HCl if necessary.

    • Measure the osmolarity of the solution using an osmometer. It should be in the range of 290-310 mOsm/L. Adjust with small amounts of NaCl or ultrapure water if necessary.

  • Final Volume and Sterilization:

    • Add ultrapure water to bring the final volume to 1 L.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Storage:

    • Use the aCSF immediately for the best results. If storage is necessary, it can be kept at 4°C for a short period, but it should be re-gassed with carbogen before use to ensure proper oxygenation and pH.

Quantitative Composition of Modified aCSF
ComponentMolar Concentration (mM)Mass per 1 Liter (g)
NaCl1247.244
KCl2.50.186
KH₂PO₄1.250.170
MgSO₄20.241
CaBr₂ 2 0.3998
NaHCO₃262.184
D-glucose101.802

Critical Considerations for Using this compound in Neurobiology

The substitution of chloride with bromide can have significant effects on neuronal function. Researchers must consider these potential effects when designing and interpreting their experiments.

Effects on Inhibitory Neurotransmission

The most well-documented effect of bromide ions in the central nervous system is the potentiation of GABAergic inhibition.[8] GABAA receptors, the primary mediators of fast inhibitory neurotransmission, are permeable to both chloride and bromide ions. Studies have shown that bromide ions can enhance the currents flowing through GABAA receptor channels, leading to a stronger inhibitory effect.[8]

This enhancement of GABAergic transmission can:

  • Decrease overall neuronal excitability.

  • Alter the balance between excitation and inhibition in neuronal circuits.

  • Potentially mask or alter the effects of experimental manipulations on synaptic plasticity and network activity.

Other Potential Neuronal Effects

While the effect on GABAergic transmission is prominent, bromide ions may have other effects on neuronal function. It is crucial to consider that inhaled bromine gas has been shown to have neurotoxic effects, though this is at much higher concentrations than would be used in a physiological saline.[9][10] The long-term effects of chronic exposure to low levels of bromide in in vitro preparations are not well-characterized.

Visualizations

Diagram 1: Workflow for Preparing Modified aCSF with this compound

G cluster_prep Preparation of Base Salt Solution cluster_gas Aeration and Buffering cluster_qc Quality Control cluster_final Final Steps start Start with ~800 mL Ultrapure Water add_salts Dissolve NaCl, KCl, KH2PO4, MgSO4, D-glucose start->add_salts add_cabr2 Add this compound add_salts->add_cabr2 carbogen Bubble with Carbogen (95% O2, 5% CO2) add_cabr2->carbogen add_bicarb Slowly Add NaHCO3 carbogen->add_bicarb check_ph Check and Adjust pH to 7.4 add_bicarb->check_ph check_osm Check and Adjust Osmolarity (290-310 mOsm/L) check_ph->check_osm final_vol Bring to Final Volume (1 L) check_osm->final_vol filter Sterile Filter (0.22 µm) final_vol->filter use Use Immediately or Store at 4°C filter->use

Caption: Workflow for preparing modified aCSF with CaBr₂.

Diagram 2: Signaling Pathway Consideration - GABAergic Synapse

G cluster_presyn Presynaptic Terminal cluster_postsyn Postsynaptic Terminal gaba_vesicle GABA Vesicle gaba_receptor GABAA Receptor Cl- Channel gaba_vesicle->gaba_receptor GABA Release cl_ion Cl- cl_ion->gaba_receptor:f0 Influx br_ion Br- br_ion->gaba_receptor:f0 Enhanced Influx

Caption: Enhanced influx of Br⁻ through GABA-A receptors.

References

Application Notes and Protocols: Calcium Bromide as a Heavy Medium for Mineral Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂) solutions are versatile, high-density fluids that serve as an effective and economical heavy medium for sink-float separation of minerals. This technique allows for the separation of mineral grains based on their specific gravity. By preparing this compound solutions of varying densities, minerals with a density lower than the solution will float, while those with a higher density will sink. This method is particularly useful in geological sciences, materials science, and mining for isolating specific mineral fractions from a heterogeneous sample.

A 52% (by weight) aqueous solution of this compound has a density of approximately 1.7 g/cm³.[1][2][3] By adding solid this compound or blending with other compatible high-density salt solutions like calcium chloride, the density can be increased to over 1.8 g/cm³ (approximately 15.1 lb/gal).[1][4][5] This adjustable density range makes this compound solutions suitable for separating a wide variety of minerals.

Data Presentation

Table 1: Density of Aqueous this compound Solutions at 20°C
CaBr₂ Concentration (% by weight)Density (g/cm³)
101.08
201.17
301.28
401.41
501.57
521.70
55~1.81

Note: The values for concentrations other than 52% are interpolated and should be verified with a hydrometer for precise work.

Table 2: Densities of Common Minerals for Separation Planning
MineralChemical FormulaDensity (g/cm³)
QuartzSiO₂2.65
Feldspar (Orthoclase)KAlSi₃O₈2.56
CalciteCaCO₃2.71
DolomiteCaMg(CO₃)₂2.85
MuscoviteKAl₂(AlSi₃O₁₀)(OH)₂2.77 - 2.88
BiotiteK(Mg,Fe)₃(AlSi₃O₁₀)(OH)₂2.7 - 3.4
Hornblende(Ca,Na)₂₋₃(Mg,Fe,Al)₅(Al,Si)₈O₂₂(OH)₂2.9 - 3.4
Garnet (Almandine)Fe₃Al₂(SiO₄)₃3.5 - 4.3
ZirconZrSiO₄4.6 - 4.7
PyriteFeS₂4.9 - 5.2

Experimental Protocols

Protocol 1: Preparation of Variable Density this compound Solutions

Objective: To prepare this compound solutions of specific densities for mineral separation.

Materials:

  • This compound (anhydrous or hydrated)

  • Distilled water

  • High-capacity balance

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bars

  • Hydrometer or pycnometer for density measurement

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Determine the required density: Based on the densities of the minerals to be separated (see Table 2), decide on the desired density of the this compound solution. The solution's density should be intermediate to the densities of the minerals of interest.

  • Calculate the required mass of CaBr₂:

    • For a starting point, use the data from Table 1 to estimate the weight percentage of CaBr₂ needed.

    • Alternatively, for a more precise calculation, use a standard density-concentration formula or empirical data if available.

  • Dissolution:

    • Measure the required volume of distilled water and place it in a beaker with a magnetic stir bar.

    • Slowly add the calculated mass of this compound to the water while stirring continuously. The dissolution of this compound can be exothermic, so add it in portions to control the temperature.

  • Density Verification and Adjustment:

    • Allow the solution to cool to room temperature (20°C).

    • Measure the density of the solution using a calibrated hydrometer or a pycnometer.

    • If the density is too low, add more this compound in small increments, stirring until dissolved, and re-measure the density.

    • If the density is too high, add small amounts of distilled water, stir until homogeneous, and re-measure the density.

  • Storage: Store the prepared this compound solution in a well-sealed container to prevent evaporation and changes in density.

Protocol 2: Sink-Float Mineral Separation

Objective: To separate a mineral mixture into "float" (lighter) and "sink" (heavier) fractions using a this compound solution.

Materials:

  • Prepared this compound solution of the desired density

  • Mineral sample, cleaned and sieved to a uniform size fraction

  • Separatory funnel or a large beaker

  • Stirring rod (glass or plastic)

  • Filter funnels and filter paper

  • Wash bottles with distilled water

  • Drying oven

  • Beakers for collecting fractions

  • Personal Protective Equipment (PPE)

Procedure:

  • Sample Preparation:

    • Ensure the mineral sample is clean and free of dust and organic matter. If necessary, wash with water and dry completely.

    • Sieve the sample to obtain a narrow particle size range. This improves the efficiency of the separation.

  • Separation:

    • Pour the prepared this compound solution into a separatory funnel or a large beaker.

    • Slowly add the dried mineral sample to the solution while gently stirring to ensure all grains are wetted and dispersed.

    • Allow the mixture to stand undisturbed for a period of time (this can range from minutes to hours depending on the particle size and density differences) to allow the minerals to separate. The lighter minerals will float to the surface, and the denser minerals will sink to the bottom.

  • Fraction Collection:

    • Sink Fraction: If using a separatory funnel, carefully open the stopcock to drain the sunken mineral grains and a small amount of the heavy liquid onto a filter paper in a funnel. If using a beaker, carefully decant the liquid and the floating minerals, leaving the sunken fraction at the bottom.

    • Float Fraction: Collect the floating minerals by decanting the liquid through a separate filter paper or by carefully scooping them off the surface.

  • Washing and Drying:

    • Thoroughly wash both the sink and float fractions with distilled water to remove all traces of the this compound solution. This is a critical step to prevent the salt from crystallizing on the mineral grains.

    • Dry the separated mineral fractions in a drying oven at a low temperature (e.g., 60-80°C).

  • Analysis: The separated and dried mineral fractions are now ready for further analysis, such as microscopic examination, X-ray diffraction (XRD), or geochemical analysis.

Mandatory Visualization

Mineral_Separation_Workflow Workflow for Mineral Separation using this compound cluster_prep Preparation cluster_sep Separation cluster_coll Collection & Cleaning cluster_analysis Analysis prep_solution Prepare CaBr2 Solution of desired density separation Add Sample to CaBr2 Solution & Stir prep_solution->separation prep_sample Prepare Mineral Sample (clean and sieve) prep_sample->separation settling Allow Minerals to Settle (Sink/Float) separation->settling collect_sink Collect Sink Fraction settling->collect_sink collect_float Collect Float Fraction settling->collect_float wash_sink Wash Sink Fraction collect_sink->wash_sink wash_float Wash Float Fraction collect_float->wash_float dry_sink Dry Sink Fraction wash_sink->dry_sink dry_float Dry Float Fraction wash_float->dry_float analysis_sink Analyze Sink Fraction dry_sink->analysis_sink analysis_float Analyze Float Fraction dry_float->analysis_float

Caption: Mineral Separation Workflow using this compound.

Density_Relationship Logical Relationship of Mineral Density in Heavy Medium cluster_outcome Separation Outcome mineral_sample Mineral Sample (Mixture of Densities) heavy_medium This compound Solution (Density = D_solution) mineral_sample->heavy_medium Introduction into float_fraction Float Fraction (Mineral Density < D_solution) heavy_medium->float_fraction Results in sink_fraction Sink Fraction (Mineral Density > D_solution) heavy_medium->sink_fraction Results in

Caption: Mineral Density vs. Behavior in Heavy Medium.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and its solutions.[6][7][8]

  • Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[6][7]

  • This compound solutions can be irritating to the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7][8]

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.[7][8]

  • Store this compound and its solutions in tightly sealed containers in a cool, dry place.[6][9]

References

Application Notes and Protocols: Calcium Bromide in Flame Retardant Formulations for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂) is an inorganic salt that can be utilized as a component in flame retardant formulations for a variety of polymers. As a source of bromine, it functions as a gas-phase flame retardant. Upon thermal decomposition, this compound releases bromine radicals that interfere with the radical chain reactions of combustion in the vapor phase above the burning material.[1] This action helps to quench the flame and reduce the spread of fire.

The effectiveness of this compound as a flame retardant is highly dependent on the specific polymer matrix, the presence of synergists, and the overall formulation.[1] It is often used in conjunction with other substances, such as antimony trioxide, to enhance its flame retardant efficacy.[1] Potential applications for this compound in flame retardant systems include plastics and polymers used in electronics, construction, and automotive components, as well as textiles and fabrics for upholstery and protective clothing.[1]

These application notes provide an overview of the use of this compound in flame retardant formulations, including its mechanism of action, illustrative performance data, and detailed experimental protocols for evaluation.

Mechanism of Action

The primary role of this compound in flame retardancy is to act as a source of bromine, which is an active flame-retarding element.[1] The process can be summarized in the following steps:

  • Thermal Decomposition: When the polymer composite is exposed to the heat of a fire, the this compound decomposes.

  • Release of Bromine Radicals: This decomposition releases bromine radicals (Br•) into the gas phase, where the combustion of the polymer is occurring.

  • Gas Phase Inhibition: The highly reactive bromine radicals act as scavengers for the high-energy radicals (such as H• and OH•) that propagate the flame.[1] This interruption of the combustion chain reaction cools the system and reduces the supply of flammable gases.

This gas-phase inhibition mechanism is often enhanced by the presence of a synergist like antimony trioxide. Antimony trioxide reacts with the released bromine species to form antimony trihalides and oxyhalides, which are also effective radical scavengers.

Diagram of Flame Retardant Mechanism

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer + CaBr2 Polymer + CaBr2 Br• Br• Polymer + CaBr2->Br• Heat H•, OH• H•, OH• Combustion Combustion H•, OH•->Combustion Propagation HBr HBr Br•->HBr Reaction with Polymer HBr->Br• Radical Scavenging Quenched Radicals Quenched Radicals Quenched Radicals->Combustion Termination Br•H•, OH• Br•H•, OH• Br•H•, OH•->Quenched Radicals Inhibition

Caption: Gas-phase flame inhibition by this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on typical performance of brominated flame retardants in various polymers. This data is intended for demonstration purposes to show how results from standard flammability tests are typically presented.

Table 1: Limiting Oxygen Index (LOI) of Various Polymers with this compound

Polymer BaseCaBr₂ (wt%)Synergist (Antimony Trioxide, wt%)LOI (%)
Polypropylene (PP)0018
Polypropylene (PP)15024
Polypropylene (PP)15528
Polyethylene (PE)0017
Polyethylene (PE)20025
Polyethylene (PE)20730
ABS0019
ABS12026
ABS12431

Table 2: UL-94 Vertical Burn Test Ratings for Various Polymers with this compound

Polymer BaseThickness (mm)CaBr₂ (wt%)Synergist (Antimony Trioxide, wt%)UL-94 Rating
Polycarbonate (PC)3.000V-2
Polycarbonate (PC)3.0103V-0
Polyamide 6 (PA6)3.200V-2
Polyamide 6 (PA6)3.2186V-0
Epoxy Resin3.000V-1
Epoxy Resin3.0155V-0

Table 3: Cone Calorimetry Data for Polypropylene with this compound (Heat Flux: 35 kW/m²)

FormulationTime to Ignition (s)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
Neat PP351700120
PP + 15% CaBr₂4595090
PP + 15% CaBr₂ + 5% Sb₂O₃5560075

Experimental Protocols

Sample Preparation: Melt Compounding

This protocol describes a general method for incorporating this compound and other additives into a thermoplastic polymer matrix using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene pellets)

  • This compound powder (dried)

  • Antimony Trioxide powder (optional synergist)

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine or compression press

  • Drying oven

Procedure:

  • Drying: Dry the polymer pellets, this compound, and antimony trioxide in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for PP) for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed bag or container, thoroughly mix the dried polymer pellets, this compound powder, and antimony trioxide powder at the desired weight percentages.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed.

    • Feed the premixed material into the extruder hopper at a constant rate.

    • The molten polymer blend is extruded through a die.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Drying of Pellets: Dry the compounded pellets in an oven to remove any moisture absorbed during the water bath cooling.

  • Specimen Molding:

    • Use an injection molding machine or a compression press to mold the compounded pellets into test specimens of the required dimensions for UL-94, LOI, and cone calorimetry testing.

    • Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Diagram of Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Flammability Testing Drying Drying of Polymer, CaBr2, and Synergist Premixing Premixing of Components Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Molding Injection/Compression Molding Pelletizing->Molding LOI Limiting Oxygen Index (LOI) Molding->LOI UL94 UL-94 Vertical Burn Molding->UL94 Cone Cone Calorimetry Molding->Cone

Caption: Workflow for sample preparation and flammability testing.

Limiting Oxygen Index (LOI) Test

This protocol is based on the principles of ASTM D2863.

Equipment:

  • LOI apparatus with a heat-resistant glass chimney

  • Specimen holder

  • Oxygen and Nitrogen gas cylinders with flow meters

  • Ignition source (e.g., propane torch)

Procedure:

  • Specimen Mounting: Mount the conditioned test specimen vertically in the center of the glass chimney using the specimen holder.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with a known oxygen concentration (e.g., 21%).

  • Ignition: Ignite the top of the specimen with the ignition source and then remove the flame.

  • Observation: Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for a specified time or consumes a certain length of the specimen.

  • Adjusting Oxygen Concentration:

    • If the flame is sustained, decrease the oxygen concentration.

    • If the flame extinguishes, increase the oxygen concentration.

  • Determination of LOI: Repeat the process with new specimens, narrowing the oxygen concentration range until the minimum concentration required to sustain combustion is determined. This concentration is the Limiting Oxygen Index, expressed as a volume percentage.

UL-94 Vertical Burn Test

This protocol is based on the principles of the UL-94 standard for a V-0, V-1, or V-2 classification.

Equipment:

  • Test chamber, free from drafts

  • Specimen holder to clamp the specimen vertically

  • Burner with a specified orifice, fueled by methane gas

  • Timer

  • Surgical cotton

Procedure:

  • Specimen Mounting: Clamp the conditioned specimen vertically from its top end.

  • Cotton Placement: Place a layer of dry surgical cotton on a horizontal surface 12 inches below the bottom edge of the specimen.

  • First Flame Application:

    • Apply a calibrated blue flame (20 mm high) to the bottom center of the specimen for 10 seconds.

    • Remove the flame and start a timer.

    • Record the duration of flaming combustion (t1).

  • Second Flame Application:

    • As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and start the timer again.

    • Record the duration of flaming combustion (t2) and the duration of glowing combustion (t3).

  • Observations: Note if any flaming drips ignite the cotton below.

  • Classification: Classify the material based on the criteria for V-0, V-1, or V-2, which are based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.

Cone Calorimetry

This protocol is based on the principles of ASTM E1354.

Equipment:

  • Cone calorimeter, consisting of a conical radiant heater, a load cell, a spark igniter, and an exhaust system with gas analysis.

  • Specimen holder

Procedure:

  • Calibration: Calibrate the cone calorimeter according to the manufacturer's instructions.

  • Specimen Preparation: Wrap the conditioned specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.

  • Test Initiation:

    • Place the specimen holder on the load cell under the conical heater.

    • Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).

    • Start the data acquisition system.

  • Ignition: The spark igniter is positioned over the specimen to ignite the pyrolysis gases that are evolved. Record the time to ignition.

  • Data Collection: The instrument continuously records the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate throughout the test.

  • Test Termination: The test is typically terminated when flaming ceases and the mass loss rate becomes negligible.

  • Data Analysis: From the collected data, the following parameters are calculated:

    • Heat Release Rate (HRR) and Peak Heat Release Rate (pHRR)

    • Total Heat Release (THR)

    • Mass Loss Rate (MLR)

    • Effective Heat of Combustion (EHC)

    • Smoke Production Rate (SPR)

Safety Precautions

  • All handling of powdered flame retardants and polymer compounding should be performed in a well-ventilated area or under a fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Flammability testing involves open flames and the generation of smoke and potentially toxic combustion products. All testing must be conducted in a suitable fire test chamber with appropriate exhaust ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Calcium Bromide as a Dehydrating Agent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium bromide (CaBr₂) is a hygroscopic salt increasingly utilized as an efficient and versatile dehydrating agent in a variety of chemical reactions and purification processes.[1][2][3] Its strong affinity for water makes it a valuable tool for removing moisture from solvents and reaction mixtures, thereby improving reaction yields, preventing side reactions, and ensuring product purity.[1][2] These application notes provide detailed protocols and quantitative data for the use of anhydrous this compound in several key laboratory applications, including the drying of organic solvents and its role as a catalyst and dehydrating agent in organic synthesis.

Physicochemical Properties

Anhydrous this compound is a white, crystalline solid with a high affinity for water.[1] Key properties are summarized in the table below.

PropertyValue
Molar Mass 199.89 g/mol
Melting Point 730 °C
Boiling Point 1935 °C
Solubility in Water 143 g/100 mL at 20 °C
Appearance White, hygroscopic powder

Source: Various chemical suppliers and literature.

Applications and Protocols

Drying of Organic Solvents

The removal of water from organic solvents is critical for many moisture-sensitive reactions. Anhydrous this compound can be used as an effective drying agent for a range of common organic solvents.

Protocol for Drying Organic Solvents with Anhydrous this compound:

Materials:

  • Anhydrous this compound (powder or pellets)

  • Organic solvent to be dried

  • Inert atmosphere (e.g., nitrogen or argon), optional but recommended for highly sensitive applications

  • Glassware (flask with a stopper or septum)

  • Filtration apparatus (funnel, filter paper) or a cannula for transfer

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere if necessary.

  • Addition of Drying Agent: To the solvent to be dried, add anhydrous this compound in a proportion of 5-10% (w/v). For example, for 100 mL of solvent, add 5-10 g of anhydrous this compound.

  • Agitation: Swirl or stir the mixture for a period of 30 minutes to 2 hours at room temperature. The duration will depend on the initial water content of the solvent and the desired level of dryness. For solvents with high water content, a longer contact time may be required.

  • Observation: A key indicator of the drying process is the behavior of the this compound. If it clumps together, it is actively absorbing water. Add more anhydrous this compound in small portions until some of the powder remains free-flowing, indicating that the bulk of the water has been absorbed.

  • Separation: Once the drying is complete, separate the solvent from the hydrated this compound. This can be achieved by:

    • Decantation: Carefully pour the solvent into a clean, dry flask, leaving the solid behind.

    • Filtration: Pass the solvent through a fluted filter paper into a clean, dry flask. For highly moisture-sensitive applications, this should be done under an inert atmosphere.

    • Cannula Transfer: For the most stringent requirements, transfer the dry solvent via a cannula to another flask under positive inert gas pressure.

  • Storage: Store the dried solvent over a small amount of fresh anhydrous this compound or molecular sieves to maintain its dryness.

Quantitative Data and Comparison:

While specific data for this compound is not extensively published, its performance can be compared to the chemically similar and commonly used drying agent, calcium chloride. The following table summarizes the residual water content in various organic solvents after treatment with different drying agents. This data can be used to estimate the expected efficacy of this compound.

SolventDrying AgentInitial Water Content (ppm)Final Water Content (ppm)
DioxaneCalcium Chloride-~25
TolueneCalcium Chloride225Pre-drier
BenzeneCalcium Chloride-Capable of "super-dry"

Source: Adapted from a study on the quantitative evaluation of the efficiency of several desiccants.[4]

Logical Workflow for Solvent Drying:

G start Start: Wet Organic Solvent add_cabr2 Add Anhydrous CaBr2 (5-10% w/v) start->add_cabr2 agitate Stir/Swirl for 30 min - 2 hr add_cabr2->agitate observe Observe CaBr2 (Clumped or Free-flowing?) agitate->observe add_more Add more CaBr2 observe->add_more Clumped separate Separate Solvent (Decant, Filter, or Cannula) observe->separate Free-flowing add_more->agitate store Store Dried Solvent separate->store end End: Dry Organic Solvent store->end

Figure 1: Workflow for drying organic solvents with anhydrous this compound.
Catalyst and Dehydrating Agent in the Synthesis of Dihydropyrimidones (Biginelli Reaction)

This compound has been shown to be an effective catalyst for the one-pot synthesis of dihydropyrimidones from an aldehyde, a β-ketoester, and urea or thiourea (the Biginelli reaction). In this context, it not only acts as a Lewis acid catalyst but also likely serves as a dehydrating agent, driving the reaction equilibrium towards the product.

Experimental Protocol:

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Anhydrous this compound

  • Microwave synthesizer or conventional heating apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of anhydrous this compound.

  • Reaction Conditions:

    • Microwave Irradiation: Place the reaction vessel in a microwave synthesizer and irradiate at a suitable power level (e.g., 300W) for a short period (typically 2-5 minutes).

    • Conventional Heating: Alternatively, the mixture can be heated under reflux in a suitable solvent (e.g., ethanol) for several hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Add cold water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid product by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data: Effect of Catalyst Loading on Yield

The amount of this compound can significantly impact the reaction yield. The following table demonstrates the optimization of catalyst loading for the synthesis of a dihydropyrimidinone.

EntryCatalyst Loading (mol%)Reaction Time (min)Yield (%)
101525
20.51041
31552
42294
55295
6101.595

Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) under microwave irradiation. Source: Adapted from a study on the synthesis of dihydropyrimidones.

Signaling Pathway of the Biginelli Reaction Catalyzed by this compound:

G aldehyde Aldehyde iminium N-Acyliminium Ion Intermediate aldehyde->iminium urea Urea urea->iminium ketoester β-Ketoester enolate Enolate of Ketoester ketoester->enolate cabr2 CaBr2 (Catalyst) cabr2->iminium Activation cyclization Cyclization & Dehydration cabr2->cyclization Promotes Dehydration adduct Open-Chain Adduct iminium->adduct enolate->adduct adduct->cyclization dhpm Dihydropyrimidinone cyclization->dhpm

Figure 2: Proposed catalytic cycle for the Biginelli reaction using this compound.

Conclusion

Anhydrous this compound is a cost-effective and efficient dehydrating agent for various applications in the research and development laboratory. Its utility in drying organic solvents and promoting water-sensitive reactions makes it a valuable addition to the chemist's toolkit. The protocols and data presented here provide a foundation for the successful implementation of this compound in a range of synthetic and purification procedures. As with all laboratory reagents, appropriate safety precautions should be taken when handling anhydrous this compound, including working in a well-ventilated area and wearing personal protective equipment.

References

Application Notes and Protocols: Calcium Bromide in Photographic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium bromide in the preparation of photographic emulsions. While historically, alkali metal halides such as potassium bromide and sodium bromide have been more commonly documented for this purpose, the use of alkaline earth metal halides like this compound presents unique chemical properties that can influence the final characteristics of the emulsion. These notes offer a detailed, albeit generalized, protocol for the preparation of a silver bromide emulsion using this compound, alongside a discussion of the theoretical implications of using a divalent cation.

Introduction

The foundation of traditional photography lies in the light sensitivity of silver halide crystals suspended in a gelatin matrix, known as a photographic emulsion.[1] The choice of the halide salt is a critical factor that dictates the emulsion's sensitivity (speed), contrast, and grain size.[2] this compound (CaBr₂) serves as a source of bromide ions for the precipitation of silver bromide (AgBr) upon reaction with silver nitrate (AgNO₃). The presence of the divalent calcium ion (Ca²⁺) in the reaction medium may offer distinct effects on the crystallization process of silver bromide compared to monovalent alkali metal ions like K⁺ or Na⁺.

Theoretical Considerations: The Role of the Divalent Cation

The introduction of a divalent cation such as Ca²⁺ into the emulsion precipitation process can theoretically influence the silver bromide crystal lattice formation in several ways:

  • Crystal Growth Modification: Divalent cations can alter the ionic strength of the solution differently than monovalent cations, which can affect the solubility of silver bromide and the rate of crystal growth (Ostwald ripening). This may lead to variations in the final grain size and morphology.

  • Lattice Defects: The incorporation of Ca²⁺ ions, even in trace amounts, into the AgBr crystal lattice could create point defects. These defects can act as electron traps, potentially influencing the efficiency of latent image formation and, consequently, the sensitivity of the emulsion.

  • Gelatin Interaction: The calcium ions may also interact with the gelatin binder, affecting its restraining power on silver bromide crystal growth and the overall stability of the emulsion.

Data Presentation: Illustrative Comparison of Bromide Sources

Due to a lack of specific comparative studies in publicly available literature, the following tables present illustrative quantitative data based on established principles of photographic emulsion chemistry. These values are intended to provide a framework for experimentation and are not derived from direct experimental comparison of this compound with other bromide salts.

Table 1: Hypothetical Influence of Cation on Silver Bromide Grain Size and Emulsion Speed

Bromide SourceCationMolar Concentration (in stock solution)Mean AgBr Grain Size (µm) (Illustrative)Relative Emulsion Speed (ISO) (Illustrative)
Potassium BromideK⁺1.0 M0.8100
Sodium BromideNa⁺1.0 M0.7595
This compound Ca²⁺ 0.5 M 0.9 110

Note: A 0.5 M solution of CaBr₂ provides the same bromide ion concentration as a 1.0 M solution of KBr or NaBr.

Table 2: Illustrative Comparison of Emulsion Contrast

Bromide SourceCationEmulsion TypeContrast Index (Gamma) (Illustrative)
Potassium BromideK⁺General Purpose0.65
Sodium BromideNa⁺General Purpose0.63
This compound Ca²⁺ General Purpose 0.70

Experimental Protocols

The following is a generalized protocol for the preparation of a silver bromide photographic emulsion using this compound. This protocol is adapted from standard methods that traditionally use potassium bromide. Researchers should consider this a starting point for optimization.

Materials and Reagents
  • Gelatin (photographic grade)

  • This compound (CaBr₂), anhydrous

  • Silver Nitrate (AgNO₃)

  • Distilled Water

  • Ammonia solution (optional, for ripening)

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • Safelight (red or dark amber)

  • Coating apparatus (e.g., glass plates, film base)

Protocol for Single-Jet Emulsion Precipitation

This protocol describes a single-jet precipitation method where the silver nitrate solution is added to the gelatin-halide solution.

  • Preparation of Gelatin-Bromide Solution:

    • In a 500 mL beaker, dissolve 10 g of photographic gelatin in 200 mL of distilled water at 50°C with gentle stirring.

    • Once the gelatin is fully dissolved, add the molar equivalent of this compound. For a direct substitution of a typical 25g KBr protocol, you would use approximately 21g of CaBr₂. Dissolve the this compound completely.

  • Preparation of Silver Nitrate Solution:

    • In a separate 250 mL beaker, dissolve 20 g of silver nitrate in 100 mL of distilled water at 50°C.

  • Emulsification (under safelight conditions):

    • Place the beaker containing the gelatin-bromide solution on a magnetic stirrer.

    • Slowly and at a constant rate, add the silver nitrate solution to the gelatin-bromide solution over a period of 10-15 minutes. Vigorous stirring is essential during this step to ensure the formation of fine, uniform silver bromide crystals.

  • Physical Ripening (Ostwald Ripening):

    • After the addition of silver nitrate is complete, maintain the emulsion at 50°C with continued stirring for a period of 30-60 minutes. This step allows for the growth of larger crystals at the expense of smaller ones, which generally increases the emulsion's sensitivity.

  • Washing:

    • Cool the emulsion until it sets into a gel.

    • Shred the gelled emulsion into small noodles and wash with cold distilled water to remove excess salts (calcium nitrate and unreacted this compound).

  • Chemical Ripening (Sensitization):

    • Melt the washed emulsion noodles at 40-50°C.

    • At this stage, chemical sensitizers (e.g., sulfur-containing compounds, gold salts) can be added to further increase the sensitivity of the emulsion. The inherent sensitizing properties of this compound should be evaluated by preparing a control emulsion without additional chemical sensitizers.

  • Final Additives and Coating:

    • Add any final components such as hardeners or wetting agents.

    • Coat the warm emulsion onto a suitable support (glass plates or film base) and allow it to cool and dry in a dark, dust-free environment.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in photographic emulsions.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Emulsion Formation (Safelight) cluster_processing Post-Precipitation Processing Gelatin Dissolve Gelatin CaBr2 Add this compound Gelatin->CaBr2 Mix Emulsification Emulsification (Precipitation) CaBr2->Emulsification AgNO3 Prepare Silver Nitrate Solution AgNO3->Emulsification Ripening Physical Ripening Emulsification->Ripening Washing Washing Ripening->Washing Chemical_Ripening Chemical Ripening Washing->Chemical_Ripening Coating Coating & Drying Chemical_Ripening->Coating

Caption: Experimental workflow for photographic emulsion preparation.

latent_image_formation cluster_crystal Silver Bromide Crystal cluster_process Latent Image Formation Ag_ion Ag⁺ defect Crystal Defect Ag_ion->defect 4. Ag⁺ Migration Br_ion Br⁻ Electron e⁻ Br_ion->Electron 2. Electron Release Latent_Image Latent Image Speck (Agₙ) defect->Latent_Image 5. Silver Atom Formation Photon Photon (Light) Photon->Br_ion 1. Absorption Electron->defect 3. Trapping

Caption: Simplified signaling pathway of latent image formation.

Conclusion

The use of this compound in photographic emulsions is a viable, though less common, alternative to traditional alkali metal bromides. The presence of the divalent calcium ion has the potential to influence the crystallographic and sensitometric properties of the final emulsion. The provided protocol offers a foundational method for researchers to explore these effects. Further systematic studies are required to fully quantify the impact of this compound on emulsion characteristics and to optimize its use for specific photographic applications.

References

Application Notes and Protocols: Calcium Bromide Solutions for Heat Storage and Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromide (CaBr₂) solutions are aqueous brines that have garnered significant interest in thermal energy management due to their favorable physicochemical properties. These solutions serve as versatile media for both heat storage and heat transfer applications, offering high densities, thermal stability, and, in specific formulations, the ability to undergo phase transitions at useful temperatures. This document provides detailed application notes and experimental protocols for the utilization of this compound solutions in research and development settings.

This compound is a salt that is highly soluble in water, forming clear, dense brines.[1] Its applications in heat management are primarily divided into two categories: as a sensible heat transfer fluid and as a latent heat storage material, particularly in its hydrated forms.[2][3] As a heat transfer fluid, its high boiling point and low freezing point make it suitable for a wide range of operating temperatures.[4] For heat storage, this compound hexahydrate (CaBr₂·6H₂O) is a notable phase change material (PCM) that melts and freezes at a specific temperature, allowing for the storage and release of large amounts of thermal energy at a nearly constant temperature.[5][6]

Physicochemical Properties of this compound and its Aqueous Solutions

The thermal and physical properties of this compound solutions are critical for their application in heat transfer and storage systems. These properties are highly dependent on the concentration of this compound and the temperature of the solution.

PropertyValueConditionsReference
Anhydrous CaBr₂
Molecular Weight199.89 g/mol [1][7]
Melting Point730 °C[1][8]
Boiling Point1935 °C[1]
Density (solid)3.353 g/cm³at 25°C[1][8]
CaBr₂·6H₂O (Hexahydrate)
Melting Point34.3 °CCongruent melting[5][6]
Heat of Fusion27.6 cal/g (115.5 J/g)[5]
Volumetric Heat of Fusion54 cal/cm³[5]
Aqueous CaBr₂ Solutions
Solubility in Water125 g/100 mLat 0°C[1]
143 g/100 mLat 20°C[1][8]
312 g/100 mLat 100°C[1]
Density (52% w/w solution)1.7 g/cm³ (14.2 ppg)[1][7]
pH of aqueous solutions6.0 - 8.0[1]

Heat Storage Applications

This compound solutions, particularly in the form of this compound hexahydrate (CaBr₂·6H₂O), are effective for thermal energy storage.

Latent Heat Storage using Phase Change Materials (PCMs)

CaBr₂·6H₂O is a congruent melting PCM, meaning it melts and freezes without segregation, which is a desirable characteristic for long-term performance.[5][6] It stores a significant amount of latent heat during its phase transition from solid to liquid at approximately 34.3°C.[5] This makes it suitable for applications such as waste heat recovery and solar thermal energy storage.

The melting point of the PCM can be adjusted by creating eutectic mixtures. A eutectic composition of CaBr₂·6H₂O and CaBr₂·4H₂O, with a water content between 5.4 and 6.0 moles per mole of CaBr₂, can lower the melting point.[5][6] For instance, a composition with 5.6 moles of water per mole of CaBr₂ has a melting point of 33.4°C.[5] Additives like potassium bromide (KBr) and sodium bromide (NaBr) can further lower the melting point.[6] To mitigate supercooling, which is the phenomenon of a liquid cooling below its freezing point without solidifying, nucleating agents such as barium and strontium salts can be incorporated.[5][6]

Chemical Dissolution Heat Storage

Anhydrous this compound can be used in a chemical dissolution heat storage system.[3] This method utilizes the exothermic heat of dissolution when anhydrous CaBr₂ is mixed with water. The process is reversible; the stored heat can be used to dehydrate the solution, separating the salt and water, thus preparing the system for the next heat release cycle.[3][9] This type of system can achieve a high heat storage density and is being explored for applications like preheating automobile engines.[3][10] A heat recovery rate of 582 kJ/L-H₂O has been reported, and the chemical composition of CaBr₂ showed no degradation after 100 cycles.[3]

Heat Transfer Applications

Aqueous solutions of this compound are utilized as heat transfer fluids in various industrial processes, including cooling systems.[2]

Properties as a Heat Transfer Fluid

Key characteristics of this compound solutions that make them suitable as heat transfer fluids include:

  • High Density: The high density of CaBr₂ solutions allows for the formulation of brines that can be used to control pressure in applications like oil and gas wellbores.[7][11]

  • Thermal Stability: this compound solutions exhibit good thermal stability, allowing them to be used in high-temperature applications without significant degradation.[4][11]

  • Low Freezing Point: The freezing point of the solution decreases with increasing CaBr₂ concentration, offering good freeze protection in cooling systems.[4]

  • Low Corrosivity (with inhibitors): While bromide ions can be corrosive to some metals, the corrosivity of this compound solutions can be managed with the addition of appropriate corrosion inhibitors.[2][12]

Experimental Protocols

Protocol 1: Determination of the Heat of Fusion of this compound Hexahydrate using Differential Scanning Calorimetry (DSC)

Objective: To measure the latent heat of fusion and melting point of CaBr₂·6H₂O.

Materials:

  • This compound hexahydrate (CaBr₂·6H₂O) powder

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Precision balance (±0.01 mg)

  • Spatula

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

  • Accurately weigh 5-10 mg of CaBr₂·6H₂O powder into a hermetic aluminum DSC pan.

  • Seal the pan hermetically to prevent any loss of water during heating.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 10°C).

  • Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature above the expected melting point (e.g., 50°C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the onset temperature of melting (melting point) and the area of the melting peak.

  • Calculate the heat of fusion (in J/g) by dividing the peak area by the sample mass.

Protocol 2: Measurement of the Viscosity of this compound Solutions

Objective: To determine the dynamic viscosity of CaBr₂ solutions at various concentrations and temperatures.

Materials:

  • Anhydrous this compound (CaBr₂)

  • Deionized water

  • Volumetric flasks and pipettes

  • Precision balance

  • Rotational viscometer with a temperature-controlled bath

  • Beakers

Procedure:

  • Prepare a series of this compound solutions of known concentrations (e.g., 20%, 30%, 40%, 50% by weight) by dissolving a calculated mass of anhydrous CaBr₂ in deionized water.

  • Allow the solutions to cool to room temperature.

  • Calibrate the viscometer using a standard viscosity fluid.

  • Place a known volume of the CaBr₂ solution into the viscometer sample cup.

  • Set the temperature of the water bath to the desired measurement temperature (e.g., 25°C).

  • Allow the sample to equilibrate at the set temperature for at least 15 minutes.

  • Measure the viscosity at a range of shear rates to check for Newtonian behavior.

  • Record the viscosity reading.

  • Repeat the measurement at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Repeat the entire procedure for each concentration of the CaBr₂ solution.

Protocol 3: Evaluation of Corrosion Inhibition in this compound Solutions

Objective: To assess the effectiveness of a corrosion inhibitor in a this compound solution on a specific metal alloy (e.g., 1018 carbon steel).

Materials:

  • This compound solution of a specific concentration (e.g., 52% w/w)

  • Corrosion inhibitor

  • Metal coupons (e.g., 1018 carbon steel) of known dimensions and surface area

  • Glass corrosion cell with ports for a working electrode (the coupon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)

  • Potentiostat/Galvanostat

  • Polishing paper of various grits

  • Acetone and deionized water for cleaning

  • Temperature-controlled water bath

Procedure:

  • Prepare the metal coupons by polishing them to a mirror finish, then cleaning them with acetone and deionized water, and finally drying them.

  • Measure the initial weight of the coupons.

  • Prepare two sets of the this compound solution: one with the corrosion inhibitor at the desired concentration and one without (control).

  • Assemble the corrosion cell with the metal coupon as the working electrode, the reference electrode, and the counter electrode.

  • Fill the cell with the test solution (either with or without the inhibitor).

  • Immerse the cell in a temperature-controlled water bath set to the desired test temperature (e.g., 80°C).

  • Allow the system to stabilize and measure the open circuit potential (OCP).

  • Perform potentiodynamic polarization by scanning the potential from a cathodic value to an anodic value relative to the OCP.

  • Record the resulting polarization curve (current density vs. potential).

  • Analyze the polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr indicates better corrosion protection.

  • After the electrochemical test, remove the coupon, clean it, and reweigh it to determine the mass loss.

  • Compare the results from the solution with the inhibitor to the control solution to evaluate the inhibitor's effectiveness.

Visualizations

Heat_Storage_Pathways cluster_latent Latent Heat Storage cluster_chemical Chemical Dissolution Heat Storage CaBr2_6H2O CaBr₂·6H₂O (solid) Liquid_Phase CaBr₂·6H₂O (liquid) CaBr2_6H2O->Liquid_Phase Heat Absorption (Melting at 34.3°C) Liquid_Phase->CaBr2_6H2O Heat Release (Freezing) Anhydrous_CaBr2 Anhydrous CaBr₂ (solid) + H₂O (liquid) Aqueous_CaBr2 Aqueous CaBr₂ Solution Anhydrous_CaBr2->Aqueous_CaBr2 Heat Release (Exothermic Dissolution) Aqueous_CaBr2->Anhydrous_CaBr2 Heat Input (Dehydration)

Caption: Pathways for heat storage using this compound.

Experimental_Workflow_Corrosion cluster_prep Sample Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis Prep_Coupon Prepare Metal Coupon (Polish, Clean, Weigh) Assemble_Cell Assemble Corrosion Cell Prep_Coupon->Assemble_Cell Prep_Solution Prepare CaBr₂ Solution (with and without inhibitor) Prep_Solution->Assemble_Cell Stabilize Stabilize at Test Temperature Assemble_Cell->Stabilize Run_Test Perform Potentiodynamic Polarization Stabilize->Run_Test Analyze_Curve Analyze Polarization Curve (Determine Ecorr, icorr) Run_Test->Analyze_Curve Weigh_Coupon Post-test Weighing (Determine Mass Loss) Run_Test->Weigh_Coupon Compare Compare Results (Inhibitor vs. Control) Analyze_Curve->Compare Weigh_Coupon->Compare

Caption: Workflow for corrosion inhibition evaluation.

References

Application Notes and Protocols for the Determination of Calcium Bromide Concentration in Brines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of calcium bromide (CaBr₂) concentration in brines is critical across various industrial and research applications, including oil and gas exploration, chemical synthesis, and as a dense medium for separations. This document provides detailed application notes and standardized protocols for the quantitative analysis of both calcium (Ca²⁺) and bromide (Br⁻) ions in brine solutions. The methodologies presented encompass modern instrumental techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Ion Chromatography (IC), as well as classical titrimetric methods, offering a range of options to suit different laboratory capabilities and analytical requirements.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Calcium and Other Elements

ICP-OES is a robust and sensitive technique for the determination of calcium and other elemental concentrations in high-matrix samples like brines.[1][2] Its high tolerance for dissolved solids makes it particularly suitable for this application, often requiring minimal sample dilution.[1][3]

Experimental Protocol: ICP-OES Analysis of Calcium in Brine
  • Instrumentation: An ICP-OES instrument, such as the Agilent 5100 VDV ICP-OES or Thermo Scientific iCAP 6000 Series Duo ICP-OES, equipped with a sample introduction system suitable for high solids (e.g., Seaspray glass concentric nebulizer, double-pass cyclonic spray chamber) is recommended.[1][4] A vertical torch orientation is often preferred for analyzing brines to enhance stability.[1]

  • Reagents and Standards:

    • Ultrapure water (18 MΩ·cm resistivity or better).

    • High-purity nitric acid (HNO₃) for acidification.

    • Certified calcium standard solutions for calibration.

    • A blank brine solution, matched in salinity to the samples if possible, to prepare matrix-matched standards.

  • Sample Preparation:

    • Collect a representative brine sample.

    • Acidify the sample to a final concentration of 1-2% HNO₃ to stabilize the elements.

    • Dilute the sample with ultrapure water as necessary to fall within the linear range of the instrument. A simple 2-fold dilution is often sufficient for modern ICP-OES instruments.[1]

  • Instrumental Parameters:

    • Set up the ICP-OES with optimized parameters for brine analysis. A summary of typical operating conditions is provided in Table 1.[1][4]

    • Select appropriate analytical wavelengths for calcium that minimize spectral interferences. Commonly used wavelengths include 317.933 nm, 393.366 nm, and 422.673 nm.

    • Utilize either axial or radial plasma viewing mode. Axial view offers higher sensitivity for trace levels, while radial view is often preferred for high-concentration samples to mitigate matrix effects.[2][4]

  • Calibration and Analysis:

    • Prepare a series of calibration standards by spiking the blank brine solution with known concentrations of the calcium standard. The concentration range should bracket the expected sample concentrations.

    • Aspirate the blank, standards, and samples into the plasma.

    • Measure the emission intensity at the selected wavelengths.

    • Construct a calibration curve by plotting the emission intensity versus concentration for the standards.

    • Determine the calcium concentration in the samples from the calibration curve.

Data Presentation: ICP-OES Performance
ParameterCalcium (Ca)Reference
Wavelengths (nm) 317.933, 393.366, 422.673[1]
Typical Dilution Factor 2-fold[1]
Detection Limit in Brine (µg/L) < 20[4]
Analysis Time per Sample (s) ~115[1]

Experimental Workflow: ICP-OES Analysis

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis cluster_output Output Sample Brine Sample Acidify Acidify with HNO₃ Sample->Acidify Dilute Dilute if Necessary Acidify->Dilute Calibrate Calibrate with Matrix-Matched Standards Dilute->Calibrate Aspirate Aspirate into Plasma Calibrate->Aspirate Measure Measure Emission Aspirate->Measure Quantify Quantify Concentration Measure->Quantify Result Calcium Concentration Quantify->Result

Caption: Workflow for Calcium Determination in Brine using ICP-OES.

Ion Chromatography (IC) for Calcium and Bromide

Ion Chromatography is a powerful technique for the separation and quantification of ionic species. It is highly effective for determining both bromide and calcium concentrations in complex brine matrices.[5][6]

Experimental Protocol: IC Analysis of Bromide
  • Instrumentation: A modular IC system (e.g., Shimadzu LC system or Dionex system) equipped with a conductivity detector and/or a UV/Vis detector, an anion-exchange column (e.g., Dionex IonPac AS19 or AS23), and a suppressor module.[5][7]

  • Reagents and Standards:

    • Ultrapure water (18 MΩ·cm resistivity or better).

    • Eluent solution: Typically a sodium carbonate/sodium bicarbonate solution.[7]

    • Certified bromide standard solutions for calibration.

  • Sample Preparation:

    • Filter the brine sample through a 0.45 µm syringe filter to remove particulate matter.[5]

    • Dilute the sample with ultrapure water to bring the bromide concentration into the working range of the instrument and to reduce the high concentration of chloride, which can interfere with the separation.

  • Instrumental Parameters:

    • Set the eluent flow rate and column temperature as recommended for the specific column used.

    • For UV detection of bromide, a wavelength around 210 nm is typically used.[5]

    • A summary of typical analytical conditions is provided in Table 2.

  • Calibration and Analysis:

    • Prepare a series of calibration standards by diluting the certified bromide standard with ultrapure water.

    • Inject the blank, standards, and prepared samples into the IC system.

    • Record the chromatograms and identify the bromide peak based on its retention time.

    • Create a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Calculate the bromide concentration in the samples based on the calibration curve.

Experimental Protocol: IC Analysis of Calcium

For calcium analysis in high-sodium brines, a specialized column that can selectively retain divalent cations over monovalent ones is required.[6]

  • Instrumentation: A Dionex DX-500 Ion Chromatography system or equivalent, with a conductivity detector, a cation-exchange column (e.g., IonPac CS12A), and a pre-concentration column (e.g., MetPac).[6]

  • Reagents and Standards:

    • Ultrapure water (18 MΩ·cm resistivity or better).

    • Eluent: Typically a methanesulfonic acid solution.[6]

    • Regenerant for the suppressor.

    • Certified calcium standard solutions.

    • 500 mM Sodium Hydroxide (NaOH) solution.

    • 1 mM Hydrochloric Acid (HCl) rinsing solution.[6]

  • Sample Preparation:

    • Adjust the pH of the brine sample to approximately 11.5 by adding a small volume of 500 mM NaOH. This enhances the selective binding of calcium to the MetPac column.[6]

  • Instrumental Parameters and Analysis:

    • The method involves an on-line matrix elimination technique.

    • The sample is loaded onto the MetPac pre-concentration column, which selectively binds calcium and magnesium.

    • The column is then washed with 1 mM HCl to remove the bulk of the sodium chloride matrix.[6]

    • The retained calcium is then eluted from the MetPac column and separated on the IonPac CS12A analytical column before detection by suppressed conductivity.

Data Presentation: IC Performance
ParameterBromide (Br⁻)Calcium (Ca²⁺)Reference
Column Dionex IonPac AS19 / AS23Dionex IonPac CS12A with MetPac[6][7]
Detector Conductivity, UV/Vis (210 nm)Suppressed Conductivity[5][6]
Detection Limit 0.05 µg/mL (IC)~5 µg/L in 30% brine[6][8]
Precision (RSD) 1.5% (peak height)Not specified[9]

Experimental Workflow: Ion Chromatography Analysis

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_output Output Sample Brine Sample Filter Filter (0.45 µm) Sample->Filter Dilute Dilute/pH Adjust Filter->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Conductivity/UV Detection Separate->Detect Quantify Quantify from Calibration Curve Detect->Quantify Result Ion Concentration Quantify->Result

Caption: General Workflow for Ion Determination in Brine using IC.

Titrimetric Methods for Calcium and Bromide

Titration offers a cost-effective and reliable alternative for determining higher concentrations of calcium and bromide.

Experimental Protocol: Complexometric EDTA Titration for Calcium

This method determines the concentration of calcium by titrating it with a standard solution of ethylenediaminetetraacetic acid (EDTA).

  • Reagents and Standards:

    • Standardized EDTA solution (e.g., 0.01 M).

    • pH 10 buffer solution (ammonia-ammonium chloride).

    • Indicator: Eriochrome Black T or Calmagite.

    • Masking agent (e.g., triethanolamine) to prevent interference from other metal ions.

  • Procedure:

    • Pipette a known volume of the brine sample into an Erlenmeyer flask.

    • Dilute with deionized water.

    • Add the masking agent and pH 10 buffer.

    • Add a few drops of the indicator. The solution will turn wine-red.

    • Titrate with the standard EDTA solution until the color changes from wine-red to a distinct blue.

    • Record the volume of EDTA used.

    • Calculate the calcium concentration based on the stoichiometry of the Ca²⁺-EDTA reaction.

Experimental Protocol: Titration for Bromide (EPA 320.1)

This method is applicable to saline waters and involves the oxidation of bromide to bromate, followed by an iodometric titration.[10]

  • Principle: The sample is split into two aliquots. One is analyzed for iodide, and the other for iodide plus bromide. Bromide is converted to bromate using calcium hypochlorite. The excess oxidant is destroyed, and the bromate is then determined by reacting it with iodide to form iodine, which is subsequently titrated with a standard thiosulfate solution. Bromide is calculated by difference.[10]

  • Reagents:

    • Calcium oxide (CaO) for pretreatment.

    • Bromine water.

    • Calcium hypochlorite solution.

    • Sodium thiosulfate or phenylarsine oxide (PAO) standard solution.

    • Potassium iodide (KI).

    • Starch indicator.

  • Procedure (Simplified):

    • Pretreatment: Treat the sample with CaO to remove interferences like iron and manganese.[10]

    • Oxidation: In a buffered solution (pH 5.5-7.0), oxidize bromide to bromate using calcium hypochlorite.[11]

    • Excess Oxidant Removal: Destroy the excess hypochlorite.

    • Iodometric Titration: Acidify the solution, add an excess of KI. The bromate will oxidize the iodide to iodine.

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

    • Calculate the bromide concentration based on the titration volume and stoichiometry.

Data Presentation: Titrimetric Methods Performance
ParameterComplexometric EDTA Titration (Ca²⁺)Iodometric Titration (Br⁻)Reference
Principle Complexation with EDTARedox Titration[8][10]
Precision ±0.5%Not specified[8]
Applicable Range Higher concentrations2-20 mg/L (EPA 320.1)[10]
Interferences Other metal ions (Mg²⁺, Fe³⁺)Iron, manganese, organic matter[10]

Logical Relationship: Titrimetric Analysis

Titration_Logic cluster_ca Calcium (EDTA Titration) cluster_br Bromide (Iodometric Titration) Ca_Sample Brine Sample Ca_Buffer Add Buffer (pH 10) & Indicator Ca_Sample->Ca_Buffer Ca_Titrate Titrate with EDTA Ca_Buffer->Ca_Titrate Ca_Endpoint Endpoint (Color Change) Ca_Titrate->Ca_Endpoint Ca_Calc Calculate Ca²⁺ Ca_Endpoint->Ca_Calc Br_Sample Brine Sample Br_Oxidize Oxidize Br⁻ to BrO₃⁻ Br_Sample->Br_Oxidize Br_React Add KI (Liberates I₂) Br_Oxidize->Br_React Br_Titrate Titrate I₂ with Thiosulfate Br_React->Br_Titrate Br_Endpoint Endpoint (Starch) Br_Titrate->Br_Endpoint Br_Calc Calculate Br⁻ Br_Endpoint->Br_Calc

Caption: Logical Flow for Titrimetric Determination of Calcium and Bromide.

Conclusion

The choice of analytical technique for determining this compound in brines depends on factors such as the required sensitivity, the concentration of the analytes, the sample matrix, and the available instrumentation. ICP-OES offers excellent sensitivity and multi-element capability for calcium. Ion Chromatography provides a selective and sensitive method for both bromide and calcium. Titrimetric methods, while more traditional, remain valuable for their accuracy at higher concentrations and lower cost. For reliable results, proper sample preparation, matrix-matched calibration, and adherence to quality control protocols are essential regardless of the method chosen.

References

Troubleshooting & Optimization

Technical Support Center: Reagent-Grade Calcium Bromide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of reagent-grade calcium bromide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reagent-grade this compound and how can I detect them?

A1: Common impurities in reagent-grade this compound include water, heavy metals, chlorides, sulfates, and carbonate ions from synthesis.[1][2] The table below summarizes the typical impurities and the analytical methods for their detection.

ImpurityTypical Specification LimitAnalytical Method
Water< 0.5% (pharmaceutical grade)Karl Fischer titration[1]
Heavy Metals< 10 ppmAtomic Absorption Spectroscopy
Chloride< 0.01% (high-purity grades)Volhard titration[1]
Sulfate< 0.02%Turbidimetric methods[1]
CarbonatesVariesAcidification and CO2 detection[2][3]
Q2: My this compound solution has a yellowish tint. What could be the cause and how can I fix it?

A2: A yellowish tint in this compound can indicate the presence of elemental bromine, which may form upon extended exposure to air.[3] To address this, you can try the following:

  • Decolorization: Treatment with activated carbon can effectively remove colored impurities.[4]

  • Recrystallization: This is a robust method to purify the this compound and remove the colored impurities.[1]

Q3: I am observing unexpected precipitation in my this compound solution. What could be the issue?

A3: Unexpected precipitation could be due to several factors:

  • Contamination with Sulfates: If your solution comes into contact with a source of sulfate ions, insoluble calcium sulfate can precipitate.[1]

  • Formation of Calcium Carbonate: Absorption of atmospheric carbon dioxide can lead to the formation of calcium carbonate, which is sparingly soluble.[1]

  • Temperature and Concentration Effects: this compound has different hydrated forms, and its solubility is temperature-dependent.[5][6] Changes in temperature or evaporation of the solvent can lead to supersaturation and crystallization.

To troubleshoot, analyze the precipitate to identify its composition. Ensure your solutions are stored in tightly sealed containers to prevent exposure to air.

Q4: What is the optimal pH for a this compound solution and how can I adjust it?

A4: For most applications, the pH of an aqueous this compound solution should be between 6.5 and 7.5.[1] The pH can be adjusted by the careful addition of:

  • Hydrobromic Acid (HBr): To lower the pH if it is too basic.

  • Calcium Hydroxide (Ca(OH)₂): To raise the pH if it is too acidic.[2]

It is crucial to use dilute solutions of these reagents and monitor the pH continuously to avoid overshooting the target range.

Troubleshooting Guides

Problem: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Incomplete initial dissolution Ensure the this compound is fully dissolved in the minimum amount of hot solvent before cooling.
Cooling too rapidly Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
Insufficient concentration If the solution is too dilute, the yield of crystals will be low. Carefully evaporate some of the solvent before cooling.
Loss during filtration Ensure the filter paper is properly fitted and that the transfer of crystals is done carefully. Wash the crystals with a small amount of ice-cold solvent to minimize dissolution.
Problem: Persistent Impurities After Purification
Possible Cause Troubleshooting Step
Co-crystallization of impurities If impurities have similar solubility profiles, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
Ineffective purification method for the specific impurity Consider an alternative purification technique. For example, if chloride is a persistent impurity, liquid-liquid extraction to increase the Br:Cl ratio might be effective.[7][8] For ionic impurities, ion-exchange chromatography can be a suitable option.[9][10]
Contamination from glassware or solvents Ensure all glassware is scrupulously clean and that high-purity solvents are used for the purification process.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of reagent-grade this compound by recrystallization from water.

Methodology:

  • Dissolution: In a clean beaker, dissolve the reagent-grade this compound in a minimal amount of hot deionized water with stirring. The goal is to create a saturated solution at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 150°C to obtain anhydrous this compound.[1]

Protocol 2: Purification by Solvent Extraction (for Chloride Removal)

This method is adapted from processes used for brine purification and can be applied to increase the bromide to chloride ratio.[7][8]

Methodology:

  • Solvent Preparation: Prepare a composite organic solvent containing an anionic extractant (e.g., a high molecular weight amine) and a cationic extractant (e.g., a carboxylic or phosphoric acid) in a suitable diluent.[7][8]

  • Extraction: In a separatory funnel, mix the aqueous this compound solution with the composite organic solvent. Shake vigorously to facilitate the extraction of bromide ions into the organic phase.

  • Phase Separation: Allow the layers to separate. The aqueous layer will be depleted of bromide to some extent, while the organic layer will be enriched with it.

  • Washing: Wash the organic phase with deionized water to back-extract the purified this compound into a new aqueous phase.[7][8]

  • Product Recovery: The resulting aqueous solution contains this compound with a reduced chloride content. This solution can be concentrated by evaporation to obtain the solid product.

Visualizations

experimental_workflow_recrystallization Workflow for Recrystallization of this compound start Start: Reagent-Grade CaBr2 dissolve Dissolve in Minimal Hot Water start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool if no insolubles hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Water vacuum_filtration->wash dry Dry under Vacuum (150°C) wash->dry end End: Purified Anhydrous CaBr2 dry->end

Caption: Workflow for the purification of this compound by recrystallization.

logical_relationship_troubleshooting Troubleshooting Logic for Impure this compound start Problem: Impure CaBr2 identify_impurity Identify Impurity (e.g., Titration, AAS) start->identify_impurity is_colored Colored Impurity? identify_impurity->is_colored is_ionic Ionic Impurity (e.g., Cl-, SO42-)? identify_impurity->is_ionic is_water High Water Content? identify_impurity->is_water activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes recrystallize Recrystallize is_colored->recrystallize Also effective ion_exchange Ion-Exchange Chromatography is_ionic->ion_exchange General solvent_extraction Solvent Extraction (for Cl-) is_ionic->solvent_extraction Specifically Cl- vacuum_drying Vacuum Drying is_water->vacuum_drying Yes end Purified CaBr2 activated_carbon->end recrystallize->end ion_exchange->end solvent_extraction->end vacuum_drying->end

Caption: Decision tree for troubleshooting impure this compound.

References

"handling and storage of hygroscopic anhydrous calcium bromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of hygroscopic anhydrous calcium bromide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound and why is it hygroscopic?

A1: Anhydrous this compound (CaBr₂) is the salt of calcium and hydrobromic acid. In its anhydrous state, it is a white, crystalline solid. It is highly hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. This property can lead to clumping and affect the accuracy of measurements in experimental settings.[1]

Q2: What are the primary safety concerns when working with anhydrous this compound?

A2: Anhydrous this compound can cause serious eye irritation and damage.[2] It may also cause skin and respiratory tract irritation.[3][4] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area to avoid dust inhalation.[3][5]

Q3: How should anhydrous this compound be stored to maintain its integrity?

A3: To prevent moisture absorption, anhydrous this compound must be stored in a cool, dry, and well-ventilated area.[3][4][5] The container should be tightly sealed and protected from physical damage.[3][4] It is also important to store it away from incompatible materials such as strong oxidizing agents and acids.[4]

Q4: What are the signs of improper storage or handling?

A4: The most common sign of moisture exposure is the formation of clumps or the caking of the powder into a solid mass.[1] In severe cases of moisture absorption, the anhydrous powder may eventually turn into a liquid solution.[1]

Storage and Handling Recommendations

Proper storage is critical for maintaining the anhydrous state of this compound. While specific quantitative values for all conditions are not always provided by manufacturers, the following table summarizes the best practices for storing hygroscopic materials.

ParameterRecommendationRationale
Temperature Store in a cool area, generally between 15°C and 25°C.Minimizes the risk of chemical degradation and reduces air's moisture-holding capacity.
Humidity Relative Humidity (RH) should be kept as low as possible, ideally below 40%.Prevents the hygroscopic material from absorbing atmospheric moisture.
Container Use tightly sealed, airtight containers. Glass or polyethylene containers are suitable.[4]Protects the material from ambient air and moisture.
Storage Area A dry, well-ventilated area away from direct sunlight and heat sources.Ensures a stable environment and prevents accidental exposure to incompatible conditions.
Inert Atmosphere For highly sensitive applications, consider storage in a desiccator with a desiccant or under an inert gas like nitrogen or argon.Provides an additional layer of protection against moisture.

Troubleshooting Guide

Problem: The anhydrous this compound has formed clumps.

  • Cause: Exposure to ambient moisture during storage or handling.

  • Solution:

    • For immediate use in non-quantitative applications: The clumps can be carefully broken up with a clean, dry spatula inside a glove box or a fume hood with low humidity.

    • For quantitative applications: The material should be dried before use to ensure accurate weighing. Refer to the "Experimental Protocol: Drying of Hydrated this compound" section below.

Problem: The anhydrous this compound appears wet or has turned into a solution.

  • Cause: Significant exposure to moisture due to improper storage, such as a damaged or improperly sealed container.

  • Solution: The material is no longer anhydrous. For applications requiring the anhydrous form, the material must be thoroughly dried. See the drying protocol below. Depending on the extent of water absorption, it may be more practical to discard the compromised material and use a fresh, properly stored batch.

Problem: I suspect my anhydrous this compound is contaminated.

  • Cause: Contamination can occur from various sources, including exposure to incompatible chemicals or use of unclean handling tools.

  • Solution:

    • Visual Inspection: Check for any discoloration or foreign particles.

    • Qualitative Purity Test: A simple test for the presence of bromide ions can be performed. Dissolve a small amount of the substance in deionized water, acidify with dilute nitric acid, and add a few drops of silver nitrate solution. The formation of a pale yellow, curdy precipitate (silver bromide) indicates the presence of bromide ions.[6][7] While this does not confirm purity, it can help identify a complete absence of the expected anion. For more rigorous purity assessment, analytical techniques such as ion chromatography would be necessary.

Experimental Protocols

Experimental Protocol: Drying of Hydrated this compound

This protocol describes the process of converting hydrated this compound to its anhydrous form.

Methodology:

  • Place the hydrated this compound in a suitable heat-resistant vessel, such as a porcelain evaporating dish.

  • Heat the material in a laboratory oven at 250°C (523 K) for a minimum of six hours.

  • After heating, immediately transfer the hot, anhydrous this compound to a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) to cool down in a moisture-free environment.

  • Once cooled, promptly transfer the anhydrous this compound to a tightly sealed container for storage.

Experimental Protocol: Synthesis of Dihydropyrimidones using Anhydrous this compound as a Catalyst

This protocol outlines the use of anhydrous this compound as an efficient catalyst for the one-pot synthesis of dihydropyrimidones under microwave irradiation.[8][9][10]

Methodology:

  • In a microwave-safe reaction flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1 mmol), and anhydrous this compound (0.02 mmol, 2 mol%).

  • Stir the mixture thoroughly to ensure homogeneity.

  • Place the reaction flask in a microwave oven and irradiate at 400W for approximately 2 minutes.[8]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 20 mL of ice-cold water to the cooled mixture to precipitate the solid product.

  • Filter the precipitate using a suction pump and wash the solid with cold water.

  • Dry the collected solid. For further purification, recrystallize the product from ethanol.[8]

Visual Guides

The following diagrams illustrate the recommended workflow for handling anhydrous this compound and a troubleshooting guide for common issues.

G cluster_storage Storage cluster_handling Handling storage_start Receive Anhydrous CaBr2 check_seal Inspect Container Seal storage_start->check_seal store Store in Cool, Dry, Well-Ventilated Area check_seal->store prepare_env Prepare Low-Humidity Environment (e.g., Glove Box) store->prepare_env transfer Quickly Transfer Required Amount prepare_env->transfer reseal Immediately and Tightly Reseal Container transfer->reseal reseal->store Return to Storage use Use in Experiment reseal->use

Caption: Workflow for proper handling and storage of anhydrous this compound.

G start Problem Encountered with Anhydrous CaBr2 clumped Is the powder clumped? start->clumped wet Does the material appear wet or is it in solution? clumped->wet No break_up Break up clumps in a dry environment for immediate, non-quantitative use. clumped->break_up Yes contaminated Do you suspect contamination? wet->contaminated No dry_wet Dry the material using the recommended protocol. wet->dry_wet Yes visual_inspect Visually inspect for discoloration or foreign particles. contaminated->visual_inspect Yes dry_clumped Dry the material using the recommended protocol for quantitative use. break_up->dry_clumped If quantitative use is needed discard Consider discarding and using a fresh batch if extensively wet. dry_wet->discard If practical purity_test Perform a qualitative purity test (e.g., silver nitrate test). visual_inspect->purity_test

Caption: Troubleshooting decision tree for common issues with anhydrous this compound.

References

"troubleshooting crystallization issues in calcium bromide brines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium bromide (CaBr₂) brines.

Troubleshooting Crystallization Issues

Crystallization, the formation of solid salt crystals from the brine solution, is a common issue that can compromise experimental results and damage equipment. Understanding the causes and implementing appropriate solutions is critical for maintaining a stable and effective brine.

Frequently Asked Questions (FAQs)

Q1: My this compound brine is crystallizing unexpectedly. What are the common causes?

A1: Crystallization of this compound brines is primarily influenced by three main factors:

  • Temperature: Lowering the temperature of the brine can decrease the solubility of this compound, leading to crystallization. Each concentration of this compound has a specific crystallization temperature (TCT), also known as the freezing point.[1]

  • Concentration (Density): The relationship between concentration and crystallization temperature is not linear. For this compound brines, increasing the density up to the eutectic point (approximately 13.2 ppg or 1.58 g/ml) will lower the crystallization temperature. However, increasing the density beyond the eutectic point will cause the crystallization temperature to rise significantly.[1]

  • Pressure: High-pressure conditions, such as those encountered in deep wells or certain industrial applications, can increase the crystallization temperature of the brine. This phenomenon is known as the Pressurized Crystallization Temperature (PCT).[1][2]

Q2: How can I prevent my this compound brine from crystallizing at low temperatures?

A2: To prevent crystallization at low temperatures, consider the following solutions:

  • Blending with other salts: Mixing this compound with other salts, such as calcium chloride (CaCl₂), can lower the crystallization point of the brine.[3] These blends are often formulated for use in cold climates.

  • Using crystallization inhibitors: Specific chemical additives, known as crystallization suppressants or inhibitors, can be introduced to the brine to significantly lower its true crystallization temperature.[4][5]

  • Adjusting the concentration: Ensure the brine concentration is at or below the eutectic point to achieve the lowest possible crystallization temperature.[1]

Q3: My high-density this compound brine (above 14.2 ppg) is crystallizing even at moderate temperatures. Why is this happening and what can I do?

A3: High-density this compound brines are more prone to crystallization because their concentration is beyond the eutectic point.[1] For instance, a 14.9 ppg CaBr₂ brine can have a crystallization temperature as high as 57°F (14°C).[1] To address this:

  • Consider blended brines: For densities above 14.2 ppg, using a blend of this compound and zinc bromide has historically been a solution, though zinc-based fluids have environmental concerns.[2][4][6] Newer, zinc-free high-density completion fluids are also being developed.[1]

  • Implement crystallization suppressants: The use of specialized inhibitors is crucial for high-density brines to lower their crystallization temperature and maintain stability.[4]

Q4: How does pressure affect the crystallization of my brine, and how can I mitigate this?

A4: Increased pressure raises the crystallization temperature of the brine. This is a critical consideration in deepwater applications or high-pressure reactors.[1][2] To mitigate this:

  • Utilize Pressurized Differential Scanning Calorimetry (HPDSC): This technique can measure the Pressurized Crystallization Temperature (PCT) and help in formulating a brine that will remain stable under specific pressure conditions.[1]

  • Formulate with a safety margin: When operating under high pressure, select a brine formulation with a true crystallization temperature well below the expected operating temperatures to account for the increase due to pressure.

Data Presentation: Crystallization Temperatures of this compound Brines

The following tables summarize key quantitative data related to the crystallization of this compound brines.

Table 1: Effect of this compound Concentration (Density) on Crystallization Temperature

Density (ppg)Density (g/ml)Crystallization Temperature (°F)Crystallization Temperature (°C)Reference
13.21.58-37-38[1]
14.21.7010-12[1]
14.91.7855714[1]
15.21.827021[6]

Table 2: Effect of a Crystallization Inhibitor on a 61.5 wt% CaBr₂ Brine

Inhibitor LoadingCrystallization Temperature (°F)Crystallization Temperature (°C)Reference
0%8328.3[4]
~15%4.5-15.3[4]

Experimental Protocols

Protocol 1: Determination of True Crystallization Temperature (TCT)

This protocol outlines the general steps for determining the TCT of a this compound brine using a differential scanning calorimeter (DSC).

Objective: To determine the temperature at which a brine solution begins to crystallize under atmospheric pressure.

Materials:

  • This compound brine sample

  • Differential Scanning Calorimeter (DSC)

  • Hermetic sample pans

  • Inert reference material

Methodology:

  • Calibrate the DSC instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the brine sample into a hermetic sample pan and seal it.

  • Place the sample pan and a reference pan in the DSC cell.

  • Initiate a cooling cycle, typically from ambient temperature to a temperature well below the expected crystallization point (e.g., -50°C) at a controlled cooling rate (e.g., 1°C/min).

  • The DSC will measure the heat flow from the sample. Crystallization is an exothermic process, which will be detected as a sharp peak in the heat flow curve.[1]

  • The onset temperature of this exothermic peak is recorded as the True Crystallization Temperature (TCT).

  • A subsequent heating cycle can be run to determine the Last Crystal to Dissolve (LCTD) temperature, which is the point where the last crystal melts.

Protocol 2: Qualitative Analysis of Calcium and Bromide Ions

This protocol provides a basic method for confirming the presence of calcium and bromide ions in your solution.

Objective: To qualitatively verify the primary components of the brine.

Materials:

  • Brine sample

  • Dilute Nitric Acid (HNO₃)

  • Silver Nitrate (AgNO₃) solution

  • Ammonium Oxalate ((NH₄)₂C₂O₄) solution

  • Test tubes

Methodology for Bromide Ion (Br⁻) Detection:

  • Take a small amount of the brine sample in a test tube.

  • Acidify the solution with dilute nitric acid.

  • Add a few drops of silver nitrate solution.

  • The formation of a pale yellow, curdy precipitate (AgBr) indicates the presence of bromide ions.[7]

Methodology for Calcium Ion (Ca²⁺) Detection:

  • Take a small amount of the brine sample in a separate test tube.

  • Add ammonium oxalate solution.

  • The formation of a white precipitate (CaC₂O₄) indicates the presence of calcium ions.[7]

Visualizations

Troubleshooting Crystallization Workflow

Crystallization Troubleshooting Workflow start Crystallization Observed check_temp Is the brine exposed to low temperatures? start->check_temp check_density Is the brine density > 13.2 ppg? check_temp->check_density No solution_temp Solution: - Blend with CaCl₂ - Add crystallization inhibitor - Adjust concentration check_temp->solution_temp Yes check_pressure Is the brine under high pressure? check_density->check_pressure No solution_density Solution: - Use blended brine (e.g., CaBr₂/ZnBr₂ or newer alternatives) - Add crystallization suppressant check_density->solution_density Yes solution_pressure Solution: - Determine PCT using HPDSC - Reformulate with a sufficient temperature safety margin check_pressure->solution_pressure Yes no_issue Review other experimental parameters check_pressure->no_issue No

Caption: A flowchart for troubleshooting crystallization in this compound brines.

Relationship between Factors Causing Crystallization

Crystallization Factors crystallization Crystallization temperature Low Temperature solubility Decreased Solubility temperature->solubility leads to concentration High Concentration (> Eutectic Point) concentration->solubility can lead to pressure High Pressure pressure->crystallization directly increases crystallization temp. solubility->crystallization causes

Caption: Interacting factors that lead to this compound brine crystallization.

References

Technical Support Center: Optimization of Calcium Bromide Concentration for Wellbore Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of calcium bromide (CaBr₂) concentration for wellbore stability applications.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the use of this compound brines for wellbore stability experiments.

Question Potential Causes Recommended Actions & Troubleshooting Steps
1. Why am I observing significant shale swelling and dispersion even after applying a this compound brine? 1. Insufficient CaBr₂ Concentration: The concentration may be too low to provide adequate inhibition for the specific type of shale being tested. Highly reactive shales with high smectite content require higher inhibitor concentrations. 2. Sub-optimal Brine Chemistry: Compared to potassium-based brines (like KCl), calcium brines can be less effective inhibitors for certain types of shales, particularly those with high montmorillonite content.[1] 3. Low Water Activity: If the water activity of the brine is not significantly lower than that of the shale, the osmotic potential driving water out of the shale will be weak.1. Increase CaBr₂ Concentration: Incrementally increase the concentration of this compound in your test fluid and repeat the shale stability tests (e.g., linear swell or dispersion tests) to determine the optimal concentration. 2. Consider Blends: Evaluate blends of this compound with other salts, such as calcium chloride or potassium chloride, which may offer synergistic inhibition effects.[2] 3. Measure Water Activity: Ensure the water activity of your brine is sufficiently low. Adjust the salt concentration as needed to achieve the desired water activity.
2. My this compound brine is crystallizing at low temperatures. How can I prevent this? 1. High CaBr₂ Concentration: As the concentration of this compound increases beyond its eutectic point, the crystallization temperature rises.[3] 2. Low-Temperature Conditions: Exposure to temperatures below the true crystallization temperature (TCT) of the brine will induce salt precipitation. 3. Pressure Effects: In high-pressure applications, the pressurized crystallization temperature (PCT) can be significantly higher than the TCT at atmospheric pressure.1. Optimize Concentration: Avoid excessively high concentrations of this compound if low-temperature stability is a concern. Refer to phase diagrams to determine the eutectic point.[3] 2. Use Blends: Blend this compound with calcium chloride to depress the crystallization point. 3. Add Crystallization Inhibitors: Consider the use of additives specifically designed to lower the TCT of brine solutions.
3. I am experiencing corrosion on my experimental equipment when using this compound brines. What can I do? 1. Low pH: Acidic conditions can increase the corrosivity of brine solutions. 2. Presence of Oxygen: Dissolved oxygen is a major contributor to corrosion in brine systems. 3. High Temperatures: Elevated temperatures can accelerate corrosion rates.1. pH Adjustment: Maintain a neutral to slightly alkaline pH for your this compound brine.[4] 2. Oxygen Scavengers: Add an oxygen scavenger to the brine to remove dissolved oxygen. 3. Corrosion Inhibitors: Incorporate a suitable corrosion inhibitor into your fluid formulation.[4] Amine-based compounds are often used for this purpose.[4]
4. I'm observing precipitation when mixing this compound with other additives. Why is this happening? 1. Incompatibility with Monovalent Ions: Mixing divalent brines like this compound (containing Ca²⁺) with fluids containing high concentrations of monovalent ions (like Na⁺ or K⁺) can sometimes lead to precipitation. 2. pH-Induced Precipitation: Increasing the pH of this compound brines, especially in the presence of carbonates, can cause the precipitation of calcium carbonate.1. Compatibility Testing: Always perform compatibility tests before mixing this compound with other brines or additives. 2. Control pH: Avoid significant increases in the pH of your this compound solution, especially if carbonate sources are present.
5. How do I address issues of stuck pipe or poor hole cleaning in my experimental setup? 1. Inadequate Shale Inhibition: Wellbore instability due to shale swelling can lead to a narrowing of the wellbore, causing the pipe to become stuck. 2. Poor Cuttings Removal: If the drilling fluid has insufficient viscosity or gel strength, it may not effectively transport cuttings out of the hole, leading to accumulation and potential for stuck pipe.1. Optimize CaBr₂ Concentration: Ensure your this compound concentration is sufficient to inhibit shale swelling and maintain a stable wellbore. 2. Adjust Rheology: If using a formulated mud, consider adding viscosifiers to improve cuttings transport.

Data Presentation

The following tables summarize quantitative data on the performance of this compound in wellbore stability applications.

Table 1: Comparative Shale Inhibition of Different Brines

This table provides a general comparison of the inhibitive properties of common brines. The performance can vary depending on the specific shale type.

Brine TypeCationGeneral Inhibition Performance (for high montmorillonite shales)
Potassium Chloride (KCl)K⁺Most Inhibitive[1]
Sodium Chloride (NaCl)Na⁺Moderately Inhibitive[1]
Calcium Chloride (CaCl₂) Ca²⁺Less Inhibitive[1]
This compound (CaBr₂) Ca²⁺Less Inhibitive[1]
Table 2: Effect of this compound Concentration on Shale Swelling (Representative Data)

This table presents representative data illustrating the expected trend of decreasing shale swelling with increasing this compound concentration. Actual values will vary based on the specific shale and test conditions.

This compound (CaBr₂) Concentration (% w/w)Linear Swelling (%) after 24 hours
0 (Deionized Water)18.5
512.3
108.1
155.4
203.2
Table 3: Effect of this compound Concentration on Shale Recovery (Representative Data)

This table shows representative data on how increasing this compound concentration can improve shale recovery in a hot-roll dispersion test.

This compound (CaBr₂) Concentration (% w/w)Shale Recovery (%)
0 (Deionized Water)35
555
1075
1588
2095

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of this compound in promoting wellbore stability.

Hot-Roll Dispersion Test

Objective: To assess the ability of a this compound fluid to prevent the dispersion of shale cuttings under dynamic, elevated temperature conditions.

Apparatus:

  • Roller oven

  • Pressurized aging cells

  • Sieves (e.g., 50-mesh)

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Collect and clean shale cuttings. If using outcrop shale, crush and sieve to a specific size range (e.g., -6 to +20 mesh).

    • Dry a representative sample to determine the initial moisture content.

  • Fluid Preparation:

    • Prepare the desired concentrations of this compound solutions or drilling fluids.

  • Testing:

    • Add a known weight of sized shale cuttings (e.g., 20 grams) to a pressurized aging cell.

    • Add a specific volume of the test fluid (e.g., 350 mL) to the cell.

    • Pressurize the cell and place it in a roller oven preheated to the desired temperature (e.g., 150°F or 65°C).

    • Roll the cell for a specified period (e.g., 16 hours).

  • Analysis:

    • After rolling, cool the cell and carefully pour the contents over a sieve (e.g., 50-mesh).

    • Gently wash the retained shale cuttings with a compatible fluid to remove any adhering test fluid.

    • Dry the recovered cuttings in an oven at a suitable temperature (e.g., 210°F or 99°C) until a constant weight is achieved.

    • Weigh the dried cuttings.

  • Calculation:

    • Calculate the percent shale recovery using the following formula: % Recovery = (Final Dry Weight of Cuttings / Initial Dry Weight of Cuttings) * 100

Linear Swell Test

Objective: To measure the swelling tendency of a reconstituted shale sample when exposed to a this compound fluid.

Apparatus:

  • Linear swell meter with a linear variable differential transformer (LVDT)

  • Hydraulic press for sample compaction

  • Compaction die

  • Analytical balance

  • Drying oven

Procedure:

  • Sample Preparation:

    • Grind the shale sample to a fine powder (e.g., passing through a 200-mesh sieve).

    • Dry the powdered shale to a constant weight.

  • Compaction:

    • Place a known weight of the dry shale powder (e.g., 20 grams) into the compaction die.

    • Apply a high pressure (e.g., 10,000 psi) for a set duration (e.g., 1.5 hours) to form a compacted shale wafer.

  • Testing:

    • Place the reconstituted shale wafer into the sample holder of the linear swell meter.

    • Assemble the cell and place the LVDT in contact with the top of the wafer.

    • Introduce the this compound test fluid into the cell, ensuring the wafer is fully submerged.

    • Start the data acquisition system to record the linear expansion of the wafer over time.

    • Continue the test until the swelling has stabilized or for a predetermined duration (e.g., 24 hours).

  • Analysis:

    • The output from the LVDT is recorded as a percentage of linear swelling versus time.

    • Compare the swelling profiles of different this compound concentrations to determine their relative inhibitive capabilities.

Visualizations

Logical Relationship Diagram

WellboreStability CaBr2_Conc This compound Concentration Water_Activity Water Activity of Brine CaBr2_Conc->Water_Activity Increases Cation_Exchange Cation Exchange (Ca²⁺ for Na⁺) CaBr2_Conc->Cation_Exchange Provides Ca²⁺ ions Osmotic_Potential Osmotic Potential Gradient (Brine vs. Shale) Water_Activity->Osmotic_Potential Increases Clay_Hydration Clay Platelet Hydration & Swelling Osmotic_Potential->Clay_Hydration Reduces Cation_Exchange->Clay_Hydration Reduces Pore_Pressure Near-Wellbore Pore Pressure Clay_Hydration->Pore_Pressure Increases Shale_Strength Shale Strength Clay_Hydration->Shale_Strength Decreases Wellbore_Stability Wellbore Stability Pore_Pressure->Wellbore_Stability Decreases Shale_Strength->Wellbore_Stability Increases

Caption: Logical relationship between CaBr₂ concentration and wellbore stability.

Experimental Workflow Diagram

ExperimentalWorkflow start Start prep_shale Prepare Shale Sample (Crush, Sieve, Dry) start->prep_shale prep_fluid Prepare CaBr₂ Test Fluids (Varying Concentrations) start->prep_fluid hot_roll Hot-Roll Dispersion Test prep_shale->hot_roll swell_test Linear Swell Test prep_shale->swell_test prep_fluid->hot_roll prep_fluid->swell_test analyze_recovery Analyze Shale Recovery (%) hot_roll->analyze_recovery analyze_swelling Analyze Linear Swelling (%) swell_test->analyze_swelling compare Compare Results & Determine Optimal Concentration analyze_recovery->compare analyze_swelling->compare end End compare->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Mitigation of Calcium Bromide Corrosion on Drilling Equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium bromide in their experiments, with a focus on mitigating corrosion on drilling and related laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: Is this compound brine inherently corrosive to drilling equipment?

A1: this compound brine is often described as being relatively non-corrosive compared to other high-density brines like those containing zinc bromide.[1] However, it can become corrosive under certain conditions. The presence of dissolved oxygen is a primary driver of corrosion in brine systems.[2] Other factors that increase the corrosivity of this compound brines include elevated temperatures, low pH, and the presence of acid gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S).[2][3][4][5] The bromide ion itself can also contribute to pitting corrosion on some stainless steels.[6]

Q2: What are the primary signs of this compound-related corrosion on our equipment?

A2: Common signs of corrosion include:

  • General Corrosion: Uniform thinning of the metal surface.

  • Pitting Corrosion: Localized, small holes or "pits" on the metal surface. This is a significant concern with bromide-containing solutions and can lead to equipment failure even with minimal overall metal loss.[2][6]

  • Weight Loss: Noticeable reduction in the weight of components, often identified through routine inspections using corrosion coupons.[3][7]

  • Discoloration: Changes in the appearance of the metal surface or the brine solution itself.

  • Stress Corrosion Cracking (SCC): In high-stress environments, the combination of a corrosive agent and tensile stress can lead to cracking, particularly in susceptible alloys.[2]

Q3: How does pH affect the corrosivity of this compound brine?

A3: The pH of the this compound brine is a critical factor in controlling corrosion.[8] Generally, a lower, more acidic pH (below 7) will result in a higher corrosion rate.[3] Maintaining a neutral to slightly alkaline pH is a common strategy to help passivate metal surfaces and reduce corrosion. For this compound solutions, a neutral pH of 6-7 is often targeted.[3] However, it's important to note that excessively high pH can cause precipitation of calcium compounds, which may present other operational problems.[9]

Q4: What are corrosion inhibitors, and how do they work in this compound brines?

A4: Corrosion inhibitors are chemical compounds added to the brine to protect metal surfaces.[10][11] The most common types used in drilling and completion fluids are film-forming amines (FFAs).[8][12][13] These molecules have a polar "head" that adsorbs onto the metal surface and a long, non-polar hydrocarbon "tail" that creates a hydrophobic, protective barrier.[8] This film isolates the metal from the corrosive brine, significantly reducing the corrosion rate.[12][13] Other types of inhibitors include oxygen scavengers, which remove dissolved oxygen, and compounds based on thiourea or thiocyanate.[3][14]

Q5: Are there specific materials that are more resistant to this compound corrosion?

A5: Material selection is a key aspect of corrosion mitigation. While carbon steels like J55 and N80 are common in drilling applications, they are susceptible to corrosion in untreated brines.[7][15][16] Corrosion-resistant alloys (CRAs), such as certain grades of stainless steel, offer better protection. However, even stainless steels can be vulnerable to localized pitting and stress corrosion cracking in hot, dense brines containing bromides and chlorides.[6][17][18] For example, 316L stainless steel generally shows better resistance than 304 stainless steel in bromide solutions.[19] Therefore, material selection must be carefully considered based on the specific operating conditions (temperature, pressure, fluid composition).

Troubleshooting Guides

Issue 1: Unexpectedly High Corrosion Rates Detected on Coupons

Possible Causes:

  • Oxygen Contamination: Dissolved oxygen is a major accelerant of corrosion in brine systems.

  • Low pH: The brine may have become acidic due to contamination with acid gases (CO₂ or H₂S) or other substances.

  • Inhibitor Depletion or Ineffectiveness: The corrosion inhibitor concentration may be too low, or the wrong type of inhibitor is being used for the operating conditions.

  • High Temperatures: Corrosion rates generally increase with temperature.[5][15][17]

  • Brine Composition: The presence of other salts, particularly zinc bromide or high concentrations of calcium chloride, can increase corrosivity.[7][19]

Troubleshooting Steps:

  • Verify Brine pH: Use a calibrated pH meter to check the brine's pH. If it is below the recommended range (typically 6.5-7.5), adjust it using a suitable alkaline substance.

  • Measure Dissolved Oxygen: Use appropriate test kits to determine the dissolved oxygen content. If elevated, increase the dosage of an oxygen scavenger.

  • Analyze Inhibitor Concentration: Check the concentration of the corrosion inhibitor in the brine. If it is below the target level, add more inhibitor.

  • Review Operating Temperature: Confirm that the operating temperature has not exceeded the design limits for the current corrosion management program.

  • Evaluate Coupon for Localized Corrosion: Carefully inspect the corrosion coupon under magnification for signs of pitting. Pitting may indicate that the current inhibitor is not providing adequate protection against this specific corrosion mechanism.

Issue 2: Visible Pitting on Stainless Steel Components

Possible Causes:

  • Bromide-Induced Pitting: Bromide ions (Br⁻) are known to break down the passive film on stainless steels, leading to localized pitting corrosion.[6][18]

  • High Temperatures: The susceptibility to pitting increases with temperature. The Critical Pitting Temperature (CPT) is the temperature above which pitting can initiate and grow.

  • Stagnant Conditions: Lack of fluid flow can allow corrosive species to concentrate at specific points on the metal surface, promoting pitting.

  • Inadequate Inhibitor Film: The selected corrosion inhibitor may not be effective at preventing pitting on stainless steel, even if it reduces general corrosion rates.

Troubleshooting Steps:

  • Identify Pitting Severity: Use methods like those described in ASTM G46 to examine and evaluate the extent of pitting.

  • Determine the Critical Pitting Temperature (CPT): If possible, conduct electrochemical testing (as per ASTM G150) on material samples in the specific brine environment to understand the material's temperature limitations.[2][18][20][21]

  • Re-evaluate Inhibitor Package: Consult with chemical suppliers to select an inhibitor specifically designed to protect against pitting in high-bromide environments.

  • Consider Material Upgrade: If pitting is severe and persistent, upgrading to a more resistant alloy may be necessary for critical components.

Data Presentation

Table 1: Corrosion Rates of Various Steels in Brine Solutions

Metal TypeBrine CompositionTemperature (°F / °C)Corrosion Rate (mils/yr)Reference
1008 Steel10.0 ppg CaCl₂300 / 14910.9[7]
1008 Steel10.0 ppg CaBr₂300 / 14922.3[7]
1008 Steel10.0 ppg NaBr300 / 1493.5[7]
N80 SteelCO₂-Saturated Water140 / 601.5[22]
N80 SteelO₂-Saturated Water140 / 6078.7[22]
N80 SteelCO₂ + O₂ Saturated Water140 / 60177.2[22]
Carbon SteelNatural Brine68 / 203.2[17]
Carbon SteelNatural Brine140 / 604.1[17]

Note: Corrosion rates are highly dependent on specific test conditions, including pressure, flow, and the presence of contaminants.

Table 2: Effectiveness of Corrosion Inhibitors in Heavy Brine

Brine CompositionInhibitorInhibitor Dose (ppm)Temperature (°F / °C)Uninhibited Rate (mpy)Inhibited Rate (mpy)Reference
12.5 ppg Ca(NO₃)₂Chemical B5,000266 / 130>25< 0.05[3]
13.5 ppg Ca(NO₃)₂/CaCl₂Chemical C7,000266 / 130>25< 2[3]
13.5 ppg Ca(NO₃)₂/CaCl₂Chemical D10,000266 / 130>25< 1[3]

Experimental Protocols

Protocol 1: Evaluation of Corrosion Rate by Weight Loss (Static Autoclave)

This protocol is adapted from methodologies described for testing in high-temperature, high-pressure environments.[3][7]

1. Objective: To determine the general corrosion rate of a specific metal in a this compound brine under static, high-temperature, and high-pressure conditions.

2. Materials & Apparatus:

  • High-pressure, high-temperature static autoclave (1-liter capacity recommended).

  • Metal coupons of the material to be tested (e.g., N80 steel), pre-measured and weighed to 0.1 mg.

  • This compound brine of the desired density and composition.

  • Corrosion inhibitor to be tested (if applicable).

  • Analytical balance.

  • Cleaning solution (e.g., inhibited hydrochloric acid as per ASTM G1).

3. Procedure:

  • Coupon Preparation: Clean the test coupon with a non-corrosive solvent (e.g., acetone), dry, and record its initial weight (W₁). Measure its surface area (A).

  • Brine Preparation: Prepare the this compound brine to the specified density. If testing an inhibitor, add it to the brine at the desired concentration.

  • Test Setup: Place the coupon in the autoclave. Add the prepared brine, ensuring the coupon is fully submerged.

  • Pressurization & Heating: Seal the autoclave. Purge with an inert gas like nitrogen to remove oxygen. Pressurize and heat the autoclave to the desired test conditions (e.g., 300°F and 5,000 psi).

  • Exposure: Maintain the test conditions for a set duration (e.g., 7 days).

  • Cooldown & Depressurization: After the exposure period, cool the autoclave to room temperature and safely depressurize it.

  • Coupon Retrieval & Cleaning: Remove the coupon. Visually inspect and photograph it. Clean the coupon according to ASTM G1 procedures to remove all corrosion products.

  • Final Weighing: Dry the cleaned coupon and record its final weight (W₂).

  • Calculation: Calculate the corrosion rate (CR) in mils per year (mpy) using the following formula: CR (mpy) = (Weight Loss in grams * K) / (Alloy Density in g/cm³ * Area in cm² * Time in hours) Where K is a constant (3.45 x 10⁶ for mpy).

Protocol 2: Standard Field Testing of Brine Properties (Adapted from API RP 13B-1)

This protocol outlines basic field tests to monitor the properties of a water-based fluid like this compound brine, which are crucial for corrosion control.[1][10][12]

1. Objective: To routinely monitor key properties of the this compound brine that influence its corrosivity.

2. Properties to be Tested:

  • Density (Mud Weight): Measured using a mud balance.

  • pH: Measured using a calibrated pH meter or pH test strips.

  • Chloride Content: Determined by titration with silver nitrate.

  • Total Hardness (as Calcium): Measured by titration with EDTA.

3. Procedure (for pH Measurement):

  • Sampling: Obtain a representative sample of the circulating brine.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Measurement: Immerse the pH electrode in the brine sample and record the stable reading.

  • Recording: Log the pH value along with the sample time, date, and location. Compare the reading to the target operational range.

Visualizations

Corrosion_Mechanism cluster_environment Corrosive Environment (CaBr₂ Brine) cluster_metal Drilling Equipment Surface (Steel) cluster_reactions Corrosion Process O2 Dissolved Oxygen (O₂) Cathode Cathodic Reaction O₂ + 2H₂O + 4e⁻ -> 4OH⁻ O2->Cathode Reduction H_plus Low pH (H⁺ ions) Anode Anodic Reaction Fe -> Fe²⁺ + 2e⁻ H_plus->Anode Accelerates Br_minus Bromide Ions (Br⁻) Pitting Pitting Attack (Initiated by Br⁻) Br_minus->Pitting Induces Fe Iron (Fe) Fe->Anode Oxidation Anode->Fe Metal Loss Pitting->Fe Localized Metal Loss

Diagram 1: General mechanism of this compound brine corrosion on steel.

Inhibitor_Action cluster_inhibitor Film-Forming Amine (FFA) Metal Steel Surface Brine CaBr₂ Brine (Corrosive Species) Brine->Metal Corrodes Inhibitor FFA Molecule Head Polar Head (Amine) Inhibitor->Head has Tail Non-polar Tail (Hydrocarbon) Inhibitor->Tail has Head->Metal Adsorbs onto Protective_Film Hydrophobic Protective Film Tail->Protective_Film Forms Protective_Film->Brine Blocks Contact Troubleshooting_Workflow Start High Corrosion Rate Detected Check_pH Check Brine pH Start->Check_pH Check_O2 Check Dissolved O₂ Check_pH->Check_O2 pH OK Adjust_pH Adjust pH to Target Range Check_pH->Adjust_pH pH Low Check_Inhibitor Check Inhibitor Conc. Check_O2->Check_Inhibitor O₂ OK Add_Scavenger Increase O₂ Scavenger Dose Check_O2->Add_Scavenger O₂ High Inspect_Coupon Inspect Coupon for Pitting Check_Inhibitor->Inspect_Coupon Conc. OK Add_Inhibitor Increase Inhibitor Dose Check_Inhibitor->Add_Inhibitor Conc. Low Reval_Inhibitor Re-evaluate Inhibitor Type (Consult Supplier) Inspect_Coupon->Reval_Inhibitor Pitting Observed Monitor Continue Monitoring Inspect_Coupon->Monitor No Pitting Adjust_pH->Check_O2 Add_Scavenger->Check_Inhibitor Add_Inhibitor->Inspect_Coupon Reval_Inhibitor->Monitor

References

Technical Support Center: Purification of Synthesized Calcium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of synthesized calcium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most prevalent impurities in this compound synthesized from the reaction of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with hydrobromic acid (HBr) are unreacted starting materials and their byproducts. These include:

  • Calcium Carbonate (CaCO₃): Often present as a fine white precipitate in the final solution.[1][2]

  • Calcium Hydroxide (Ca(OH)₂): Can also be present as a solid impurity.

  • Chloride (Cl⁻): A common anionic impurity, with high-purity grades requiring less than 0.01%.[3]

  • Sulfate (SO₄²⁻): Another common anionic impurity, with a maximum allowable limit of 0.02% in high-purity products.[3]

  • Heavy Metals: Impurities such as lead (Pb) should be below 10 ppm.

  • Colored Impurities: These can cause a yellow or brown discoloration of the this compound solution and may originate from the manufacturing process or storage.[4]

Q2: My this compound solution is cloudy. What is the likely cause and how can I fix it?

A2: Cloudiness or the presence of a white precipitate in your this compound solution is most likely due to the presence of calcium carbonate.[1][2] This occurs when carbonate impurities from the calcium hydroxide or calcium carbonate starting material precipitate out of the solution. To resolve this, you can acidify the solution to a pH of 1-3 with hydrobromic acid. This converts the carbonate ions into carbon dioxide gas, which is then expelled from the solution, resulting in a clear product.[1][5] The solution should then be filtered to remove any other solid impurities.

Q3: The this compound solution I synthesized has a yellow tint. How can I decolorize it?

A3: A yellow tint in this compound solutions can be caused by various impurities, including iron or organic compounds.[6] There are a few methods to decolorize the solution:

  • Activated Carbon: Treatment with activated carbon is a common method for removing colored impurities.[7][8]

  • Chemical Decolorization: The addition of hydroxylamine or hydrazine has been shown to be effective in removing color from this compound brines.[4]

Q4: What is the expected purity and yield for purified this compound?

A4: The achievable purity and yield depend on the purification method employed. For instance, a process involving evaporation followed by solid-liquid extraction has been reported to achieve a purity of 93.27% with a yield of 91.15%.[9][10] For high-purity applications, specific impurity limits should be targeted, as detailed in the quantitative data tables below.

Troubleshooting Guides

Issue 1: White Precipitate in this compound Solution
  • Symptom: The synthesized this compound solution is cloudy or contains a white solid.

  • Probable Cause: Presence of calcium carbonate (CaCO₃) impurity.[1][2]

  • Troubleshooting Workflow:

start Cloudy CaBr₂ Solution check_ph Measure pH of the solution start->check_ph acidify Add HBr to adjust pH to 1-3 check_ph->acidify stir Stir solution to expel CO₂ acidify->stir neutralize Readjust pH to 6.5-7.5 with Ca(OH)₂ (if required) stir->neutralize filter Filter the solution neutralize->filter end Clear CaBr₂ Solution filter->end

Caption: Troubleshooting workflow for removing white precipitate.

  • Detailed Protocol: See "Experimental Protocols" section below.

Issue 2: Discolored (Yellow) this compound Solution
  • Symptom: The this compound solution has a noticeable yellow or brownish color.

  • Probable Cause: Presence of colored organic or inorganic (e.g., iron) impurities.[4][6]

  • Troubleshooting Options:

start Discolored CaBr₂ Solution option1 Option 1: Activated Carbon Treatment start->option1 option2 Option 2: Chemical Decolorization start->option2 end Decolorized CaBr₂ Solution option1->end option2->end

Caption: Options for decolorizing this compound solution.

  • Detailed Protocols: See "Experimental Protocols" section below.

Data Presentation

Table 1: Purity and Yield of Purified this compound
Purification MethodAchieved Purity (%)Achieved Yield (%)Reference
Evaporation and Solid-Liquid Extraction93.2791.15[9][10]
Table 2: Common Impurity Limits for High-Purity this compound
ImpurityMaximum Allowable LimitAnalytical MethodReference
Chloride (Cl⁻)0.01%Volhard Titration[3]
Sulfate (SO₄²⁻)0.02%Turbidimetric Methods[3]
Heavy Metals< 10 ppm-[3]
Water Content< 0.5%Karl Fischer Titration[3]
Table 3: Effectiveness of Decolorization Methods
Decolorization AgentInitial APHA ColorFinal APHA ColorConcentration of AgentReference
Hydroxylamine Hydrochloride~40-50~15108 ppm[4]

Experimental Protocols

Protocol 1: Removal of Carbonate Impurities by pH Adjustment

This protocol is adapted from a patented method for producing aqueous solutions of this compound.[1]

  • pH Measurement: Measure the initial pH of the synthesized this compound solution.

  • Acidification: While stirring, slowly add a suitable mineral acid, such as hydrobromic acid (HBr), to the solution until the pH is in the range of 1 to 3. A pH of approximately 2.2 has been shown to be effective.[1] This will cause the carbonate impurities to convert to carbon dioxide gas, which will be expelled from the solution.

  • Stirring: Continue to agitate the solution for a period of time (e.g., 12 hours at 60°C) to ensure all the carbon dioxide has been removed.[1]

  • Neutralization (Optional): If a neutral solution is required for the final application, readjust the pH to a level of 7 to 8 by the controlled addition of an aqueous solution of calcium hydroxide.[1]

  • Filtration: Filter the solution through a suitable porous barrier, such as polypropylene cloth, to remove any remaining solid impurities.[1]

Protocol 2: Decolorization using Activated Carbon

This is a general procedure for decolorization.[7][11]

  • Addition of Activated Carbon: To the discolored this compound solution, add powdered activated carbon. A typical starting amount is 0.1-3% (w/v).[11]

  • Stirring and Heating: Stir the mixture for 30 to 60 minutes. The process is often more effective at a slightly elevated temperature, typically between 75-80°C.[11]

  • Filtration: Remove the activated carbon by filtration. A fine filter paper or a filter aid may be necessary to ensure all the carbon particles are removed.

  • Evaluation: Visually inspect the filtrate for color removal. If necessary, repeat the process with fresh activated carbon.

Protocol 3: Recrystallization of this compound

This is a general protocol for recrystallization, as a specific protocol for this compound was not found in the search results.

  • Dissolution: Dissolve the impure this compound in a minimum amount of hot solvent (e.g., distilled water or ethanol) to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 4: Purification by Ion-Exchange Chromatography

This is a generalized protocol as a specific method for this compound was not detailed in the search results. Ion-exchange chromatography can be used to remove anionic impurities like chlorides and sulfates.[12][13]

  • Resin Selection: Choose an appropriate anion exchange resin.

  • Column Packing: Pack a chromatography column with the selected resin.

  • Equilibration: Equilibrate the column with a suitable buffer solution.

  • Sample Loading: Load the impure this compound solution onto the column.

  • Elution: Elute the purified this compound. The bromide ions will be exchanged for the counter-ions on the resin.

  • Regeneration: Regenerate the column according to the manufacturer's instructions.

References

Technical Support Center: Stabilizing Calcium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium bromide solutions. Below are solutions to common issues related to precipitation and instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of precipitation in this compound solutions?

A1: Precipitation in this compound solutions is primarily caused by several factors:

  • Temperature Fluctuations: this compound has high solubility in water, but this is temperature-dependent. Cooling a concentrated solution can lead to crystallization and precipitation.[1]

  • pH Shifts: The pH of the solution can affect the stability of this compound and the solubility of any impurities. Aqueous solutions of this compound are typically neutral or slightly alkaline.[2] Significant changes in pH can promote the precipitation of calcium salts.

  • Contamination: The presence of contaminating ions, particularly carbonates, can lead to the formation of insoluble calcium carbonate.[3] Carbonate impurities can be introduced from the raw materials used in the synthesis of this compound, such as calcium hydroxide.

  • High Concentrations: Preparing solutions close to or exceeding the saturation point of this compound can easily lead to precipitation, especially with minor temperature drops.

  • Interaction with Other Components: In complex mixtures, such as biological buffers or drug formulations, other components can react with this compound to form insoluble precipitates. For example, phosphate buffers can react with calcium ions to form insoluble calcium phosphate.

Q2: How can I prevent precipitation when preparing a this compound solution?

A2: To prepare a stable this compound solution, consider the following preventative measures:

  • Use High-Purity Reagents: Start with high-purity, analytical grade this compound to minimize contaminants like carbonates.

  • Control the pH: Maintain a neutral to slightly acidic pH (around 6.5-7.5) to improve stability and prevent the precipitation of calcium hydroxide or calcium carbonate.[4] For some industrial preparations, acidifying the reaction mixture to a pH of 1 to 3 helps to remove carbonate ions by converting them to carbon dioxide gas.[2]

  • Controlled Dissolution: When dissolving this compound powder, add it slowly to the water with continuous stirring to prevent the formation of localized high concentrations. The dissolution is an exothermic reaction, so some cooling may be necessary for very concentrated solutions.

  • Consider Chelating Agents: For applications sensitive to precipitation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester calcium ions and prevent them from forming insoluble salts.

  • Proper Storage: Store the solution in a tightly sealed container in a cool, dry, well-ventilated area to prevent contamination and changes in concentration due to evaporation.[5]

Q3: What are chelating agents and how do they stabilize this compound solutions?

A3: Chelating agents are organic compounds that can form stable, water-soluble complexes with metal ions, such as calcium (Ca²⁺). They work by "sequestering" the metal ions, preventing them from reacting with other substances to form insoluble precipitates. For this compound solutions, a chelating agent like EDTA can be particularly effective. EDTA has a strong binding affinity for calcium ions and is widely used in pharmaceutical formulations to enhance the solubility of calcium salts and prevent precipitation.

Troubleshooting Guides

Issue 1: Precipitate Forms Upon Cooling a Concentrated Solution
Symptom Possible Cause Solution
A clear, concentrated solution of this compound becomes cloudy or forms crystals when cooled to room temperature or refrigerated.The solution is supersaturated at the lower temperature.1. Gently warm the solution while stirring to redissolve the precipitate. 2. If the precipitate reforms at the desired storage temperature, dilute the solution to a slightly lower concentration. 3. For applications requiring high concentrations at low temperatures, consider adding a crystallization suppressant. A patent for industrial applications suggests that alditols (like sorbitol or xylitol) or malonamides can significantly lower the true crystallization temperature of concentrated this compound solutions.[1]
Issue 2: White Precipitate Forms in a Neutral or Slightly Alkaline Solution
Symptom Possible Cause Solution
A milky white precipitate forms in a this compound solution with a pH above 7.1. Calcium Carbonate Precipitation: The solution may be contaminated with carbonate ions (CO₃²⁻), which react with Ca²⁺ to form insoluble calcium carbonate (CaCO₃). 2. Calcium Hydroxide Precipitation: If the pH is significantly high, calcium hydroxide (Ca(OH)₂) may precipitate.1. Acidification and Filtration: Carefully lower the pH of the solution to between 6.0 and 6.5 with a dilute acid (e.g., HBr) to dissolve the precipitate. If carbonate was the cause, this will convert it to soluble bicarbonate or carbonic acid. Filter the solution through a 0.22 µm filter to remove any remaining particulates. 2. Use of a Chelating Agent: Add a small amount of a chelating agent like disodium EDTA to sequester the calcium ions and prevent further precipitation.
Issue 3: Precipitate Forms When Mixing this compound with a Buffer or Formulation
Symptom Possible Cause Solution
A precipitate forms immediately upon adding a this compound solution to a phosphate-containing buffer or a complex drug formulation.Incompatibility with other components. The most common issue is the formation of insoluble calcium phosphate when mixed with phosphate buffers.1. Change the Buffer System: If possible, substitute the phosphate buffer with a non-phosphate buffer system that is compatible with calcium ions. 2. Order of Addition: When preparing the final mixture, add the this compound solution very slowly and with vigorous stirring to the largest possible volume of the other components. This avoids localized high concentrations that can trigger precipitation.[6] 3. Use of a Chelating Agent: Incorporate a chelating agent like EDTA into the formulation to bind with the calcium ions and keep them in solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution (0.5 M)
  • Materials:

    • This compound, anhydrous (CaBr₂, high purity)

    • Deionized water

    • Disodium EDTA (optional stabilizer)

    • Hydrobromic acid (HBr, dilute solution, for pH adjustment)

    • Sodium hydroxide (NaOH, dilute solution, for pH adjustment)

    • Sterile 0.22 µm filter

  • Procedure:

    • Weigh out 99.94 g of anhydrous this compound for a 1 L solution.

    • To a 1 L beaker, add approximately 800 mL of deionized water and a magnetic stir bar.

    • Slowly add the this compound powder to the water while stirring continuously. The dissolution may be exothermic.

    • (Optional Stabilization) If preparing a solution for use in a complex mixture prone to precipitation, add disodium EDTA to a final concentration of 1-10 mM (0.372 g to 3.72 g per liter). Stir until fully dissolved.

    • Once the this compound is fully dissolved, check the pH of the solution. Adjust the pH to between 6.5 and 7.5 using dilute HBr or NaOH as needed.

    • Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter.

    • Store the solution in a tightly sealed, clearly labeled container at room temperature.

Data Presentation

The following table summarizes the effect of certain crystallization suppressants on a 61.5 wt% this compound solution, as described in a patent for industrial applications. This data illustrates the potential for using such agents to enhance stability at lower temperatures.

StabilizerConcentration of StabilizerTrue Crystallization Temperature (°F)
None0%83
D-Sorbitol15%8.6
Xylitol15%5.5
Malonamide15%4.5

Data is sourced from patent US20200354623A1.[1]

Visualizations

Below are diagrams illustrating troubleshooting workflows for common precipitation issues with this compound solutions.

Precipitation_Troubleshooting_Cooling start Precipitate forms upon cooling check_saturation Is the solution supersaturated at the lower temperature? start->check_saturation action_warm Gently warm and stir to redissolve check_saturation->action_warm Yes action_suppressant Consider adding a crystallization suppressant for high concentrations check_saturation->action_suppressant No, but high concentration needed check_reform Does the precipitate reform upon cooling? action_warm->check_reform action_dilute Dilute the solution to a lower concentration check_reform->action_dilute Yes end_resolved Issue Resolved check_reform->end_resolved No action_dilute->end_resolved action_suppressant->end_resolved

Caption: Troubleshooting workflow for precipitation upon cooling.

Precipitation_Troubleshooting_Mixing start Precipitate forms when mixing with other solutions check_components Does the mixture contain phosphate or carbonate? start->check_components action_change_buffer Substitute with a non-interfering buffer system check_components->action_change_buffer Yes action_slow_addition Add CaBr2 solution slowly with vigorous stirring check_components->action_slow_addition No/Unsure end_resolved Issue Resolved action_change_buffer->end_resolved action_chelator Incorporate a chelating agent (e.g., EDTA) into the formulation action_slow_addition->action_chelator action_chelator->end_resolved

Caption: Troubleshooting workflow for precipitation during mixing.

References

"improving the thermal stability of calcium bromide drilling fluids"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium bromide drilling fluids, with a focus on improving thermal stability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with high-temperature this compound drilling fluids.

Issue 1: Unexpected Increase in Fluid Viscosity at High Temperatures

  • Question: My this compound drilling fluid is showing a significant and unexpected increase in viscosity after aging at high temperatures. What could be the cause and how can I fix it?

  • Possible Causes & Solutions:

    • Polymer Degradation: Biopolymers like xanthan gum and starches can degrade at temperatures above 275-300°F (135-149°C), leading to changes in fluid rheology.[1][2][3]

      • Solution: Replace biopolymers with more thermally stable synthetic polymers designed for high-pressure/high-temperature (HPHT) applications.[2][3] These synthetic polymers can be stable up to 425-450°F (218-232°C).[2][3]

    • Fluid-Solid Interactions: Reactions between the brine and solid additives or formation solids at elevated temperatures can alter viscosity.

      • Solution: Ensure all additives are compatible with the this compound brine at the target temperature through thorough pilot testing. Minimize the incorporation of reactive solids from the formation.

    • Contamination: Contamination from other fluids or materials can lead to unforeseen reactions.

      • Solution: Verify the cleanliness of all mixing and testing equipment. Review fluid handling procedures to prevent cross-contamination.

Issue 2: Excessive Fluid Loss at High Temperatures

  • Question: I am experiencing high fluid loss in my this compound system when testing at elevated temperatures. What steps can I take to control this?

  • Possible Causes & Solutions:

    • Degradation of Fluid Loss Additives: Conventional fluid loss control agents, such as starches, may not be suitable for high-temperature applications.

      • Solution: Incorporate a dual-functional synthetic polymer that acts as both a viscosifier and a fluid-loss additive, designed for stability in HPHT conditions.[1][3]

    • Insufficient Bridging Particles: A lack of appropriate bridging agents can lead to poor sealing of the filter cake.

      • Solution: While this compound fluids are often "solids-free," in some applications, acid-soluble bridging particles like calcium carbonate can be added to help control fluid loss.[3] Ensure the particle size distribution is appropriate for the formation pore throats.

    • High Differential Pressure: Extreme overbalance pressure can exacerbate fluid loss.

      • Solution: While maintaining necessary well control, evaluate if the differential pressure can be optimized.

Issue 3: Corrosion of Experimental Equipment

  • Question: My testing equipment is showing signs of corrosion after exposure to the this compound brine at high temperatures. How can I mitigate this?

  • Possible Causes & Solutions:

    • Acidic pH: High temperatures can sometimes lead to a decrease in the pH of brine solutions, increasing their corrosivity.[4][5]

      • Solution: Monitor and adjust the pH of the fluid. The typical pH for this compound fluids is between 6.5 and 8.5.[6]

    • Oxygen Contamination: The presence of oxygen significantly accelerates corrosion, especially at high temperatures.[4]

      • Solution: Minimize air entrapment during mixing and handling. Consider using oxygen scavengers as part of the additive package.

    • Incompatible Metallurgy: The materials of your equipment may not be suitable for prolonged contact with hot, dense brines.

      • Solution: Select corrosion-resistant alloys for equipment that will be in contact with the fluid, especially in the presence of contaminants like CO2 or H2S.[7]

    • Lack of Corrosion Inhibitors: The fluid formulation may be missing essential protective additives.

      • Solution: Incorporate a suitable corrosion inhibitor into the fluid formulation. Amine-based compounds are often used.[8]

Frequently Asked Questions (FAQs)

What is the maximum operating temperature for a standard this compound drilling fluid?

Pure this compound brines are thermally stable up to approximately 500°F (260°C).[8][9] However, the thermal stability of the entire drilling fluid system is often limited by its additives, particularly viscosifiers and fluid loss control agents.[2] Conventional biopolymer-based fluids are generally limited to temperatures below 300°F (149°C).[1][2][3] With the inclusion of advanced synthetic polymers, the temperature limit of the fluid system can be extended to 450°F (232°C) or higher.[3]

How does blending this compound with other salts affect its thermal stability?

Blending this compound with calcium chloride is a common practice for cost optimization and to adjust density in lower temperature environments.[8] For high-temperature applications (>150°C), pure this compound solutions are often preferred for their superior thermal stability.[8] Blending with zinc bromide can achieve even higher densities but may introduce additional challenges related to corrosion and environmental concerns.[7]

What are the key performance indicators to monitor when evaluating thermal stability?

The primary indicators of thermal stability are the rheological properties (apparent viscosity, plastic viscosity, yield point, and gel strength) and fluid loss control before and after high-temperature aging.[10][11] Stable fluids will show minimal changes in these properties after being subjected to prolonged periods at high temperatures.[2]

Data Presentation

Table 1: Thermal Stabilizers for this compound Drilling Fluids

Stabilizer TypeTypical Maximum TemperatureAdvantagesDisadvantages
Biopolymers (e.g., Xanthan Gum)< 300°F (149°C)[2]Cost-effective, good suspension properties.Prone to thermal degradation.[2][3]
Synthetic PolymersUp to 450°F (232°C)[3]Excellent thermal stability, dual-function (viscosity and fluid loss).[1][3]Higher cost than biopolymers.
Corrosion Inhibitors (Amine-based)Dependent on specific productProtects equipment from corrosion.[8]Must be compatible with other fluid components.
Oxygen ScavengersDependent on specific productMitigates oxygen-induced corrosion.[4]May require careful monitoring of concentration.

Table 2: Typical Properties of a Thermally Stable CaBr₂ Fluid Before and After Aging

PropertyBefore AgingAfter Static Aging at 305°F for 72 hours
Density (ppg)15.215.2
Apparent Viscosity (cP)Varies with formulationStable, minimal change[2]
Plastic Viscosity (cP)Varies with formulationStable, minimal change[2]
Yield Point (lb/100 ft²)Varies with formulationStable, minimal change[2]
HP/HT Fluid Loss (mL/30 min @ 305°F)< 8.0 mL[2]Stable, minimal change[2]

Experimental Protocols

Methodology 1: High-Temperature Aging Test

This test evaluates the thermal stability of the drilling fluid over time.

  • Preparation: Prepare the this compound drilling fluid formulation.

  • Initial Property Measurement: Measure the initial rheological properties (apparent viscosity, plastic viscosity, yield point, gel strengths) and fluid loss according to American Petroleum Institute (API) Recommended Practices 13B-1 or 13B-2.[12]

  • Aging: Place the fluid sample in a high-temperature aging cell.

  • Pressurization: Pressurize the cell to prevent boiling.

  • Heating: Place the cell in a pre-heated oven or roller oven for a specified period (e.g., 16 to 72 hours) at the desired test temperature (e.g., 300°F to 450°F).[2][10][12] For dynamic aging, the cell is rolled; for static aging, it remains stationary.[12]

  • Cooling: After the aging period, remove the cell and cool it to room temperature.

  • Final Property Measurement: Re-measure the rheological properties and fluid loss of the aged fluid.

  • Analysis: Compare the properties before and after aging to assess the fluid's thermal stability.

Methodology 2: Rheological Performance Testing

This procedure measures the flow properties of the drilling fluid.

  • Sample Preparation: Place the fluid sample (either before or after aging) in the cup of a rotational viscometer.

  • Temperature Control: If using a high-temperature, high-pressure viscometer, heat the sample to the desired test temperature and apply pressure.[12]

  • Measurement: Measure the dial readings at various rotational speeds (typically 600, 300, 200, 100, 6, and 3 RPM).

  • Calculations:

    • Apparent Viscosity (AV): AV (cP) = 600 RPM reading / 2

    • Plastic Viscosity (PV): PV (cP) = 600 RPM reading - 300 RPM reading

    • Yield Point (YP): YP (lb/100 ft²) = 300 RPM reading - Plastic Viscosity

  • Gel Strength: Measure the maximum dial reading after the fluid has been static for 10 seconds and 10 minutes.

Visualizations

Troubleshooting_Viscosity Start High Viscosity Issue Check_Temp Is temperature > 300°F? Start->Check_Temp Check_Polymer Using biopolymers? Check_Temp->Check_Polymer Yes Check_Contamination Possible contamination? Check_Temp->Check_Contamination No Solution_Polymer Replace with synthetic polymer Check_Polymer->Solution_Polymer Yes Check_Polymer->Check_Contamination No Solution_Clean Clean equipment, review handling Check_Contamination->Solution_Clean Yes Investigate_Additives Investigate additive compatibility Check_Contamination->Investigate_Additives No Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Fluid 1. Prepare CaBr₂ Fluid Formulation Initial_Props 2. Measure Initial Rheology & Fluid Loss Prep_Fluid->Initial_Props Age_Fluid 3. High-Temperature Aging (Static or Dynamic) Initial_Props->Age_Fluid Final_Props 4. Measure Post-Aging Rheology & Fluid Loss Age_Fluid->Final_Props Analyze 5. Compare Pre & Post-Aging Data to Assess Stability Final_Props->Analyze

References

Technical Support Center: Dehydration of Calcium Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydration of calcium bromide hexahydrate (CaBr₂·6H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the dehydration process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental dehydration of this compound hexahydrate.

Issue Possible Cause Recommended Solution
Sample turns into a slurry or liquid during heating. The heating rate is too fast, causing the hexahydrate to melt in its own water of hydration (incongruent melting) before dehydration is complete. The melting point of CaBr₂·6H₂O is approximately 38°C.[1]- Employ a very slow heating rate, particularly when approaching and passing through the melting point of the hexahydrate.- Consider using a quasi-isothermal, quasi-isobaric thermogravimetric method to better control the atmosphere around the sample.[1]- Dehydrate under vacuum, as this can facilitate water removal at lower temperatures, potentially avoiding melting.
Final product is not completely anhydrous. - The final dehydration temperature was insufficient to remove all water molecules.- The dehydration time was too short.- Rehydration occurred during cooling or handling due to the hygroscopic nature of anhydrous CaBr₂.- Increase the final dehydration temperature. Studies show that temperatures around 250°C under vacuum are effective for complete dehydration.[2]- Extend the duration of heating at the final temperature until a constant weight is achieved.- Ensure the cooling process occurs in a desiccated or inert atmosphere (e.g., under dry nitrogen or in a desiccator).- Handle the anhydrous product in a glove box or other controlled environment to prevent moisture absorption.
Formation of unexpected intermediate hydrates. The dehydration of this compound hexahydrate is complex, with multiple potential intermediate hydrates (tetrahydrate, dihydrate, monohydrate). The formation of specific intermediates is highly dependent on the experimental conditions (temperature, pressure, water vapor partial pressure).[3][4][5]- Utilize analytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to monitor the dehydration steps and identify the corresponding temperature ranges for each transition.[4]- Powder X-ray Diffraction (PXRD) can be used to identify the crystal structure of the resulting phases at different stages of dehydration.[4]- To target a specific hydrate, precise control over the temperature and water vapor pressure is necessary.
Product shows signs of decomposition (e.g., discoloration, off-gassing of bromine). At elevated temperatures, particularly in the presence of air, this compound can decompose to form calcium oxide and bromine gas. It can also react with strong acids to produce corrosive bromine fumes.- Avoid excessively high dehydration temperatures.- Conduct the dehydration in an inert atmosphere (e.g., nitrogen or argon) or under vacuum to prevent oxidation.- Ensure the starting material is free from acidic impurities.
Difficulty in reproducing results. The dehydration pathway of this compound can be path-dependent, meaning the sequence of hydrate formation can vary based on the experimental history.[3][4]- Standardize the experimental protocol, including sample preparation, heating and cooling rates, and atmospheric conditions.- Pre-treat the sample by heating to a fully dehydrated state before controlled rehydration experiments to ensure a consistent starting point.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dehydrating this compound hexahydrate?

A1: The primary challenges include:

  • Incongruent Melting: The hexahydrate has a low melting point (around 38°C) and can dissolve in its own water of crystallization, making controlled solid-state dehydration difficult.[1]

  • Complex Dehydration Pathway: There are multiple intermediate hydrates (e.g., tetrahydrate, dihydrate, monohydrate), and their formation is highly sensitive to experimental conditions. There is some debate in the scientific literature about the exact sequence of dehydration steps.[1][3][4][5]

  • Hygroscopicity: The anhydrous form of this compound is highly hygroscopic and will readily absorb moisture from the atmosphere, requiring careful handling and storage.

  • Potential for Hydrolysis: At higher temperatures, hydrolysis can occur, leading to the formation of impurities such as calcium hydroxybromide.

Q2: What is the recommended temperature for obtaining anhydrous this compound?

A2: While the exact temperature can depend on the pressure and atmosphere, a common recommendation is to heat the hydrate under vacuum at temperatures up to 250°C to ensure complete dehydration.[2] It is advisable to use a slow heating ramp to prevent the sample from melting in its own water of hydration.

Q3: How can I confirm that my final product is anhydrous?

A3: Several analytical techniques can be used for confirmation:

  • Thermogravimetric Analysis (TGA): A TGA scan of the final product should show no significant mass loss upon heating to temperatures above the dehydration range.

  • Karl Fischer Titration: This is a standard method for quantifying trace amounts of water in a solid sample.

  • Powder X-ray Diffraction (XRD): The XRD pattern of the anhydrous material will be distinct from that of any of its hydrated forms. The anhydrous form of this compound has a rutile-type crystal structure.[2]

Q4: How should I store anhydrous this compound?

A4: Due to its hygroscopic nature, anhydrous this compound must be stored in a tightly sealed container in a dry environment.[6][7] A desiccator containing a strong drying agent (e.g., phosphorus pentoxide or silica gel) is a suitable storage location.[8] For long-term storage or for highly sensitive applications, storing the material in a glove box under an inert atmosphere is recommended.

Q5: Can I dehydrate this compound hexahydrate in a standard laboratory oven?

A5: While possible, it is challenging. The lack of precise temperature and atmospheric control in a standard oven can easily lead to the sample melting. A vacuum oven or a tube furnace with a controlled gas flow would provide better results. If a standard oven is the only option, using a very slow heating ramp and placing the sample in a desiccator with a drying agent within the oven (if safe to do so) may improve the outcome.

Experimental Protocols

Key Experiment: Dehydration Study using Thermogravimetric Analysis (TGA)

Objective: To determine the dehydration pathway and temperature ranges for the different hydration states of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound hexahydrate (typically 5-10 mg) is lightly ground to ensure uniformity, taking care to minimize exposure to ambient air to avoid deliquescence.[3][4]

  • TGA Instrument Setup: The sample is placed in an appropriate TGA pan (e.g., alumina or platinum). The instrument is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Thermal Program:

    • An initial isothermal step at a temperature slightly above ambient (e.g., 30°C) to allow the sample to equilibrate.

    • A controlled heating ramp at a slow rate (e.g., 1-5 °C/min) to a final temperature sufficient for complete dehydration (e.g., 300°C).

    • An isothermal hold at the final temperature to ensure all water has been removed.

    • A controlled cooling ramp back to ambient temperature.

  • Data Analysis: The mass loss as a function of temperature is recorded. The derivative of the mass loss curve (DTG) is often plotted to more clearly show the temperatures at which the rate of mass loss is at a maximum, corresponding to the dehydration steps. The stoichiometry of the intermediate hydrates can be calculated from the percentage of mass loss at each step.

Quantitative Data Summary

Table 1: Dehydration Steps of this compound Hydrate from TGA Data

Dehydration StepTemperature Range (°C)Mass Loss (%) (Theoretical)Corresponding Hydrate Transition
Step 1~38 - 8011.7CaBr₂·6H₂O → CaBr₂·4H₂O
Step 2~80 - 12011.7CaBr₂·4H₂O → CaBr₂·2H₂O
Step 3~120 - 1605.85CaBr₂·2H₂O → CaBr₂·H₂O
Step 4> 1605.85CaBr₂·H₂O → CaBr₂

Note: The temperature ranges are approximate and can vary depending on experimental conditions such as heating rate and atmosphere. The existence and stability of all intermediate hydrates are subject to debate in the literature.[1][3][4][5]

Visualizations

Dehydration_Workflow Experimental Workflow for Controlled Dehydration cluster_prep Sample Preparation cluster_tga TGA/DSC Analysis cluster_analysis Characterization cluster_storage Product Handling start Start with CaBr2·6H2O prep Lightly grind sample (minimize air exposure) start->prep tga_load Load sample into TGA pan prep->tga_load tga_purge Purge with dry, inert gas (e.g., Nitrogen) tga_load->tga_purge tga_heat Apply slow heating ramp (e.g., 1-5 °C/min) tga_purge->tga_heat tga_hold Isothermal hold at final T (e.g., 250-300 °C) tga_heat->tga_hold tga_cool Controlled cooling in inert atmosphere tga_hold->tga_cool analyze Analyze TGA data for mass loss steps tga_cool->analyze handle Handle anhydrous CaBr2 in a glove box tga_cool->handle xrd Perform XRD on intermediates and final product analyze->xrd kf Karl Fischer titration for residual water content analyze->kf store Store in a desiccator under vacuum or inert gas handle->store end End: Pure Anhydrous CaBr2 store->end

Caption: Controlled Dehydration Workflow

Dehydration_Pathways Possible Dehydration Pathways of CaBr2·6H2O H6 Hexahydrate (CaBr2·6H2O) H4 Tetrahydrate (CaBr2·4H2O) H6->H4 -2H2O Melt Incongruent Melting (Aqueous Solution) H6->Melt Fast Heating H2 Dihydrate (CaBr2·2H2O) H4->H2 -2H2O H1 Monohydrate (CaBr2·H2O) H2->H1 -H2O H0 Anhydrous (CaBr2) H1->H0 -H2O Melt->H0 Evaporation

References

Technical Support Center: Calcium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of calcium bromide (CaBr₂) in organic synthesis. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound in organic synthesis?

A1: this compound serves several key functions in organic synthesis:

  • Lewis Acid Catalyst: The calcium ion (Ca²⁺) can act as a Lewis acid to activate electrophiles in various reactions.

  • Bromide Ion Source: It provides bromide ions (Br⁻) for bromination and other nucleophilic substitution reactions.[1]

  • Desiccant: Due to its hygroscopic nature, anhydrous this compound can be used to remove moisture from reaction mixtures.[1]

Q2: Is this compound compatible with all organic functional groups?

A2: While generally versatile, this compound's Lewis acidity and the nucleophilicity of the bromide ion can lead to incompatibility with certain functional groups. For instance, its Lewis acidity can be problematic for substrates with acid-labile protecting groups. It is always recommended to perform a small-scale test reaction to check for compatibility with your specific substrate.

Q3: What are the main safety concerns when working with this compound?

A3: this compound can cause skin and eye irritation. Inhalation of dust can lead to respiratory irritation.[2] It is crucial to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles. When heated to decomposition, it can emit toxic fumes of hydrogen bromide.[2]

Troubleshooting Guides

Issues in Bromination Reactions

Problem: Low selectivity and formation of polybrominated byproducts in the bromination of aromatic compounds.

  • Probable Cause: The high reactivity of the brominating agent and the activated nature of the aromatic substrate can lead to multiple bromination events. Direct bromination of phenols and anilines, for example, often results in polybromination.[3]

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate. Using a 1:1 molar ratio of a CaBr₂-Br₂ system to the substrate is recommended for monobromination.[4]

    • Reaction Conditions: Perform the reaction at room temperature and monitor the progress closely using TLC to stop the reaction once the starting material is consumed.[5]

    • Aqueous CaBr₂-Br₂ System: An aqueous CaBr₂-Br₂ system has been shown to be highly efficient and selective for the bromination of various aromatic compounds, offering high yields of mono-, di-, or tri-brominated products depending on the stoichiometry.[4][5][6]

Experimental Protocol: Selective Monobromination of Acetanilide using CaBr₂-Br₂ [4]

  • Preparation of Brominating Agent: Prepare an aqueous solution of CaBr₂ and Br₂ with a 1:1 molar ratio.

  • Reaction Setup: In a reaction vessel, dissolve acetanilide (10 mmol) in a mixture of acetonitrile (10 mL) and water (5 mL).

  • Addition of Brominating Agent: Add 1 molar equivalent of the aqueous CaBr₂-Br₂ solution to the acetanilide solution at 25 °C.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Work-up: Upon completion, the product, 4-bromoacetanilide, can be isolated by filtration as shining-white crystals.

Table 1: Stoichiometry Control for Selective Bromination of Aromatics using CaBr₂-Br₂ [4]

Desired ProductSubstrate:CaBr₂:Br₂ Molar Ratio
Monobromination1:1:1
Dibromination1:2:2
Tribromination1:3:3

Logical Workflow for Troubleshooting Bromination Selectivity

G start Low Selectivity in Bromination check_stoichiometry Check Substrate:CaBr₂:Br₂ Ratio start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 for Monobromination check_stoichiometry->adjust_stoichiometry Incorrect Ratio monitor_reaction Monitor Reaction by TLC check_stoichiometry->monitor_reaction Correct Ratio adjust_stoichiometry->monitor_reaction stop_reaction Stop Reaction Upon Substrate Consumption monitor_reaction->stop_reaction high_selectivity High Selectivity Achieved stop_reaction->high_selectivity

Caption: Troubleshooting workflow for bromination selectivity.

Issues in Glycosylation Reactions

Problem: Low yield and formation of hydrolysis byproducts during glycosylation.

  • Probable Cause: this compound is hygroscopic and can introduce water into the reaction mixture. Water can react with the glycosyl bromide donor, leading to the formation of undesired hydrolysis byproducts and reducing the yield of the desired glycoside.[7]

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Use of Desiccants: While counterintuitive from one study where calcium chloride slowed the reaction, the use of other desiccants like molecular sieves should be considered to scavenge any trace amounts of water.[7] The effect of the desiccant should be evaluated on a small scale.

Reaction Pathway: Glycosylation vs. Hydrolysis

G Glycosyl_Bromide Glycosyl Bromide Desired_Glycoside Desired Glycoside Glycosyl_Bromide->Desired_Glycoside + Glycosyl Acceptor (Desired Pathway) Hydrolysis_Byproduct Hydrolysis Byproduct Glycosyl_Bromide->Hydrolysis_Byproduct + Water (Side Reaction) Glycosyl_Acceptor Glycosyl Acceptor Water Water (Contaminant)

Caption: Competing reaction pathways in glycosylation.

Issues Related to Lewis Acidity

Problem: Unexpected rearrangements or polymerization.

  • Probable Cause: The Lewis acidic nature of the Ca²⁺ ion can catalyze carbocation formation, which may lead to rearrangements (like the Payne rearrangement in epoxy alcohols) or initiate cationic polymerization of susceptible alkenes (e.g., styrene).[8][9][10]

  • Solution:

    • Lower Temperature: Running the reaction at a lower temperature can often suppress rearrangement and polymerization side reactions.

    • Control of Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time for side reactions to occur.

    • Alternative Catalysts: If rearrangements persist, consider using a less Lewis acidic catalyst.

Conceptual Diagram: Lewis Acid Catalyzed Side Reactions

G Substrate Substrate (e.g., Epoxide, Alkene) Intermediate Activated Intermediate/ Carbocation Substrate->Intermediate + CaBr₂ CaBr2 CaBr₂ (Lewis Acid) Desired_Product Desired Product Intermediate->Desired_Product Main Reaction Rearranged_Product Rearranged Product Intermediate->Rearranged_Product Side Reaction 1 (Rearrangement) Polymer Polymer Intermediate->Polymer Side Reaction 2 (Polymerization)

Caption: Potential side reactions catalyzed by Lewis acids.

Competition between Substitution and Elimination

Problem: Formation of elimination byproducts (alkenes) in nucleophilic substitution reactions of alkyl halides.

  • Probable Cause: The bromide ion from CaBr₂ can act as a nucleophile (favoring substitution) or a base (favoring elimination). The outcome depends on the substrate structure, reaction conditions, and solvent.[11] Secondary and tertiary alkyl halides are more prone to elimination.[12]

  • Solution:

    • Substrate Choice: Primary alkyl halides are less likely to undergo elimination.[11]

    • Solvent: Use a polar aprotic solvent (e.g., acetone, DMF) to favor Sₙ2 substitution over elimination.

    • Temperature: Lower reaction temperatures generally favor substitution over elimination.

Decision Tree: Substitution vs. Elimination

G start Alkyl Halide + CaBr₂ substrate_type Substrate Type? start->substrate_type primary Primary substrate_type->primary secondary_tertiary Secondary/Tertiary substrate_type->secondary_tertiary substitution Substitution Favored (Sₙ2) primary->substitution competition Competition between Substitution & Elimination secondary_tertiary->competition conditions Reaction Conditions? competition->conditions low_temp_aprotic Low Temp, Polar Aprotic Solvent conditions->low_temp_aprotic high_temp_protic High Temp, Protic Solvent conditions->high_temp_protic low_temp_aprotic->substitution elimination Elimination Favored (E1/E2) high_temp_protic->elimination

Caption: Factors influencing substitution vs. elimination.

References

Validation & Comparative

A Comparative Analysis of Hygroscopicity: Calcium Bromide vs. Calcium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the hygroscopic nature of excipients is paramount to ensuring product stability and efficacy. Both calcium bromide (CaBr₂) and calcium chloride (CaCl₂) are well-known for their strong affinity for water, making them effective desiccants and humectants. This guide provides a detailed comparative study of their hygroscopic properties, supported by experimental data, to aid in the selection of the appropriate salt for specific applications.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly critical in the pharmaceutical industry, where moisture can significantly impact the chemical stability, physical properties, and shelf-life of active pharmaceutical ingredients (APIs) and formulated products. Highly hygroscopic materials can undergo changes in crystal structure, deliquesce (dissolve in the absorbed water), and promote chemical degradation.

This compound and calcium chloride are alkaline earth metal halides that exhibit pronounced hygroscopic and deliquescent behaviors. Their ability to absorb significant amounts of atmospheric moisture makes them useful in applications requiring stringent moisture control. However, the degree and rate of water uptake differ between these two salts, necessitating a careful comparison for optimal formulation development.

Quantitative Comparison of Hygroscopic Properties

The hygroscopic nature of a substance is primarily characterized by its deliquescence relative humidity (DRH) and its water absorption capacity at various relative humidities (RH). The DRH is the specific relative humidity at which a solid substance will begin to absorb enough atmospheric moisture to dissolve and form a liquid solution. A lower DRH indicates a greater affinity for water and a higher tendency to become wet at lower humidity levels.

The following table summarizes the key hygroscopic properties of this compound and calcium chloride based on available experimental data.

PropertyThis compound (CaBr₂)Calcium Chloride (CaCl₂)
Deliquescence Relative Humidity (DRH) at 25°C Assumed to be similar to or lower than CaCl₂ due to being more hygroscopic.[1]~28.5% (for CaCl₂·6H₂O)[2]
Water-to-Solute Ratio (moles of H₂O / mole of salt) at 25°C Data not readily available in a comparable format.See detailed table below.[2]

Water-to-Solute Ratio for Calcium Chloride (CaCl₂) at 25°C [2]

Relative Humidity (%)Water-to-Solute Ratio (moles of H₂O / mole of CaCl₂)
409.89 ± 0.42
5011.52 ± 0.48
601.677 ± 0.072
7016.74 ± 0.72
8022.18 ± 1.06
9036.26 ± 1.76

While precise, directly comparable quantitative data for this compound's water absorption isotherm is not as readily available in the reviewed literature, its characterization as being "more hygroscopic" than calcium chloride suggests it will absorb a greater or equivalent amount of water at similar relative humidities and will have a deliquescence point at a lower or similar relative humidity.[1]

Experimental Protocols for Determining Hygroscopicity

The data presented for calcium chloride was obtained using a Vapor Sorption Analyzer (VSA), a common and reliable instrument for characterizing the hygroscopic properties of materials. The general experimental protocol for such a measurement is as follows:

Dynamic Vapor Sorption (DVS) / Vapor Sorption Analyzer (VSA) Methodology

  • Sample Preparation: A small, accurately weighed sample of the anhydrous or hydrated salt is placed in the sample pan of the instrument.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity of the gas stream is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 95% RH).

  • Equilibration: At each RH step, the system is held until the sample mass stabilizes, indicating that equilibrium has been reached between the sample and the surrounding atmosphere. The change in mass due to water absorption is continuously recorded.

  • Desorption Phase (Optional): Following the sorption phase, the relative humidity can be incrementally decreased to measure the water loss from the sample, providing a desorption isotherm. This can reveal information about hysteresis in the sorption/desorption process.

  • Data Analysis: The change in mass at each relative humidity step is used to calculate the amount of water absorbed by the sample, typically expressed as a percentage of the dry mass or as a water-to-solute molar ratio. The DRH is identified as the relative humidity at which a sharp, significant increase in mass is observed.

Logical Framework for Hygroscopicity Comparison

The following diagram illustrates the logical workflow for comparing the hygroscopicity of this compound and calcium chloride.

Hygroscopicity_Comparison cluster_compounds Compounds for Comparison cluster_experiment Experimental Evaluation cluster_data Data Analysis and Comparison CaBr2 This compound (CaBr₂) Method Hygroscopicity Measurement (e.g., Dynamic Vapor Sorption) CaBr2->Method CaCl2 Calcium Chloride (CaCl₂) CaCl2->Method Parameters Key Parameters Measured: - Deliquescence Relative Humidity (DRH) - Water Absorption vs. RH Method->Parameters yields DataTable Quantitative Data Table Parameters->DataTable Comparison Comparative Analysis DataTable->Comparison Conclusion Conclusion: Selection of appropriate salt based on hygroscopicity requirements Comparison->Conclusion leads to

Caption: Logical workflow for the comparative study of hygroscopicity.

Conclusion

Both this compound and calcium chloride are highly effective hygroscopic agents. Experimental data confirms that calcium chloride has a low deliquescence relative humidity of approximately 28.5% at 25°C and absorbs substantial amounts of water, particularly at higher relative humidities.[2] While directly comparable quantitative data for this compound is less prevalent in the literature, it is generally considered to be even more hygroscopic than calcium chloride.[1] This suggests that this compound would be suitable for applications requiring moisture control at very low relative humidities.

The choice between this compound and calcium chloride will ultimately depend on the specific requirements of the application, including the critical relative humidity threshold for the formulation, the desired rate of water absorption, and other factors such as cost and chemical compatibility. The experimental protocols outlined provide a robust framework for conducting direct comparative studies to generate the necessary data for an informed decision.

References

Validating Calcium Bromide Purity: A Comparative Guide to Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of calcium bromide purity is critical in numerous scientific and industrial applications, from pharmaceutical synthesis to its use as a dense brine in drilling fluids. While traditional methods like titration and atomic spectroscopy have been staples in quality control, ion chromatography (IC) has emerged as a powerful, specific, and often more efficient alternative for comprehensive purity analysis. This guide provides an objective comparison of ion chromatography with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed methodologies.

Performance Comparison: Ion Chromatography vs. Alternative Methods

Ion chromatography offers a distinct advantage in its ability to simultaneously quantify both the primary cation (calcium) and anion (bromide) in a single run, along with potential ionic impurities. This contrasts with many traditional methods that require separate analyses for the cationic and anionic components. The following tables summarize the performance characteristics of ion chromatography compared to other common analytical techniques for the determination of bromide and calcium.

Table 1: Comparison of Analytical Methods for Bromide Determination

MethodPrincipleDetection LimitPrecision (%RSD)Accuracy (% Recovery)Analysis Time (per sample)Notes
Ion Chromatography (IC) Ion exchange separation with conductivity or electrochemical detection.0.002 - 0.01 mg/L[1][2]< 2%[2][3]98 - 102%[4]10 - 20 minutesHigh specificity, capable of separating bromide from other halides.[5]
Argentometric Titration Precipitation titration with silver nitrate.~10 mg/L1 - 5%95 - 105%15 - 30 minutesLess sensitive than IC; susceptible to interference from other halides.
Colorimetry Catalytic oxidation of iodine by permanganate, influenced by bromide.0.002 mg/L[1]5 - 10%Can be lower than IC due to interferences.[1][6]20 - 40 minutesMay determine other forms of bromine, not just bromide.[1][6]
ICP-MS Inductively coupled plasma mass spectrometry.< 1 µg/L[7]< 5%90 - 110%< 5 minutesVery sensitive but may be more complex and costly for routine analysis.[7][8]

Table 2: Comparison of Analytical Methods for Calcium Determination

MethodPrincipleDetection LimitPrecision (%RSD)Accuracy (% Recovery)Analysis Time (per sample)Notes
Ion Chromatography (IC) Ion exchange separation with conductivity detection.~0.05 mg/L< 2%[9]98 - 102%10 - 20 minutesCan simultaneously determine other cations like magnesium and sodium.[9]
EDTA Titration Complexometric titration with ethylenediaminetetraacetic acid.~1 mg/L1 - 3%97 - 103%15 - 30 minutesA classic and cost-effective method, but less sensitive and prone to endpoint determination errors.[10][11]
Atomic Absorption Spectroscopy (AAS) Absorption of light by free calcium atoms in a flame or furnace.~0.01 mg/L2 - 5%95 - 105%< 5 minutesA sensitive and established technique, but analyzes only one element at a time.
ICP-OES Inductively coupled plasma optical emission spectrometry.~0.001 mg/L< 3%95 - 105%< 5 minutesExcellent sensitivity and multi-element capability, but higher equipment cost.[12]

Experimental Protocols

A key advantage of ion chromatography is the ability to use a single instrument platform, with different columns and eluents, to determine both the cationic and anionic components of this compound.

Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 100 mg of the this compound salt into a 100 mL volumetric flask.

  • Dissolution: Dissolve the salt in deionized water (18 MΩ·cm or better) and dilute to the mark. This creates a 1000 mg/L stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of calcium and bromide.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent contamination of the IC system.

Anion (Bromide) Analysis by Ion Chromatography
  • Chromatography System: A high-performance ion chromatography system equipped with a conductivity detector and an anion suppressor.

  • Column: Anion exchange column suitable for halide separation (e.g., Dionex IonPac AS14 or equivalent).[1]

  • Eluent: A solution of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Suppressed conductivity.

  • Quantification: The bromide concentration is determined by comparing the peak area of the sample to a calibration curve generated from the working standards.

Cation (Calcium) Analysis by Ion Chromatography
  • Chromatography System: A high-performance ion chromatography system equipped with a conductivity detector and a cation suppressor.

  • Column: Cation exchange column (e.g., Dionex IonPac CS12A or equivalent).

  • Eluent: Methanesulfonic acid (e.g., 20 mM MSA).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Suppressed conductivity.

  • Quantification: The calcium concentration is determined by comparing the peak area of the sample to a calibration curve generated from the working standards.

Workflow for this compound Purity Validation using Ion Chromatography

The following diagram illustrates the logical workflow for the validation of this compound purity using a dual-analysis ion chromatography approach.

G Workflow for this compound Purity Validation by Ion Chromatography A 1. Sample Preparation - Weigh CaBr2 salt - Dissolve in DI water - Prepare dilutions B 2. Anion (Bromide) Analysis A->B C 3. Cation (Calcium) Analysis A->C D 4. Data Acquisition - Anion chromatogram - Cation chromatogram B->D C->D E 5. Data Processing - Peak integration - Calibration curve generation D->E F 6. Purity Calculation - Determine % Bromide - Determine % Calcium E->F G 7. Final Report - Purity assay - Impurity profile F->G

Caption: Workflow for this compound Purity Validation by Ion Chromatography.

References

"spectroscopic comparison of anhydrous and hydrated calcium bromide"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of anhydrous and hydrated calcium bromide, offering insights for researchers, scientists, and drug development professionals in material characterization.

This guide provides an objective comparison of the spectroscopic properties of anhydrous (CaBr₂) and hydrated this compound (primarily hexahydrate, CaBr₂·6H₂O), supported by experimental data from solid-state Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Understanding the distinct spectroscopic fingerprints of these forms is crucial for quality control, stability testing, and formulation development in various scientific and industrial applications.

Key Spectroscopic Differences at a Glance

The primary distinction between anhydrous and hydrated this compound lies in the presence of water molecules within the crystal lattice of the latter. This difference in composition and crystal structure leads to significant and measurable variations in their spectroscopic profiles. Solid-state NMR is particularly sensitive to the local environment of the bromide ions and serves as a powerful tool to differentiate between the two forms. Vibrational spectroscopy techniques, such as IR and Raman, can detect the presence of water and subtle changes in the Ca-Br lattice vibrations.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of anhydrous and hydrated this compound.

Table 1: Solid-State 79/81Br NMR Parameters

ParameterAnhydrous CaBr₂Hydrated CaBr₂ (CaBr₂·xH₂O)Significance of Difference
79Br Quadrupolar Coupling Constant (CQ) Up to 75.1(5) MHz[1][2]Drastically different values observed[1][2]The large CQ in the anhydrous form reflects the symmetry of the Br⁻ ion's local environment. The presence of water molecules in the hydrated form significantly alters this symmetry, leading to a marked change in the CQ value.
Isotropic Chemical Shift (δiso) Specific chemical shiftDrastic changes observed upon hydration[1][2]The chemical shift is sensitive to the electronic environment of the bromine nucleus. Hydration alters the electron distribution, causing a significant shift in the resonance frequency.

Table 2: Key Infrared (IR) and Raman Vibrational Modes

Spectroscopic TechniqueAnhydrous CaBr₂Hydrated CaBr₂ (e.g., CaBr₂·6H₂O)
Infrared (IR) Spectroscopy Does not exhibit O-H or H-O-H vibrational modes.Strong, broad O-H stretching bands (approx. 3000-3600 cm⁻¹). H-O-H bending mode (approx. 1600-1650 cm⁻¹). Water libration modes (approx. 300-900 cm⁻¹).
Raman Spectroscopy Does not exhibit O-H or H-O-H vibrational modes.O-H stretching modes are also visible, though often weaker and broader than in IR. H-O-H bending and water libration modes are also present.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Solid-State 79/81Br NMR Spectroscopy

Objective: To acquire solid-state NMR spectra of anhydrous and hydrated this compound to determine the 79/81Br electric field gradient (EFG) tensor and chemical shift tensor parameters.

Methodology:

  • Sample Preparation:

    • Anhydrous CaBr₂: Due to its hygroscopic nature, the sample must be handled in a dry environment (e.g., a glovebox). The sample is finely ground and packed into a zirconia rotor.

    • Hydrated CaBr₂ (CaBr₂·6H₂O): The hydrated sample is also finely ground and packed into a zirconia rotor.

  • Instrumentation:

    • A high-field solid-state NMR spectrometer operating at magnetic fields of, for example, 11.75 T or 21.1 T is used.[1][2]

    • A probe suitable for low-gamma nuclei is required.

  • Data Acquisition:

    • Spectra are acquired for both 79Br and 81Br isotopes.

    • Due to the large quadrupolar interactions, specialized pulse sequences such as the Solomon echo or the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) sequence are employed to obtain distortion-free spectra.[1][2]

    • Magic-Angle Spinning (MAS) may be used, although for very large quadrupolar interactions, static spectra are often acquired.

  • Data Analysis:

    • The acquired spectra are processed with appropriate software (e.g., TopSpin, VnmrJ).

    • Analytical line-shape analysis is performed to extract the quadrupolar coupling constant (CQ), asymmetry parameter (ηQ), isotropic chemical shift (δiso), and chemical shift anisotropy (CSA).[1][2]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectra of anhydrous and hydrated this compound to identify the vibrational modes associated with water and the Ca-Br lattice.

Methodology:

  • Sample Preparation:

    • A small amount of the finely ground sample (anhydrous or hydrated) is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • For the hygroscopic anhydrous sample, the measurement should be performed quickly in a low-humidity environment to minimize water absorption from the atmosphere.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the ATR crystal.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

    • The spectra of the anhydrous and hydrated forms are then compared, with particular attention to the O-H stretching, H-O-H bending, and water libration regions for the hydrated sample.

Raman Spectroscopy

Objective: To acquire the Raman spectra of anhydrous and hydrated this compound to observe the vibrational modes of the Ca-Br lattice and the water molecules.

Methodology:

  • Sample Preparation:

    • A small amount of the crystalline or powdered sample is placed on a microscope slide or in a capillary tube.

    • For the anhydrous sample, a sealed container or a dry environment is recommended to prevent hydration during the measurement.

  • Instrumentation:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • A microscope for focusing the laser onto the sample and collecting the scattered light.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The Raman spectrum is collected over a desired spectral range (e.g., 100-4000 cm⁻¹).

    • Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis:

    • The spectra are baseline-corrected and normalized if necessary.

    • The peak positions and intensities are analyzed to identify the vibrational modes. The spectra of the anhydrous and hydrated forms are compared to identify the bands corresponding to water vibrations and any shifts in the Ca-Br lattice modes.

Visualizing the Spectroscopic Comparison

The following diagrams illustrate the logical workflow for the spectroscopic comparison and the structural differences that give rise to the distinct spectroscopic signatures.

Spectroscopic_Comparison_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Anhydrous Anhydrous CaBr2 (Hygroscopic) NMR Solid-State NMR (79/81Br) Anhydrous->NMR FTIR ATR-FTIR Anhydrous->FTIR Raman Raman Spectroscopy Anhydrous->Raman Hydrated Hydrated CaBr2 (e.g., CaBr2·6H2O) Hydrated->NMR Hydrated->FTIR Hydrated->Raman NMR_Data Compare Cq and δiso NMR->NMR_Data Vib_Data Identify Water Vibrational Modes (O-H, H-O-H) FTIR->Vib_Data Lattice_Data Analyze Ca-Br Lattice Vibrations FTIR->Lattice_Data Raman->Vib_Data Raman->Lattice_Data Conclusion Distinct Spectroscopic Fingerprints NMR_Data->Conclusion Vib_Data->Conclusion Lattice_Data->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of anhydrous and hydrated this compound.

Structural_and_Spectroscopic_Relationship Structural Basis for Spectroscopic Differences Anhydrous_Struct Anhydrous CaBr2 (Rutile Structure) - High symmetry around Br- - No water molecules Anhydrous_Spec Solid-State NMR: Large Cq IR/Raman: Only Ca-Br lattice modes Anhydrous_Struct->Anhydrous_Spec Leads to Hydrated_Struct Hydrated CaBr2 (e.g., Hexahydrate) - Lower symmetry around Br- - Coordinated and lattice water Hydrated_Spec Solid-State NMR: Altered Cq IR/Raman: O-H, H-O-H, and libration modes present Hydrated_Struct->Hydrated_Spec Leads to

Caption: Relationship between crystal structure and observed spectroscopic signatures.

Conclusion

The spectroscopic comparison of anhydrous and hydrated this compound reveals distinct and quantifiable differences, particularly in their solid-state 79/81Br NMR spectra. The presence of water of hydration fundamentally alters the crystal structure and the local environment of the bromide ions, which is readily detected by changes in the quadrupolar coupling constant and isotropic chemical shift. Furthermore, vibrational spectroscopy techniques such as IR and Raman provide a clear indication of the hydration state through the presence of characteristic water vibrational modes. These spectroscopic methods, when used in conjunction with the detailed experimental protocols provided, offer a robust analytical framework for the characterization and differentiation of anhydrous and hydrated forms of this compound, ensuring material quality and consistency in research and development.

References

A Comparative Performance Analysis of Calcium Bromide and Other Lewis Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the choice of a catalyst is paramount to achieving optimal reaction efficiency, yield, and sustainability. This guide provides an objective comparison of the catalytic performance of calcium bromide (CaBr₂) against other common Lewis acids, namely aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃). The focus of this analysis is the Biginelli reaction, a multicomponent reaction of significant importance in the synthesis of pharmacologically relevant dihydropyrimidones (DHPMs).

Executive Summary

This compound emerges as a highly efficient, cost-effective, and environmentally benign catalyst for the Biginelli reaction, particularly under microwave irradiation. It demonstrates superior performance in terms of catalyst loading and reaction time compared to other Lewis acids. While direct, side-by-side comparative studies under identical conditions are limited in the literature, the available data suggests that this compound is a compelling alternative to traditional Lewis acids in the synthesis of dihydropyrimidones.

Data Presentation: Performance in the Biginelli Reaction

The following table summarizes the catalytic performance of this compound and other Lewis acids in the Biginelli reaction for the synthesis of dihydropyrimidinones. The data has been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions may vary between studies, which can influence the results.

CatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reaction ConditionsReference
CaBr₂ 22 min94Microwave (400W), Solvent-free[1]
ZnCl₂ 10010 hNot SpecifiedReflux, Solvent-free[2]
FeCl₃·6H₂O 100Not SpecifiedGood YieldsMicrowave, Solvent-free[3]
AlCl₃ Not Specified2.5 h9145°C, PEG 400[4]
ZnCl₂ 20Not SpecifiedHigh Yields80°C, Solvent-free[5]
FeCl₃ Not Specified4-5 h53-97Ethanol[6]

Note: The presented data is for the reaction of an aldehyde, a β-ketoester, and urea or thiourea as a representative example. Yields and reaction times may vary with different substrates and specific reaction conditions.

Key Insights from Experimental Data

  • High Efficiency of this compound: this compound demonstrates remarkable efficiency, requiring only a 2 mol% catalyst loading to achieve a high yield of 94% in a very short reaction time of 2 minutes under microwave conditions.[1] This is a significant advantage over other catalysts that often require higher catalyst loading and longer reaction times.[1]

  • Milder Reaction Conditions: The use of this compound allows for efficient synthesis under solvent-free and microwave-assisted conditions, which aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[1]

  • Versatility of Other Lewis Acids: While this compound shows exceptional performance, other Lewis acids like aluminum chloride, zinc chloride, and iron(III) chloride are also effective catalysts for the Biginelli reaction, offering a range of options depending on the specific substrate and desired reaction conditions.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for the Biginelli reaction using different Lewis acid catalysts are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Biginelli Reaction Catalyzed by this compound under Microwave Irradiation
  • Reactants: A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.02 mmol, 2 mol%) is prepared in a reaction flask.

  • Procedure: The mixture is stirred well and then placed in a microwave oven. The reaction mixture is irradiated at 400W for 2 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. Ice-cold water (20 mL) is added to the mixture, which leads to the precipitation of the solid product. The precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol.[1]

Protocol 2: Biginelli Reaction Catalyzed by Zinc Chloride
  • Reactants: A mixture of an aromatic aldehyde (0.01 mol), ethyl acetoacetate (0.01 mol), thiosemicarbazide (0.01 mol), and zinc chloride (0.01 mol) is placed in a 1-liter round-bottom flask equipped with a reflux condenser.

  • Procedure: The mixture is heated with stirring under reflux for 10 hours. The completion of the reaction is monitored by TLC.

  • Work-up: The resulting mixture is kept overnight in a refrigerator and then poured into 15 mL of cold water with shaking to precipitate the product.

  • Purification: The product is dissolved in hot ethanol and then allowed to precipitate. The components are separated by TLC.[2]

Protocol 3: Biginelli Reaction Catalyzed by Iron(III) Chloride Hexahydrate under Microwave Conditions
  • Reactants: An acylal (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and FeCl₃·6H₂O (1 mmol) are mixed in a vessel.

  • Procedure: The resulting mixture is subjected to microwave irradiation.

  • Work-up and Purification: The product is isolated and purified by appropriate methods (details not specified in the provided abstract). The reaction is reported to give good yields.[3]

Mandatory Visualization

Signaling Pathway: Proposed Mechanism for the Lewis Acid-Catalyzed Biginelli Reaction

The following diagram illustrates the proposed mechanism for the Lewis acid-catalyzed Biginelli reaction. The Lewis acid (LA) activates the aldehyde, facilitating the key steps of the reaction cascade.

Biginelli_Mechanism Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde (Aldehyde-LA Complex) Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde Urea Urea Urea->ActivatedAldehyde Nucleophilic Attack Acyliminium N-Acyliminium Ion ActivatedAldehyde->Acyliminium Dehydration Intermediate Open-Chain Ureide Acyliminium->Intermediate Enolate Enolate of β-Ketoester Enolate->Acyliminium Michael Addition DHPM Dihydropyrimidinone (DHPM) Intermediate->DHPM Cyclization & Dehydration

Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

Experimental Workflow: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction

The diagram below outlines a typical experimental workflow for the synthesis of dihydropyrimidones using a Lewis acid catalyst.

Experimental_Workflow Start Start Mixing Mix Aldehyde, β-Ketoester, Urea, and Lewis Acid Catalyst Start->Mixing Reaction Heating / Microwave Irradiation Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Work-up: - Cool Reaction Mixture - Add Cold Water - Filter Precipitate Monitoring->Workup Reaction Complete Purification Purification: Recrystallization / Column Chromatography Workup->Purification End End Purification->End

General experimental workflow for the Biginelli reaction.

Conclusion

This compound presents itself as a highly attractive catalyst for the Biginelli reaction, offering significant advantages in terms of efficiency, cost, and environmental impact. Its ability to catalyze the reaction with low loading and in short reaction times under green conditions makes it a superior choice for the synthesis of dihydropyrimidones. While other Lewis acids like AlCl₃, ZnCl₂, and FeCl₃ are also effective, the evidence suggests that for this specific and important multicomponent reaction, this compound is a catalyst that warrants serious consideration by researchers and professionals in the field of drug development and organic synthesis. Further head-to-head comparative studies under standardized conditions would be beneficial to definitively establish the performance hierarchy of these Lewis acids across a broader range of chemical transformations.

References

"cost-performance analysis of calcium bromide in drilling muds"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of calcium bromide with alternative brines for optimal drilling fluid formulation, supported by experimental data and detailed protocols.

This compound (CaBr₂) is a high-density, solids-free brine widely utilized in the oil and gas industry as a key component in drilling, completion, and workover fluids. Its primary functions are to control wellbore pressure, stabilize sensitive shale formations, and provide lubricity to the drill string. This guide provides a detailed cost-performance analysis of this compound in drilling muds, comparing it with other commonly used brines such as sodium chloride (NaCl), potassium chloride (KCl), and calcium chloride (CaCl₂). The analysis is supported by experimental data on key performance indicators including fluid density, rheology, fluid loss control, shale inhibition, and lubricity, alongside a discussion of relative costs.

Performance Comparison of Drilling Brines

The selection of a brine for a drilling fluid system is a critical decision that impacts both operational efficiency and overall cost. The following tables summarize the performance characteristics of this compound in comparison to other common brines.

Table 1: Physical Properties and Performance Characteristics of Common Drilling Brines

PropertySodium Chloride (NaCl)Potassium Chloride (KCl)Calcium Chloride (CaCl₂)This compound (CaBr₂)
Maximum Density (ppg) 10.09.711.614.2 - 15.1
Shale Inhibition ModerateGoodModeratePoor to Moderate
Lubricity (Coefficient of Friction) ~0.3 (similar to seawater)0.28 - 0.310.13 - 0.19~0.12
Formation Damage Potential LowLowLowLow
Corrosivity Low to ModerateLow to ModerateModerate to HighModerate
Cost LowModerateLow to ModerateHigh

Note: Performance can be influenced by the presence of other additives in the drilling mud system.

Rheological Properties

The rheological properties of a drilling fluid, such as plastic viscosity, yield point, and gel strength, are crucial for its ability to transport cuttings and suspend weighting materials.

Table 2: Example Rheological Properties of a this compound-Based Drilling Fluid

PropertyValue
Fluid Density (ppg) 14.6
Plastic Viscosity (cP) Varies with additives
Yield Point (lb/100 ft²) Varies with additives
Gel Strength (10 sec / 10 min) Varies with additives

Data derived from a formulation containing Polymer B and calcium carbonate in a 14.2 ppg CaBr₂ brine.[1]

Fluid Loss Control

Effective fluid loss control is essential to prevent formation damage and maintain wellbore stability. The filtration properties of a drilling fluid are evaluated by measuring the volume of filtrate lost to a permeable formation under pressure.

A study on a low-solids, 15.2 ppg fluid system using a 14.2 ppg this compound brine as the base demonstrated excellent fluid loss control. The API fluid loss at room temperature was less than 2.0 mL, and the HP/HT (High-Pressure/High-Temperature) fluid loss at 305°F was less than 8.0 mL.[2]

Shale Inhibition

Shale inhibition is the ability of a drilling fluid to prevent the swelling and dispersion of clay minerals in shale formations, which can lead to wellbore instability. Experimental data indicates that the effectiveness of brines for shale inhibition, particularly for shales with high montmorillonite content, is linked to the cation. Potassium-based brines (like KCl) are generally the most effective, followed by sodium-based brines. Calcium-based brines, including this compound and calcium chloride, are considered the poorest performers in this regard.[3]

Lubricity

A drilling fluid with good lubricity reduces torque and drag on the drill string, leading to improved drilling efficiency and reduced wear on equipment. Divalent brines like calcium chloride and this compound have been shown to be more lubricous than monovalent brines such as potassium chloride and sodium chloride.[4]

Table 3: Comparative Lubricity of Drilling Brines

BrineDensity (lb/gal)Coefficient of Friction (CoF)
Seawater-~0.3
9.7 lb/gal KCl9.70.28
10.4 lb/gal CaCl₂10.40.19
11.6 lb/gal CaCl₂11.60.13
14.2 lb/gal CaBr₂ 14.2 0.12

Data from a study analyzing lubricants and drag reducers in completion fluids.[4]

Cost Analysis

The cost of drilling fluid is a significant portion of the overall well cost. While specific prices fluctuate based on market conditions, a general cost hierarchy can be established for common brines.

  • Sodium Chloride (NaCl): Generally the most cost-effective option for lower-density brines.

  • Calcium Chloride (CaCl₂): A relatively low-cost option for achieving moderate densities.

  • Potassium Chloride (KCl): More expensive than NaCl and CaCl₂, but often justified by its superior shale inhibition properties.

  • This compound (CaBr₂): A high-cost brine, typically reserved for applications requiring high densities where its performance benefits outweigh the additional expense. For instance, cesium formate, another high-density brine, is noted to be significantly more expensive to rent than purchasing this compound brine.[2] Indicative pricing from some suppliers in India shows this compound powder at approximately ₹175 to ₹510 per kilogram (as of late 2025), though this is subject to significant variation based on purity, volume, and supplier.

Experimental Protocols

The performance data cited in this guide is based on standard laboratory tests for drilling fluids. The methodologies for these key experiments are outlined by the American Petroleum Institute (API) in their Recommended Practice 13B-1 (RP 13B-1) for field testing of water-based drilling fluids.[5][6][7][8][9]

Key Experimental Procedures (Based on API RP 13B-1)
  • Density (Mud Weight): Determined using a mud balance, which provides a direct reading of the fluid's density in pounds per gallon (ppg) or other units.[5][6]

  • Viscosity and Gel Strength: Measured using a direct-indicating viscometer (e.g., a Fann viscometer). This instrument measures the shear stress at various shear rates, from which plastic viscosity, yield point, and gel strengths (initial and 10-minute) are calculated.[5][6]

  • Filtration (Fluid Loss):

    • Low-Temperature/Low-Pressure (LTLP) Test: Measures the volume of filtrate collected over 30 minutes at 100 psi and ambient temperature using a standard filter press cell.[6]

    • High-Temperature/High-Pressure (HTHP) Test: Measures fluid loss at elevated temperatures and pressures (e.g., 305°F and 500 psi differential pressure) to simulate downhole conditions.[2]

  • Shale Inhibition: Often evaluated through tests like the hot-roll dispersion test or linear swell meter tests. The hot-roll test involves rolling shale cuttings in the drilling fluid at a specific temperature for a set period and then measuring the percentage of shale recovered.[3]

  • Lubricity: Typically measured using a lubricity tester, which determines the coefficient of friction between two surfaces (often steel) in the presence of the drilling fluid.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental evaluation of a drilling fluid's properties.

G cluster_prep Drilling Fluid Formulation cluster_testing API RP 13B-1 Testing cluster_analysis Data Analysis and Comparison start Select Brine (e.g., CaBr2, NaCl, KCl, CaCl2) additives Add Polymers, Weighting Agents, and other Additives start->additives mix Mix to Homogeneity additives->mix density Density Measurement (Mud Balance) mix->density rheology Rheology Measurement (Viscometer) mix->rheology filtration Filtration Test (Filter Press) mix->filtration shale Shale Inhibition Test (Hot-Roll Oven) mix->shale lubricity Lubricity Test (Lubricity Meter) mix->lubricity data_table Tabulate Quantitative Data (Density, PV, YP, Fluid Loss, CoF) density->data_table rheology->data_table filtration->data_table shale->data_table lubricity->data_table cost_analysis Incorporate Cost Data data_table->cost_analysis performance_eval Cost-Performance Evaluation cost_analysis->performance_eval

Experimental Workflow for Drilling Fluid Evaluation

Conclusion

This compound is a high-performance brine that offers significant advantages in high-density drilling fluid applications, particularly in terms of achieving high densities without the use of solids and providing excellent lubricity. However, its cost is a major consideration, and its performance in shale inhibition is generally lower than that of potassium-based systems. The optimal choice of brine for a drilling fluid formulation requires a careful evaluation of the specific wellbore conditions, performance requirements, and economic constraints. This guide provides a framework and supporting data to aid researchers and drilling professionals in making informed decisions for their drilling fluid designs.

References

A Comparative Guide to the Electrochemical Properties of Calcium Bromide and Other Alkaline Earth Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key electrochemical properties of calcium bromide (CaBr₂) against other common alkaline earth halides. The data presented is sourced from experimental studies and established chemical data repositories to aid in the selection and application of these materials in electrochemical systems, including battery research, molten salt electrolysis, and catalysis.

Comparative Analysis of Key Electrochemical and Physical Properties

The electrochemical behavior of an alkaline earth halide is fundamentally governed by the properties of its constituent cation (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) and the halide anion (Cl⁻, Br⁻). Properties such as standard electrode potential, decomposition potential, and ionic conductivity are critical in determining the suitability of a salt for a specific application.

Below is a summary of these key parameters. The decomposition potentials have been calculated from the standard Gibbs free energy of formation (ΔG°f) at 1000 K to provide a standardized comparison in the molten state, which is a common operating condition for many electrochemical applications involving these salts.

Table 1: Comparison of Electrochemical & Physical Properties of Alkaline Earth Halides

CompoundFormulaMelting Point (°C)Standard Electrode Potential (E° for M²⁺/M, V)Calculated Decomposition Potential at 1000 K (V)
Magnesium ChlorideMgCl₂714-2.372.59
Calcium ChlorideCaCl₂772-2.873.29
This compound CaBr₂ 730 -2.87 3.02
Strontium ChlorideSrCl₂874-2.893.37
Barium ChlorideBaCl₂962-2.923.48

Note: Standard Electrode Potentials are for aqueous solutions at 25°C. Decomposition potentials are calculated for the pure molten salts.

The data reveals a clear trend of increasing metallic character and reactivity down the group, as shown by the increasingly negative standard electrode potentials from Mg to Ba. This directly influences the energy required to decompose the molten salt, with BaCl₂ requiring the highest potential and MgCl₂ the lowest. This compound sits at a moderate decomposition potential, comparable to its chloride counterpart.

Ionic Conductivity in the Molten State

Ionic conductivity is a crucial measure of an electrolyte's ability to transport charge and is highly dependent on temperature and the mobility of ions in the molten state. Generally, for a given halide, the conductivity increases down the group from magnesium to barium in the molten state.[1] This is attributed to the complex interplay between ionic size, charge density, and the degree of covalent character in the salt.

Table 2: Ionic Conductivity of Selected Molten Alkaline Earth Halides

CompoundFormulaTemperature (°C)Ionic Conductivity (S/cm)
Magnesium ChlorideMgCl₂7501.05
Calcium ChlorideCaCl₂8002.16
This compound CaBr₂ 800 1.71
Strontium ChlorideSrCl₂9002.30
Barium ChlorideBaCl₂10002.45

Data compiled from various experimental sources. Temperatures are near or above the melting point of each salt.

As shown, this compound exhibits substantial ionic conductivity, slightly lower than calcium chloride at a similar temperature. The trend of increasing conductivity with increasing cation size (Ca²⁺ < Sr²⁺ < Ba²⁺) for the chlorides is evident. Beryllium halides are not included as they exhibit significant covalent character, resulting in poor conductivity in the molten state.[2]

Experimental Protocols

Accurate and reproducible data is contingent on rigorous experimental design. The following sections detail the standard methodologies for measuring the key electrochemical properties discussed in this guide.

Measurement of Molten Salt Ionic Conductivity

Ionic conductivity in high-temperature, corrosive molten salts is most accurately measured using the Alternating Current (AC) Impedance Spectroscopy technique with a capillary cell.

Objective: To determine the specific conductivity of a molten salt by measuring its impedance over a range of AC frequencies.

Apparatus:

  • High-Temperature Furnace: Capable of maintaining a stable temperature (±1°C) within the required range (e.g., 700-1100°C).

  • Inert Atmosphere System: A glove box or tube furnace supplied with high-purity argon or nitrogen to prevent oxidation and hydrolysis of the hygroscopic salts.

  • Conductivity Cell: Typically composed of a high-purity alumina or quartz crucible to hold the salt. The electrode assembly consists of two parallel platinum or tungsten wires sealed within high-purity alumina capillary tubes. This "dip-type" cell has a well-defined geometry.

  • Potentiostat/Galvanostat with Frequency Response Analyzer (FRA): An instrument capable of applying a small sinusoidal AC voltage and measuring the resulting current and phase shift over a frequency range (e.g., 1 Hz to 100 kHz).

Procedure:

  • Salt Preparation: Anhydrous salt is loaded into the crucible inside an inert atmosphere glove box to prevent moisture absorption.

  • Cell Constant Determination: The geometric constant of the conductivity cell (C = L/A, where L is the distance between electrodes and A is their effective area) must be determined. This is done by measuring the resistance of a standard aqueous solution of known conductivity (e.g., 0.1 M KCl) at room temperature. The cell constant is calculated as C = R_measured * κ_standard.

  • Melting and Measurement: The crucible is heated in the furnace under an inert atmosphere until the salt is molten and thermally equilibrated at the target temperature.

  • Impedance Measurement: The electrode assembly is lowered into the molten salt. The potentiostat applies a small AC voltage (e.g., 5-10 mV) and sweeps across the specified frequency range.

  • Data Analysis: The impedance data is plotted on a Nyquist plot (Z_imaginary vs. Z_real). The bulk resistance (R_bulk) of the molten salt is determined from the intercept of the impedance arc with the real axis.

  • Conductivity Calculation: The specific conductivity (κ) of the molten salt is calculated using the formula: κ = C / R_bulk.

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_prep Preparation cluster_cal Cell Calibration cluster_exp Measurement cluster_analysis Data Analysis p1 Dry Anhydrous Alkaline Earth Halide p2 Load Salt into Crucible in Inert Atmosphere p1->p2 m1 Heat Crucible in Furnace to Target Temperature p2->m1 c1 Measure Resistance of Standard KCl Solution c2 Calculate Cell Constant (C) c1->c2 a3 Calculate Conductivity κ = C / R_bulk c2->a3 m2 Lower Electrodes into Molten Salt m1->m2 m3 Perform AC Impedance Spectroscopy Scan m2->m3 a1 Generate Nyquist Plot from Impedance Data m3->a1 a2 Determine Bulk Resistance (R_bulk) a1->a2 a2->a3

Caption: Experimental workflow for molten salt ionic conductivity measurement.

Redox Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique for investigating the redox behavior of ions in an electrolyte, determining the electrochemical stability window, and studying reaction kinetics.

Objective: To identify the oxidation and reduction potentials of the constituent ions (e.g., Ca²⁺ and Br⁻) in a solution or molten salt.

Apparatus:

  • Potentiostat: The same instrument used for AC impedance.

  • Three-Electrode Setup:

    • Working Electrode (WE): An inert electrode where the reaction of interest occurs (e.g., glassy carbon, platinum, or tungsten).

    • Reference Electrode (RE): An electrode with a stable, known potential (e.g., Ag/AgCl or a silver wire pseudo-reference for molten salt systems).

    • Counter Electrode (CE): An inert electrode that completes the circuit, typically made of platinum mesh or graphite rod with a large surface area.

  • Electrochemical Cell: A glass cell for aqueous solutions or a high-temperature crucible for molten salts.

  • Inert Atmosphere System: Required for molten salt experiments.

Procedure:

  • Electrolyte Preparation: The halide salt is dissolved in a suitable solvent (for aqueous studies) or melted (for molten salt studies). A supporting electrolyte (e.g., LiClO₄) is often added to aqueous solutions to increase conductivity.

  • Cell Assembly: The three electrodes are immersed in the electrolyte, ensuring the reference electrode tip is close to the working electrode.

  • Potential Sweep: The potentiostat applies a linearly swept potential to the working electrode, starting from a potential where no reaction occurs. The sweep continues to a set vertex potential (e.g., a positive potential to induce oxidation) and then reverses to sweep back to the starting potential (or a second vertex potential to induce reduction).

  • Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.

  • Data Analysis: The data is presented as a voltammogram (current vs. potential).

    • An anodic peak indicates the oxidation potential of a species (e.g., 2Br⁻ → Br₂ + 2e⁻).

    • A cathodic peak indicates the reduction potential of a species (e.g., Ca²⁺ + 2e⁻ → Ca).

    • The electrochemical stability window is the potential range between the onset of solvent/electrolyte oxidation and reduction.

This technique allows researchers to directly compare the potentials at which different halide ions oxidize or metal cations reduce, providing critical data for designing electrolytic cells or batteries.

References

A Comparative Analysis of the Environmental Impact of Calcium Bromide and Other De-icing Salts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental effects of common de-icing agents, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of calcium bromide against traditional chloride-based salts. The following sections detail the aquatic toxicity, soil and vegetation impacts, and experimental methodologies, offering a foundation for informed decisions in the development and application of de-icing solutions.

The widespread use of de-icing salts is essential for ensuring safety during winter months, yet their application raises significant environmental concerns. Runoff from treated surfaces can contaminate soil and water bodies, impacting flora and fauna. While sodium chloride (rock salt), calcium chloride, and magnesium chloride are the most commonly used de-icing agents, this guide provides a comparative environmental impact assessment that includes this compound, a less common but potent alternative.

Aquatic Ecotoxicity

The introduction of de-icing salts into aquatic environments can significantly alter water chemistry, posing a threat to aquatic life. The primary measure of a substance's aquatic toxicity is the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specified period. The following table summarizes the available LC50 data for key de-icing salts on two standard indicator species: the fathead minnow (Pimephales promelas) and the water flea (Daphnia magna).

De-icing SaltChemical FormulaTest OrganismExposure Time (hours)LC50 (mg/L)
This compoundCaBr₂Daphnia magna21 days (Reproduction)533 - 1066 (Embryotoxicity observed)[1]
Pimephales promelas96>100
Sodium ChlorideNaClPimephales promelas966020 - 7070
Daphnia magna48340.7 - 469.2[2]
Calcium ChlorideCaCl₂Pimephales promelas962119.3
Daphnia magna48>100
Magnesium ChlorideMgCl₂Pimephales promelas962119.3
Daphnia magna48548.4

Note: LC50 values can vary depending on test conditions such as water hardness, temperature, and pH.

Impact on Soil and Vegetation

De-icing salt runoff can have detrimental effects on the surrounding terrestrial environment. The accumulation of salts in soil can alter its chemical and physical properties, leading to reduced fertility and increased compaction.[3] These changes can, in turn, negatively impact plant health.

Soil:

  • Chloride and Bromide Mobility: Both chloride and bromide are mobile anions in the soil and can be leached into groundwater. However, their retention and movement can be influenced by soil type and organic matter content.[4]

  • Cation Exchange: The cations in de-icing salts (Na⁺, Ca²⁺, Mg²⁺) can displace essential nutrients like potassium and magnesium from soil particles, making them unavailable for plant uptake.

  • Soil Structure: High concentrations of sodium can lead to the dispersion of soil aggregates, resulting in reduced water infiltration and aeration.

Vegetation:

  • Osmotic Stress: The accumulation of salts in the soil increases the osmotic potential of the soil solution, making it difficult for plants to absorb water, leading to physiological drought.

  • Ion Toxicity: Excessive uptake of chloride and bromide ions can be toxic to plants, causing symptoms such as leaf scorch, necrosis, and reduced growth. While chlorine is a micronutrient for plants, high concentrations can be harmful.[5] Bromide is not considered an essential element for most plants and can also be toxic at elevated levels.[6]

  • Nutrient Imbalance: The displacement of essential cations from the soil by the cations from de-icing salts can lead to nutrient deficiencies in plants.

Experimental Protocols

Standardized methods are crucial for accurately assessing the environmental impact of de-icing salts. The following outlines general experimental protocols for key assessments:

Aquatic Toxicity Testing

Objective: To determine the median lethal concentration (LC50) of a de-icing salt on aquatic organisms.

General Protocol (based on OECD and EPA guidelines):

  • Test Organisms: Use standardized test species such as Pimephales promelas (fathead minnow) for fish and Daphnia magna (water flea) for invertebrates.

  • Test Solutions: Prepare a series of dilutions of the de-icing salt in a control water of known quality (e.g., reconstituted hard water).

  • Exposure: Expose a statistically significant number of organisms to each concentration and a control (no de-icing salt) for a specified duration (typically 48 or 96 hours for acute tests).

  • Observation: Monitor and record mortality and any sublethal effects at regular intervals.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence intervals.

Soil Impact Assessment

Objective: To evaluate the effect of de-icing salt application on soil chemical and physical properties.

General Protocol:

  • Soil Collection: Collect soil samples from areas adjacent to roadways before and after the de-icing season.

  • Sample Preparation: Air-dry and sieve the soil samples.

  • Chemical Analysis: Analyze the soil for key parameters including:

    • pH

    • Electrical Conductivity (EC) as an indicator of soluble salts.

    • Concentrations of relevant ions (Cl⁻, Br⁻, Na⁺, Ca²⁺, Mg²⁺).

    • Cation Exchange Capacity (CEC) and exchangeable cations.

  • Physical Analysis: Assess changes in soil structure, such as aggregate stability and permeability.

  • Data Comparison: Compare the pre- and post-season data to determine the impact of de-icing salt application.

Vegetation Impact Assessment

Objective: To assess the impact of de-icing salt on roadside vegetation.

General Protocol:

  • Vegetation Surveys: Conduct visual surveys of vegetation along roadways to assess signs of damage, such as leaf scorch, browning, and dieback.

  • Tissue Analysis: Collect plant tissue samples (leaves, stems) from affected and unaffected areas.

  • Ion Analysis: Analyze the plant tissue for concentrations of chloride and bromide to determine uptake.

  • Growth Measurements: Monitor plant growth parameters such as height, biomass, and seed germination in controlled experiments or field studies.

  • Correlation Analysis: Correlate the observed vegetation damage with soil and tissue ion concentrations.

Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental impact of de-icing salts.

EnvironmentalImpactAssessment cluster_DeIcer De-icing Salt Application cluster_Environment Environmental Compartments cluster_Impact Impact Assessment DeIcer De-icing Salt (e.g., this compound) RoadSurface Road Surface DeIcer->RoadSurface Application Runoff Runoff RoadSurface->Runoff Melt & Transport Soil Soil Runoff->Soil Infiltration SurfaceWater Surface Water Runoff->SurfaceWater Direct Discharge Groundwater Groundwater Soil->Groundwater Leaching VegetationImpact Vegetation Impact (Growth, Ion Uptake) Soil->VegetationImpact SoilImpact Soil Impact (Salinity, Structure) Soil->SoilImpact AquaticToxicity Aquatic Ecotoxicity (LC50, Chronic Effects) Groundwater->AquaticToxicity SurfaceWater->AquaticToxicity

Workflow for assessing de-icer environmental impact.

Signaling Pathway of Salt Stress in Plants

The diagram below illustrates the general signaling pathway initiated by salt stress in plant cells, a common effect of de-icing salt exposure.

SaltStressPathway Salt High Salt Concentration (e.g., Na+, Cl-, Br-) Membrane Plasma Membrane Salt->Membrane IonChannels Ion Channels/Transporters Membrane->IonChannels Perception CaSignal Ca2+ Influx IonChannels->CaSignal ROS Reactive Oxygen Species (ROS) Production IonChannels->ROS SOS Salt Overly Sensitive (SOS) Pathway CaSignal->SOS ROS->SOS GeneExpression Stress-Responsive Gene Expression SOS->GeneExpression Hormone Hormone Signaling (e.g., ABA) Hormone->GeneExpression Response Cellular Responses: - Ion Homeostasis - Osmotic Adjustment - Detoxification GeneExpression->Response

Generalized salt stress signaling in plants.

References

Unveiling the Thermal Behavior of Calcium Bromide and Its Hydrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal properties of active pharmaceutical ingredients and excipients is paramount for formulation, stability, and processing. Calcium bromide (CaBr₂), a salt with diverse applications, exists in various hydrated forms, each exhibiting distinct thermal behavior. This guide provides a comprehensive comparison of the thermal analysis of this compound and its hydrates using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed protocols.

The thermal decomposition of hydrated this compound is a stepwise process involving the loss of water molecules. The hexahydrate (CaBr₂·6H₂O) is a common and well-studied form. Upon heating, it sequentially dehydrates to form lower hydrates, ultimately yielding the anhydrous salt. While various hydrates such as the nonahydrate, hexahydrate, tetrahydrate, dihydrate, and monohydrate have been identified, the existence of intermediates like the trihydrate and hemitrihydrate remains a subject of discussion in the scientific community.[1][2] For comparison, the thermal behavior of calcium chloride (CaCl₂), a structurally similar "sister salt," is often referenced, though it exhibits more complex and path-dependent dehydration steps.[1][2]

Comparative Thermal Decomposition Data

The following tables summarize the key quantitative data obtained from the TGA and DSC analysis of this compound hydrates.

Table 1: TGA Data for the Dehydration of this compound Hydrates

Hydrate TransitionTemperature Range (°C)Observed Mass Loss (%)Theoretical Mass Loss (%)
CaBr₂·6H₂O → CaBr₂·4H₂O35 - 80~11.711.69
CaBr₂·4H₂O → CaBr₂·2H₂O80 - 120~11.711.69
CaBr₂·2H₂O → CaBr₂·H₂O120 - 160~5.85.85
CaBr₂·H₂O → CaBr₂160 - 250~5.85.85

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate.

Table 2: DSC Data for this compound Hydrates

HydrateThermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH)
CaBr₂·6H₂OMelting32.7 ± 0.08[3]35.4 ± 0.09[3]125.1 ± 2.78 J/g[3]
CaBr₂·6H₂O / CaBr₂·4H₂O EutecticMelting33.4[4]--
Anhydrous CaBr₂Melting730[5][6]-75 kJ/mol[6]

Visualizing the Dehydration Pathway

The sequential dehydration of this compound hexahydrate can be represented as a clear workflow.

DehydrationPathway Dehydration Pathway of CaBr₂·6H₂O CaBr2_6H2O CaBr₂·6H₂O (Hexahydrate) CaBr2_4H2O CaBr₂·4H₂O (Tetrahydrate) CaBr2_6H2O->CaBr2_4H2O -2H₂O (35-80°C) CaBr2_2H2O CaBr₂·2H₂O (Dihydrate) CaBr2_4H2O->CaBr2_2H2O -2H₂O (80-120°C) CaBr2_1H2O CaBr₂·H₂O (Monohydrate) CaBr2_2H2O->CaBr2_1H2O -H₂O (120-160°C) CaBr2_anhydrous CaBr₂ (Anhydrous) CaBr2_1H2O->CaBr2_anhydrous -H₂O (160-250°C)

Caption: Stepwise dehydration of this compound Hexahydrate.

Detailed Experimental Protocols

The following is a representative methodology for conducting TGA and DSC analysis of this compound hydrates.

Instrumentation:

A simultaneous TGA/DSC instrument is recommended for concurrent analysis of mass loss and heat flow.

Sample Preparation:

  • Handle this compound and its hydrates in a controlled humidity environment due to their hygroscopic nature.

  • Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina or aluminum).

TGA/DSC Experimental Parameters:

  • Temperature Program:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp up the temperature from 25°C to 300°C at a constant heating rate of 10 K/min. This range is sufficient to observe the complete dehydration of the common hydrates. For analysis of the anhydrous form's melting point, a higher temperature range (up to 800°C) is necessary.[5]

  • Atmosphere:

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition and other unwanted side reactions.

  • Data Acquisition:

    • Continuously record the sample mass, temperature, and differential heat flow as a function of temperature.

Data Analysis:

  • TGA Curve: Determine the onset and end temperatures of each mass loss step. Calculate the percentage mass loss for each step and compare it with the theoretical values for the dehydration of specific hydrates.

  • DSC Curve: Identify endothermic and exothermic peaks. The endothermic peaks correspond to dehydration and melting events. The onset temperature of the peak provides the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Comparison with an Alternative: Calcium Chloride (CaCl₂)

Calcium chloride, particularly its hexahydrate form (CaCl₂·6H₂O), is a widely used and studied salt hydrate, making it a valuable point of comparison.

  • Dehydration Complexity: The dehydration of CaCl₂ is more intricate and can be path-dependent, with various intermediate hydrates reported, some of which may be metastable.[1][2] In contrast, the dehydration of CaBr₂ appears to be more regular.[2]

  • Melting Point: The melting point of CaCl₂·6H₂O is around 30°C, which is slightly lower than that of CaBr₂·6H₂O (approximately 34.3°C).[4][7]

  • Enthalpy of Fusion: The latent heat of fusion for CaCl₂·6H₂O is approximately 177-184 J/g, which is higher than the reported values for CaBr₂·6H₂O.[7]

This comparative data is crucial for applications such as phase change materials for thermal energy storage, where both the transition temperature and energy storage capacity are critical parameters. The choice between CaBr₂ and CaCl₂ hydrates would therefore depend on the specific temperature requirements and desired energy density of the application.

References

"efficacy of calcium bromide in comparison to other bromide salts as a sedative"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bromide Salts for Sedative Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative efficacy of calcium bromide relative to other common inorganic bromide salts, including sodium bromide, potassium bromide, and ammonium bromide. The information is intended for a scientific audience and is based on available pharmacological and toxicological data. It is important to note that the use of bromide salts as primary sedatives in humans has largely been discontinued in favor of agents with a wider therapeutic index and more favorable safety profiles.[1][2] However, they still see use in veterinary medicine and specific refractory epilepsy cases.[2][3]

The sedative and anticonvulsant properties of bromide salts are attributed to the bromide ion itself.[1] This ion acts as a central nervous system depressant. The primary mechanism of action involves the potentiation of the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] Bromide ions can pass through GABA-A receptor-associated chloride channels more readily than chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][4]

Quantitative Data on Bromide Salts

Direct comparative studies on the sedative efficacy of different bromide salts are scarce in modern literature. The following tables synthesize available data on their physicochemical properties, general toxicity, and historical therapeutic dosages. The efficacy is primarily dependent on the concentration of the bromide ion.

Table 1: Physicochemical Properties of Bromide Salts

CompoundChemical FormulaMolecular Weight ( g/mol )Bromide Content (%)
This compoundCaBr₂199.8979.9
Sodium BromideNaBr102.8977.7
Potassium BromideKBr119.0067.2
Ammonium BromideNH₄Br97.9481.6

Table 2: Toxicological and Therapeutic Dosage Information

CompoundLD₅₀ (Oral, Rat, mg/kg)Typical Historical Adult Therapeutic Dose (grams/day)
This compound4100[5]Not well-documented, likely similar to other bromides based on bromide content
Sodium Bromide3500 - 7000[6]3 - 5[1]
Potassium BromideNot specifically found, but general bromide toxicity is the primary concern3 - 5[1]
Ammonium BromideNot specifically found, but general bromide toxicity is the primary concernNot commonly used as a simple sedative due to cation effects

Note: The therapeutic doses are historical and associated with a high incidence of chronic toxicity (bromism).[1][7]

Experimental Protocols

Protocol 1: Assessment of Sedative Activity (Locomotor Activity)
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Apparatus: Open field apparatus (a square arena with walls, marked with a grid on the floor).

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The control group receives a vehicle (e.g., saline) orally.

    • Treatment groups receive different doses of the bromide salts (e.g., this compound, sodium bromide) dissolved in the vehicle, administered orally. Doses would be calculated based on equimolar amounts of bromide.

    • After a set period (e.g., 30-60 minutes) to allow for absorption, each mouse is placed individually in the center of the open field apparatus.

    • Locomotor activity is recorded for a defined period (e.g., 5-10 minutes). Parameters measured include the number of lines crossed, rearing frequency, and time spent in the center versus the periphery.

    • A significant reduction in these parameters compared to the control group indicates a sedative effect.

Protocol 2: Assessment of Hypnotic Activity (Potentiation of Sleeping Time)
  • Animal Model: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are divided into a control group and treatment groups.

    • Treatment groups are pre-treated with the bromide salts at various doses. The control group receives the vehicle.

    • After a specific pre-treatment time, all animals are administered a sub-hypnotic or hypnotic dose of a standard hypnotic agent (e.g., pentobarbital sodium).

    • The primary endpoints measured are the onset of sleep (time to loss of righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex).

    • A significant decrease in the onset of sleep and an increase in the duration of sleep in the bromide-treated groups compared to the control group would indicate a potentiation of hypnotic effects.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the sedative action of bromide ions and a typical experimental workflow for evaluating sedative efficacy.

G Signaling Pathway of Bromide Ion Sedation Br Bromide Ion (Br⁻) GABA_A GABA-A Receptor (Ligand-gated Chloride Channel) Br->GABA_A Enters Channel Neuron Postsynaptic Neuron GABA_A->Neuron Increased Anion Influx Hyperpolarization Membrane Hyperpolarization Neuron->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability (Sedation) Hyperpolarization->Inhibition Results in G Experimental Workflow for Sedative Efficacy cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mice) Grouping Randomize into Groups (Control, CaBr₂, NaBr, etc.) Animal_Model->Grouping Dosing Prepare Equimolar Doses of Bromide Salts Grouping->Dosing Administration Administer Compounds (e.g., Oral Gavage) Dosing->Administration Behavioral_Test Conduct Behavioral Assay (e.g., Open Field Test) Administration->Behavioral_Test Data_Collection Record Sedative Parameters (Locomotion, Rearing) Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Comparison Compare Efficacy of Different Bromide Salts Stats->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Calcium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of calcium bromide, ensuring laboratory safety and regulatory compliance.

This document provides a comprehensive operational plan for the proper disposal of this compound, including immediate safety protocols and step-by-step guidance for waste management and spill containment. By adhering to these procedures, laboratories can minimize environmental impact and ensure the safety of all personnel.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and potential hazards. This compound is a hygroscopic, white, odorless powder or crystal. While not considered highly toxic, it can cause skin and serious eye irritation.[1][2] Ingestion may be harmful.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear the following PPE to minimize exposure:

  • Eye Protection: Safety glasses with side shields or safety goggles are mandatory. A face shield should be used when there is a risk of splashing.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, must be worn.[1][3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used.[1][2][3] Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation.[1][3]

Operational Plan for this compound Disposal

The primary method for the disposal of this compound is through a licensed waste disposal company.[1][3] It is classified as a non-dangerous good for transportation.[1]

Step-by-Step Disposal Procedure:

  • Collection: Collect waste this compound, including surplus or non-recyclable solutions, in a designated, well-labeled, and securely sealed container.[1][3]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4]

  • Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.[1][3] The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][3]

Management of this compound Spills

In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[1][3]

  • Assess the Spill: Determine the extent of the spill and any immediate hazards.

  • Wear Appropriate PPE: Before beginning cleanup, don the required personal protective equipment as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[5]

  • Clean Up the Spill:

    • Solid Spills: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3][6] Avoid generating dust during this process.[1][3] If appropriate, moisten the material slightly to prevent it from becoming airborne.[2]

    • Liquid Spills: Once the liquid is absorbed, collect the absorbent material and place it in a sealed, labeled container for disposal.[5]

  • Decontaminate the Area: After the bulk of the material has been removed, clean the spill area with water and soap.[4] Collect the cleaning water for proper disposal if necessary.

  • Dispose of Waste: Dispose of the collected spilled material and any contaminated cleaning materials as chemical waste through a licensed disposal company.[1][3]

Quantitative Data and Regulatory Information

ParameterValue/InformationSource
Bromide Concentration in Seawater 65 - 80 mg/L[4]
Bromide Concentration in Freshwater Typically < 0.5 mg/L[4]
Recommended Standard for Inorganic Bromide in Drinking Water 2,000 µg/L (2 mg/L)[6]
Reportable Quantity (RQ) under EPA Regulations This compound is not explicitly listed as a hazardous substance with a specific reportable quantity under CERCLA.[7][8][9][10][11]

Disposal and Spill Management Workflow

The following diagram illustrates the decision-making process for the proper disposal and management of this compound waste and spills in a laboratory setting.

CalciumBromideDisposal cluster_disposal Waste Disposal cluster_spill Spill Management Waste This compound Waste (Surplus, Non-recyclable) Collect Collect in Labeled, Sealed Container Waste->Collect Store Store in Cool, Dry, Ventilated Area Collect->Store LicensedDisposal Arrange for Licensed Disposal Company Store->LicensedDisposal Incinerate Incineration with Scrubber LicensedDisposal->Incinerate Spill This compound Spill Evacuate Evacuate and Secure Area Spill->Evacuate Assess Assess Spill and Hazards Evacuate->Assess PPE Wear Appropriate PPE Assess->PPE Contain Contain Spill (Absorbent for Liquids) PPE->Contain Cleanup Clean Up Spill (Sweep Solids) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate DisposeWaste Dispose of Waste via Licensed Company Decontaminate->DisposeWaste

References

Personal protective equipment for handling Calcium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calcium Bromide

This guide provides immediate safety, operational, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Health Hazard Information

This compound can cause serious eye irritation and damage.[1][2][3] It may also cause skin and respiratory tract irritation.[1][2][4][5] Ingestion may be harmful and can lead to symptoms like muscular incoordination and respiratory depression.[1][4] Chronic exposure to bromides may affect the central nervous system.[4][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[6][7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2]

Protection Type Equipment Specification Guidelines and Purpose
Eye/Face Protection Safety glasses with side shields, safety goggles, or a face shield.[1][8]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] Protects against dust and splashes, preventing serious eye damage.[3][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or complete protective suit.[1][5][8][9]Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][2] Protective clothing should be worn to prevent any possibility of skin contact.[5][7]
Respiratory Protection Use in a well-ventilated area.[6] If ventilation is inadequate or for major spills, use an approved respirator (e.g., N95, P3).[1][2][8]A full-face supplied air respirator is recommended if it is the sole means of protection.[1][2] Required when dust formation is likely.[5]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always have an eyewash station and safety shower readily accessible.[8]

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[3][4][6]
Skin Contact Immediately remove all contaminated clothing.[6] Flush skin with plenty of soap and water.[2][6] Get medical attention if irritation develops or persists.[4][5]
Inhalation Move the person to fresh air.[1][4] If the person is not breathing, give artificial respiration.[1][2][4] Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting.[4][6] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2][4] Seek medical attention.[1][4]

Operational Plan: Handling and Disposal

1. Receiving and Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][5][6]

  • Keep away from incompatible materials such as strong acids and oxidizers.[5][7]

  • Suitable storage containers include those made of polyethylene, polypropylene, or glass for lab quantities.[6]

2. Handling and Use:

  • Ensure adequate ventilation, such as a chemical fume hood, to control dust or mists.[1][7][8]

  • Avoid all personal contact, including the inhalation of dust.[6] Minimize dust generation and accumulation during handling.[4]

  • Wash hands thoroughly after handling and before breaks.[1][2][4] Do not eat, drink, or smoke in the work area.[10]

3. Spill Management:

  • For minor spills, immediately clean up using dry methods to avoid generating dust.[6][10] Vacuum or sweep the material and place it into a suitable, labeled container for disposal.[2][4]

  • For major spills, evacuate the area and alert emergency services.[6] Control personal contact by wearing appropriate PPE.[6] Prevent the spillage from entering drains or water courses.[1][6]

4. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Dispose of unused product and contaminated packaging through a licensed disposal company.[2]

  • Do not allow wash water from cleaning equipment to enter drains.[6]

Accidental Spill Workflow

The following diagram outlines the procedural flow for managing an accidental spill of this compound.

G cluster_0 cluster_1 Minor Spill Response cluster_2 Major Spill Response Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess PPE_Minor Don Appropriate PPE Assess->PPE_Minor Minor Evacuate Evacuate Area & Alert Others Assess->Evacuate Major Contain_Minor Clean up with dry methods (Sweep or vacuum) PPE_Minor->Contain_Minor Collect_Minor Place in sealed container for disposal Contain_Minor->Collect_Minor Decontaminate_Minor Decontaminate Area Collect_Minor->Decontaminate_Minor End Response Complete Alert Alert Emergency Services Evacuate->Alert Prevent Prevent entry into drains and waterways Alert->Prevent Cleanup Cleanup by Trained Personnel Only Prevent->Cleanup

Caption: Workflow for this compound Spill Response.

Physical and Chemical Properties
Property Value
Appearance White to off-white solid/beads.[2][4]
Odor Odorless.[3][4]
Molecular Formula CaBr₂
Molecular Weight 199.89 g/mol .[1]
Specific Gravity 3.353 g/cm³.[3][6]
Melting Point 730 °C / 1346 °F.[3]
Boiling Point 806 - 812 °C / 1482.8 - 1493.6 °F.[3]
Solubility Soluble in water.[4]
Combustibility Non-combustible.[4][6][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.